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  • Product: 1-(3,3-Difluorocyclobutyl)propan-2-amine
  • CAS: 2097996-82-0

Core Science & Biosynthesis

Foundational

1-(3,3-Difluorocyclobutyl)propan-2-amine chemical structure

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(3,3-Difluorocyclobutyl)propan-2-amine . This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(3,3-Difluorocyclobutyl)propan-2-amine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bioisostere and a metabolically stable building block.

[1]

Abstract

1-(3,3-Difluorocyclobutyl)propan-2-amine is a specialized fluorinated aliphatic amine used in medicinal chemistry as a robust building block.[1] It serves as a bioisostere for lipophilic moieties such as the isobutyl, cyclohexyl, or phenyl groups found in bioactive alkaloids (e.g., amphetamine analogs). The incorporation of the 3,3-difluorocyclobutyl motif imparts unique conformational properties ("butterfly" puckering), modulates lipophilicity (LogP), and enhances metabolic stability by blocking oxidative metabolism at the ring positions. This guide analyzes its structural attributes, validated synthesis pathways, and physicochemical profile.[2]

Structural & Electronic Analysis

Chemical Identity[2][3][4]
  • IUPAC Name: 1-(3,3-Difluorocyclobutyl)propan-2-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
  • Molecular Weight: 149.18 g/mol

  • Core Scaffold: A propyl-2-amine chain substituted at the C1 position with a 3,3-difluorocyclobutyl ring.[1]

Conformational Dynamics (The "Butterfly" Effect)

Unlike the planar cyclobutane transition states, the ground state of the 3,3-difluorocyclobutyl ring adopts a puckered "butterfly" conformation to minimize torsional strain and diaxial interactions.

  • Puckering Angle: Approximately 25–35°.

  • Dipole Moment: The gem-difluoro group creates a significant local dipole, directing electron density away from the ring carbons. This electronic withdrawal has a distal inductive effect on the amine, subtly modulating its basicity compared to a non-fluorinated cyclobutyl analog.

  • Stereochemistry: The molecule possesses one chiral center at the C2 position of the propyl chain (S- and R-enantiomers).[1] The cyclobutyl attachment point is achiral due to the symmetry of the 3,3-difluoro substitution.

Bioisosteric Utility

In drug design, this scaffold acts as a metabolically stable bioisostere for:

  • Phenyl groups: It mimics the bulk of a phenyl ring but reduces aromaticity-driven metabolic liabilities (e.g., arene oxidation).

  • Cyclohexyl/Cyclopentyl groups: It offers a lower lipophilicity profile (lower LogP) than pure cycloalkanes due to the polarity of the C-F bonds, while maintaining steric volume.

Synthesis Strategies

The synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine is not typically a single-step commercial process but is constructed from available precursors like (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2).[1]

Primary Synthetic Route: The Henry Reaction Approach

This route is preferred for its scalability and the ability to access racemic or enantiopure products (via asymmetric reduction).

Step 1: Oxidation of Precursor

  • Reagent: (3,3-Difluorocyclobutyl)methanol[1]

  • Conditions: Swern Oxidation (DMSO, oxalyl chloride, Et

    
    N, -78°C) or Dess-Martin Periodinane.
    
  • Product: 3,3-Difluorocyclobutanecarbaldehyde.

  • Rationale: The aldehyde is the necessary electrophile for carbon chain extension.

Step 2: Henry Reaction (Nitroaldol Condensation)

  • Reagents: Nitroethane, Ammonium Acetate (catalyst).

  • Conditions: Reflux in acetic acid or microwave irradiation.

  • Mechanism: Nucleophilic attack of the nitroethane anion on the aldehyde.

  • Intermediate: 1-(3,3-Difluorocyclobutyl)-2-nitroprop-1-ene.[1]

Step 3: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) in THF or Hydrogenation (H
    
    
    
    , Pd/C or Raney Ni).
  • Product: 1-(3,3-Difluorocyclobutyl)propan-2-amine.[1]

  • Note: LiAlH

    
     reduces both the alkene and the nitro group in a single operation.
    
Visualization of Synthesis Logic

Synthesis Start (3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2) Aldehyde 3,3-Difluorocyclobutane- carbaldehyde Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Nitroalkene Nitroalkene Intermediate (1-(3,3-difluorocyclobutyl)- 2-nitroprop-1-ene) Aldehyde->Nitroalkene Nitroethane NH4OAc, Reflux Product 1-(3,3-Difluorocyclobutyl) propan-2-amine Nitroalkene->Product LiAlH4 Reduction (THF, 0°C -> Reflux)

Caption: Step-wise synthesis from commercially available alcohol precursor via Henry reaction logic.

Physicochemical Properties & Data

The following data points are critical for optimization in Lead Optimization (LO) phases.

PropertyValue (Predicted/Observed)Significance in Drug Design
Molecular Weight 149.18 DaFragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1]
pKa (Basic) 9.8 – 10.2Typical for aliphatic amines. The distal fluorines exert a weak inductive effect (-I), slightly lowering pKa vs. propyl-analog (pKa ~10.7).[1]
LogP (Lipophilicity) ~1.2 – 1.5Lower than the cyclohexyl analog (LogP ~2.5), improving solubility while maintaining hydrophobic contacts.
TPSA 26.02 ŲHigh membrane permeability; excellent CNS penetration potential.
H-Bond Donors 2Primary amine group.[1]
Rotatable Bonds 3Conformational flexibility allows induced fit in binding pockets.
Metabolic Stability

The gem-difluoro substitution at the C3 position of the cyclobutane ring blocks the typical metabolic "soft spot" (oxidation at the ring methylene). In non-fluorinated cyclobutanes, cytochrome P450 enzymes can hydroxylate the ring; the C-F bond strength (~116 kcal/mol) effectively prevents this, extending the molecule's half-life (


).

Experimental Protocols

Protocol A: Handling and Storage
  • State: Likely a colorless oil or low-melting solid (as the free base). Hydrochloride salts are white crystalline solids.

  • Stability: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Safety: Fluorinated amines can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).

Protocol B: General Amine Coupling (Amide Bond Formation)

To utilize this building block in library synthesis:

  • Activation: Dissolve carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.0 eq) (if using HCl salt, ensure excess base).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) and NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    .

Decision Logic for Scaffold Selection

When should a medicinal chemist select this specific scaffold?

DecisionTree Problem Design Challenge: Improve Lead Compound Issue1 Issue: High Metabolic Clearance (Oxidation of aliphatic ring) Problem->Issue1 Issue2 Issue: High Lipophilicity (LogP > 4) Poor Solubility Problem->Issue2 Solution Apply 3,3-Difluorocyclobutyl Scaffold Issue1->Solution Bioisosteric Replacement Issue2->Solution Lipophilicity Modulation Outcome1 Blocks P450 Oxidation (C-F bond stability) Solution->Outcome1 Outcome2 Lowers LogP via Polarity (C-F dipoles) Solution->Outcome2

Caption: Strategic decision tree for implementing the 3,3-difluorocyclobutyl moiety in lead optimization.

References

  • Enamine. Building Blocks: 3,3-Difluorocyclobutane derivatives. Retrieved from .

  • PubChem. Compound Summary: (3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2).[1][3] National Library of Medicine. Retrieved from .

  • Grygorenko, O. O., et al. (2018). 3,3-Difluorocyclobutanes in Medicinal Chemistry. (Contextual reference on the utility of the 3,3-difluoro motif).
  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.[4] (Discusses cyclobutanes as phenyl isosteres).

  • ChemRxiv. 3,3-Difluorooxetane and Cyclobutane analogs. Retrieved from .

Sources

Exploratory

Technical Guide: 3,3-Difluorocyclobutane Amine Building Blocks

Strategies for Synthesis, Physicochemical Modulation, and Medicinal Chemistry Applications Executive Summary In the landscape of modern drug discovery, the "Escape from Flatland" (increasing Fsp³ character) is a dominant...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Physicochemical Modulation, and Medicinal Chemistry Applications

Executive Summary

In the landscape of modern drug discovery, the "Escape from Flatland" (increasing Fsp³ character) is a dominant design philosophy.[1] The 3,3-difluorocyclobutane amine scaffold represents a high-value bioisostere that offers a unique solution to common lead optimization challenges. Unlike its non-fluorinated parent (cyclobutanamine) or the flexible diethylamine, this motif introduces specific conformational bias, lowers basicity (pKa modulation), and blocks metabolic soft spots without significantly increasing molecular weight.

This guide details the technical deployment of 3,3-difluorocyclobutane amines, focusing on robust synthetic routes, safety protocols for fluorination, and the structural causality that makes this building block essential for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Part 1: The Fluorine Effect & Structural Properties

Physicochemical Modulation

The strategic incorporation of the gem-difluoro moiety at the C3 position of the cyclobutane ring exerts a profound electronic effect on the C1-amine.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms (inductive effect,

    
    ) propagates through the ring, lowering the pKa of the amine by approximately 1.0–1.5 log units compared to the non-fluorinated cyclobutanamine (typically decreasing from ~9.6 to ~8.1–8.7).
    
    • Impact: This reduction increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. It also reduces the risk of hERG channel inhibition, which is often associated with high-pKa basic amines.

  • Lipophilicity (LogD): While fluorine is lipophilic, the overall LogD of the molecule is often balanced by the reduced basicity (less ionized drug at pH 7.4). This allows for lipophilicity tuning without the solubility penalty often seen when adding alkyl groups.

  • Conformational Locking: The cyclobutane ring naturally adopts a puckered "butterfly" conformation to relieve torsional strain. The 3,3-difluoro substitution reinforces this pucker, orienting the amine and the fluorines in a specific spatial vector that can be exploited to direct substituent vectors in a binding pocket.

Comparison of Key Metrics
PropertyCyclobutanamine3,3-DifluorocyclobutanamineMedicinal Chemistry Benefit
pKa (Conj. Acid) ~9.6~8.1 – 8.7Improved permeability; reduced cation-trapping.
Conformation Flexible PuckerBiased PuckerEntropic benefit in ligand binding.
Metabolic Stability Susceptible to oxidationC3 blockedPrevents oxidative metabolism at the typical soft spot.
Dipole Moment LowHighPotential for specific dipole-dipole interactions.

Part 2: Synthetic Routes & Methodologies[2][3][4]

The synthesis of 3,3-difluorocyclobutanamine is non-trivial due to the volatility of intermediates and the safety hazards associated with deoxofluorination reagents.

Route A: The "Scale-Up" Route (From 3-Oxocyclobutanecarboxylic Acid)

This route is preferred for multigram to kilogram synthesis as it avoids the handling of volatile free amines until the final salt formation.

Mechanism:

  • Esterification: Protection of the acid.

  • Deoxofluorination: Conversion of the ketone to the gem-difluoro moiety.[2]

  • Hydrolysis & Rearrangement: Conversion of the ester to the amine via Curtius or Hofmann rearrangement.

Route B: Reductive Amination (The "Lab Scale" Route)

For rapid analog generation, reductive amination of 3,3-difluorocyclobutanone is the standard approach.

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Critical Factor: The volatility of the 3,3-difluorocyclobutanone (bp ~75°C) requires careful handling.

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Oxocyclobutane- carboxylic acid Step1 Esterification (MeOH/H+) Start->Step1 Step2 Deoxofluorination (Deoxo-Fluor/DAST) Step1->Step2 < 0°C Control Step3 Hydrolysis (LiOH) Step2->Step3 Step4 Curtius Rearrangement (DPPA, tBuOH) Step3->Step4 -N2, Heat Step5 Deprotection (HCl/Dioxane) Step4->Step5 Boc-Intermediate End 3,3-Difluorocyclobutane amine HCl Step5->End

Caption: Figure 1. Robust scale-up route utilizing Curtius rearrangement to bypass volatile free-base intermediates.

Part 3: Experimental Protocols

Protocol: Deoxofluorination Safety & Execution

Context: This step converts the ketone to the gem-difluoro motif.[2] It is the most hazardous step due to the potential for thermal runaway.

Materials:

  • Substrate: tert-butyl 3-oxocyclobutanecarboxylate (or similar protected ketone).

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Note: DAST is less stable and not recommended for >10g scale.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask under Argon flow. Cool to 0°C (ice/water bath). Critical: Do not use plastic syringes for fluorinating agents; use glass/Hamilton syringes.

  • Addition: Add the substrate in DCM (1.0 M). Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise over 30 minutes.

    • Why? Rapid addition causes an exotherm that can decompose the reagent and lead to dark/tarry byproducts or explosion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Monitoring: Use 19F-NMR if possible (disappearance of reagent peak, appearance of product doublet/multiplet). TLC is often ineffective due to low UV activity.

  • Quenching (The Danger Zone): Cool back to 0°C . Quench by dropwise addition of saturated aqueous NaHCO₃.

    • Warning: Vigorous CO₂ evolution occurs. Ensure adequate venting.[3]

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

Protocol: Handling the Amine Salt

3,3-difluorocyclobutanamine is volatile as a free base. It is almost exclusively stored and handled as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Coupling Reaction Tip: When using the HCl salt in amide coupling (e.g., HATU/EDC), incorporate a "pre-activation" step:

    • Dissolve the carboxylic acid and HATU in DMF.[4]

    • Add DIPEA (Hunig's base) to activate the acid (1-2 mins).

    • Then add the 3,3-difluorocyclobutanamine HCl salt followed by a second portion of DIPEA.

    • Reasoning: This ensures the volatile free amine is generated in situ and immediately trapped by the activated ester, preventing loss to the headspace.

Part 4: Decision Framework for Drug Design

When should a medicinal chemist reach for this specific building block? The following decision tree illustrates the logical application of the scaffold during Lead Optimization.

DecisionTree Problem Lead Optimization Issue Issue1 High Clearance (Metabolic Instability) Problem->Issue1 Issue2 hERG Liability (High Basicity) Problem->Issue2 Issue3 Poor Permeability (Low Fsp3) Problem->Issue3 Sol1 Replace Piperidine/Cyclohexane with 3,3-difluorocyclobutane Issue1->Sol1 Blocks C3 oxidation Sol2 Fluorine lowers pKa (Reduces cation trapping) Issue2->Sol2 -I Effect Sol3 Increases Fsp3 (Maintains compact volume) Issue3->Sol3 Shape Vector

Caption: Figure 2. Strategic logic for deploying 3,3-difluorocyclobutane during Lead Optimization (LO).

References

  • Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane: A Versatile Functional Group for Bioisosteric Replacements in Medicinal Chemistry.[1][5][6] Chemistry – A European Journal.[7] Link

  • Mykhailiuk, P. K. (2021). Generation of C2-Symmetric 3,3-Difluorocyclobutane-1,2-diamines. The Journal of Organic Chemistry. Link

  • Organic Syntheses. (2006). Selective Fluorination of Carbonyl Groups: Deoxo-Fluor Protocols.[2] Organic Syntheses, Vol. 83, p. 28. Link

  • PubChem. (2025).[8] Compound Summary: 3,3-Difluorocyclobutanamine.[9][8][10][11] National Library of Medicine. Link

  • BenchChem. (2025).[12][13][14] Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Libraries. (Adapted for Cyclobutane analogs).[1] Link

Sources

Exploratory

Introduction: Strategic Incorporation of Fluorine in Novel Scaffolds

An In-depth Technical Guide to the Synthesis and Properties of 1-(3,3-Difluorocyclobutyl)propan-2-amine This document provides a comprehensive technical overview of the synthesis, and the predicted physicochemical and sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of 1-(3,3-Difluorocyclobutyl)propan-2-amine

This document provides a comprehensive technical overview of the synthesis, and the predicted physicochemical and spectroscopic properties of the novel chemical entity, 1-(3,3-difluorocyclobutyl)propan-2-amine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from analogous structures, designed to provide a robust framework for the preparation and characterization of this compound.

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The gem-difluoroalkyl group, in particular, is a subject of intense interest due to its role as a bioisostere of carbonyls, ethers, and other functional groups, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1][2][3] When combined with conformationally rigid scaffolds like the cyclobutane ring, these fluorinated motifs can lead to compounds with enhanced pharmacological profiles.[4][5][6]

1-(3,3-Difluorocyclobutyl)propan-2-amine is a primary amine that combines the gem-difluorocyclobutane moiety with a short aliphatic chain. As such, it represents a valuable, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide outlines a proposed synthetic route to this compound and provides a detailed projection of its key properties based on established spectroscopic and physicochemical principles.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 1-(3,3-difluorocyclobutyl)propan-2-amine can be logically approached through the reductive amination of a ketone precursor, 1-(3,3-difluorocyclobutyl)propan-2-one. This ketone can be prepared from a commercially available starting material, (3,3-difluorocyclobutyl)methanol, via a two-step oxidation-alkylation sequence.

Synthetic_Pathway cluster_0 Synthesis of Ketone Precursor cluster_1 Final Amine Synthesis A (3,3-Difluorocyclobutyl)methanol B 3,3-Difluorocyclobutane- carbaldehyde A->B PCC, DCM C 1-(3,3-Difluorocyclobutyl)propan-2-one B->C 1. MeMgBr, THF 2. PCC, DCM D 1-(3,3-Difluorocyclobutyl)propan-2-amine C->D NH3, NaBH3CN, MeOH Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Purity Purity Assessment (e.g., GC-MS, HPLC) MS->Purity Molecular Weight IR->Purity Functional Groups NMR->Purity Structural Connectivity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed Medicinal_Chemistry_Applications Molecule 1-(3,3-Difluorocyclobutyl)propan-2-amine GemDiFluoro gem-Difluoro Group Molecule->GemDiFluoro Cyclobutane Cyclobutane Scaffold Molecule->Cyclobutane PrimaryAmine Primary Amine Handle Molecule->PrimaryAmine Bioisostere Bioisostere for Carbonyl/Ether (Modulates Polarity & Lipophilicity) GemDiFluoro->Bioisostere MetabolicBlocker Metabolic Stability (Blocks Oxidation) GemDiFluoro->MetabolicBlocker ConformationalRigidity Conformational Rigidity (Improved Binding Affinity) Cyclobutane->ConformationalRigidity Vector Vector for Further Synthesis (Amide, Sulfonamide formation) PrimaryAmine->Vector

Sources

Foundational

Technical Guide: The 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and application of the 3,3-difluorocyclobutyl (DFCB) moiety. Executive Summary The 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of the 3,3-difluorocyclobutyl (DFCB) moiety.

Executive Summary

The 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-value bioisostere in modern drug discovery, offering a precise tool for modulating physicochemical properties without significantly altering steric bulk. Unlike the lipophilic tert-butyl group or the metabolically labile cyclohexyl ring, the DFCB group introduces a unique combination of metabolic stability , reduced lipophilicity (LogD) , and pKa modulation .

This guide provides a comprehensive analysis of the DFCB moiety, focusing on its structural conformation, synthetic accessibility, and its successful deployment in FDA-approved therapeutics such as Ivosidenib .

Physicochemical Rationale & Structural Biology

The "Butterfly" Conformation

Unlike the planar cyclobutane transition state, the 3,3-difluorocyclobutyl ring adopts a permanent puckered "butterfly" conformation . This puckering relieves torsional strain caused by eclipsing interactions of adjacent methylene hydrogens.[1]

  • Puckering Angle (

    
    ):  Approximately 29.7°  deviation from planarity.
    
  • Inversion Barrier: ~1.4 kcal/mol (498 cm⁻¹).

  • Medicinal Impact: This fixed geometry allows the DFCB group to project substituents (like amines or amides) into specific vectors within a binding pocket, often distinct from the more flexible cyclohexyl or planar aromatic rings.

Electronic Modulation & pKa Shift

The gem-difluoro motif exerts a strong electron-withdrawing inductive effect (-I) on the ring system.

  • pKa Depression: When an amine is attached at the C1 position (e.g., 3,3-difluorocyclobutanamine), the basicity of the nitrogen is significantly reduced compared to cyclobutanamine or isopropylamine.

    • Typical

      
      pKa:-1.0 to -2.0 units .
      
  • Permeability Implication: By lowering the pKa of a basic center (e.g., from 9.5 to 7.8), the fraction of neutral species at physiological pH (7.4) increases.[2] This often results in improved passive membrane permeability despite the intrinsic polarity of the C-F bonds.

Lipophilicity (LogP vs. LogD)
  • Intrinsic Lipophilicity: Fluorine is lipophilic; however, the high polarity of the C-F bond creates a local dipole.

  • Net Effect: The DFCB group is generally less lipophilic than a tert-butyl or cyclohexyl group but more lipophilic than an oxetane. It serves as a "Goldilocks" bioisostere—maintaining hydrophobic contacts while reducing overall metabolic liability.

Propertytert-ButylCyclohexyl3,3-Difluorocyclobutyl
Steric Bulk HighHighModerate
Metabolic Stability ModerateLow (Oxidation prone)High (C3 blocked)
Electronic Effect Electron Donating (+I)NeutralElectron Withdrawing (-I)
Conformation Spherical/FixedChair/BoatPuckered Butterfly

Synthetic Accessibility & Methodologies[3]

Synthesis of DFCB analogs often bottlenecks due to the volatility and instability of the parent ketone, 3,3-difluorocyclobutanone. Modern routes prioritize stability by carrying the difluoro moiety through ester or protected amine intermediates.

Primary Synthetic Routes
Route A: Deoxofluorination of 3-Oxocyclobutanecarboxylates (Scalable)

This is the preferred industrial route. It avoids the isolation of unstable ketones.

  • Starting Material: 3-oxocyclobutanecarboxylic acid.

  • Fluorination: Treatment with DAST, Deoxofluor, or XtalFluor-E converts the ketone to the gem-difluoro moiety.

  • Transformation: The ester/acid is converted to the amine via Curtius rearrangement or standard amide coupling.

Route B: Reductive Amination (Discovery Scale)

Useful for rapid analog generation if 3,3-difluorocyclobutanone is available.

  • Precursor: 3,3-difluorocyclobutanone (often prepared via Dieckmann condensation of diethyl 2,2-difluoroadipate).

  • Reaction: Reductive amination with the desired amine and STAB (Sodium triacetoxyborohydride).

Visualization of Synthetic Logic

SyntheticPathways Start 3-Oxocyclobutanecarboxylic Acid Fluorination Deoxofluorination (DAST/XtalFluor-E) Start->Fluorination Step 1 Intermediate 3,3-Difluorocyclobutane Ester Fluorination->Intermediate Step 2 Branch1 Hydrolysis & Curtius Rearrangement Intermediate->Branch1 Branch2 Direct Amide Coupling Intermediate->Branch2 Product1 3,3-Difluorocyclobutyl Amine (Primary) Branch1->Product1 Target: Amines Product2 3,3-Difluorocyclobutyl Amide Branch2->Product2 Target: Amides

Figure 1: Divergent synthetic pathways from the stable 3-oxocyclobutane carboxylic acid precursor.

Case Study: Ivosidenib (Tibsovo®)[4]

Drug: Ivosidenib (AG-120) Indication: Acute Myeloid Leukemia (AML) with IDH1 mutation.[3][4] Developer: Agios Pharmaceuticals.

Structural Role of DFCB

In Ivosidenib, the 3,3-difluorocyclobutyl amine is a critical pharmacophore.

  • Metabolic Blocking: The cyclobutyl ring replaces more metabolically labile alkyl groups found in early hits. The fluorine atoms at C3 block oxidative metabolism (hydroxylation) at the most accessible site of the ring.

  • Conformational Lock: The puckered ring orients the amine nitrogen to form a crucial hydrogen bond within the IDH1 allosteric pocket.

  • Solubility: The polarity of the difluoro group improves aqueous solubility compared to a purely hydrocarbon equivalent.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride (Scalable Route)

Safety Warning: Deoxofluorination reagents (DAST, Deoxofluor) can be explosive upon heating. Reactions must be conducted in a blast shield. Avoid glass containers for HF byproducts if possible, or quench carefully.

Step 1: Fluorination [2][5]

  • Charge a reactor with ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and anhydrous DCM (10 V).

  • Cool to 0°C under nitrogen.

  • Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise, maintaining internal temp <5°C.

  • Allow to warm to RT and stir for 16h.

  • Quench: Pour slowly into saturated aqueous NaHCO₃/ice mixture (vigorous CO₂ evolution).

  • Extract with DCM, dry (MgSO₄), and concentrate to yield ethyl 3,3-difluorocyclobutanecarboxylate .

Step 2: Hydrolysis & Curtius Rearrangement

  • Hydrolyze the ester (LiOH, THF/H₂O) to the free acid.

  • Dissolve the acid (1.0 eq) in tert-butanol (10 V).

  • Add DPPA (Diphenylphosphoryl azide, 1.1 eq) and TEA (Triethylamine, 1.1 eq).

  • Heat to reflux (80°C) for 4h. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc-3,3-difluorocyclobutanamine .

  • Deprotection: Treat with 4M HCl in dioxane to yield the target 3,3-difluorocyclobutanamine hydrochloride .

Protocol 2: Bioisostere Decision Matrix

BioisostereLogic Problem Optimization Problem Metab High Metabolic Clearance? Problem->Metab Solub Poor Solubility? Problem->Solub Basic Amine pKa too high? Problem->Basic Action1 Replace Alkyl with 3,3-Difluorocyclobutyl Metab->Action1 Blocks oxidation Action2 Replace Phenyl/Cyclohexyl with 3,3-Difluorocyclobutyl Solub->Action2 Increases polarity Action3 Use DFCB-Amine (-2 pKa shift) Basic->Action3 Inductive effect

Figure 2: Strategic decision tree for implementing DFCB in lead optimization.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Eur. J. Org. Chem., 2015. Link

  • Ivosidenib (Tibsovo): A First-in-Class Mutant IDH1 Inhibitor. ACS Med. Chem. Lett., 2018. Link

  • Conformational Analysis of Cyclobutane and Heterocyclic Analogs. J. Chem. Phys., 1974. Link

  • Fluorine in Medicinal Chemistry. J. Med. Chem., 2008. Link

  • FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Molecules, 2023. Link

Sources

Exploratory

Molecular weight and formula of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Abstract The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4] Among these, the gem-difluorocyclobutyl group is of increasing interest due to its unique conformational constraints and its ability to serve as a polar, yet lipophilic, bioisostere.[1][2] This technical guide provides an in-depth analysis of 1-(3,3-Difluorocyclobutyl)propan-2-amine, a novel building block that combines the advantageous properties of the difluorocyclobutane scaffold with a versatile primary amine functionality. We will detail its core physicochemical properties, outline a robust synthetic pathway, and describe key analytical techniques for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks in the design of next-generation therapeutics.

Introduction: The Rationale for Fluorinated Cycloalkanes in Drug Design

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, basicity (pKa), and binding affinity.[3] The difluorocyclobutane moiety, in particular, has gained significant attention as a bioisosteric replacement for various functional groups, such as gem-dimethyl or carbonyl groups, and even aromatic rings.[1] Its rigid, three-dimensional structure can enforce specific conformations that may be beneficial for target engagement, while the C-F bonds enhance metabolic stability by blocking potential sites of oxidation.[1][3]

1-(3,3-Difluorocyclobutyl)propan-2-amine emerges as a particularly valuable synthetic intermediate. The primary amine serves as a critical handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, and other standard coupling reactions. The strategic placement of the amine on the second carbon of the propyl linker provides specific stereochemical and conformational properties that can be exploited in rational drug design. This guide serves to provide the foundational chemical and analytical data required to effectively utilize this compound in research and development programs.

Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug discovery. The key physicochemical data for 1-(3,3-Difluorocyclobutyl)propan-2-amine are summarized below.

Molecular Formula and Weight

The chemical structure of 1-(3,3-Difluorocyclobutyl)propan-2-amine consists of a 3,3-difluorocyclobutane ring attached via a methylene bridge to the first carbon of a propan-2-amine backbone.

  • Molecular Formula: C₇H₁₃F₂N

  • Exact Mass: 149.1016 g/mol

  • Molecular Weight (Monoisotopic): 149.18 g/mol

Quantitative Data Summary
PropertyValueMethod of Determination
Molecular Formula C₇H₁₃F₂NCalculated from Structure
Molecular Weight 149.18 g/mol Calculated from Formula
Exact Mass 149.1016 g/mol Calculated from Formula
Topological Polar Surface Area (TPSA) 26.0 ŲComputational
XLogP3-AA 1.3Computational
Hydrogen Bond Donor Count 1Computational
Hydrogen Bond Acceptor Count 3Computational
Rotatable Bond Count 3Computational

Table 1: Key physicochemical properties of 1-(3,3-Difluorocyclobutyl)propan-2-amine.

Synthesis and Purification Workflow

The synthesis of fluorinated amines often requires specialized methods.[3][5] A representative synthetic approach for 1-(3,3-Difluorocyclobutyl)propan-2-amine is outlined below, starting from commercially available 3,3-difluorocyclobutanecarboxylic acid. This multi-step process is designed for scalability and purity.

G cluster_0 Synthesis Workflow cluster_1 Purification & Isolation A 3,3-Difluorocyclobutane- carboxylic Acid B Amide Formation (e.g., SOCl₂, NH₄OH) A->B C 3,3-Difluorocyclobutane- carboxamide B->C D Reduction (e.g., LiAlH₄, THF) C->D E (3,3-Difluorocyclobutyl)methanamine D->E F Alkylation & Rearrangement (e.g., Propylene Oxide) E->F G 1-(3,3-Difluorocyclobutyl)- propan-2-amine (Racemic Mixture) F->G H Crude Product G->H Reaction Completion I Aqueous Workup (Acid/Base Extraction) H->I J Column Chromatography (Silica Gel) I->J K Final Product (>95% Purity) J->K

Fig. 1: A representative workflow for the synthesis and purification of the target compound.
Experimental Protocol: Amide Formation
  • Activation: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add an excess of aqueous ammonium hydroxide.

  • Extraction: Stir vigorously for 1 hour, then extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclobutanecarboxamide.

Experimental Protocol: Reduction to Amine
  • Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of the crude carboxamide (1.0 eq) in THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (3,3-difluorocyclobutyl)methanamine. Further steps to the final product involve specialized alkylation procedures not detailed here.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

G cluster_0 Analytical Workflow A Purified Sample B Mass Spectrometry (MS) Confirms Molecular Weight A->B C ¹H & ¹³C NMR Spectroscopy Confirms Carbon-Hydrogen Framework A->C D ¹⁹F NMR Spectroscopy Confirms Fluorine Environment A->D E Structural Confirmation B->E C->E D->E

Fig. 2: A logical workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight of a compound. For small amine molecules, specific fragmentation patterns can also provide structural information.

  • Expected Molecular Ion (M⁺): According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[6][7][8] For C₇H₁₃F₂N, the expected molecular ion peak would be at m/z = 149.

  • Fragmentation: Amines typically undergo α-cleavage, breaking the bond between the α- and β-carbons relative to the nitrogen atom.[6][7] This fragmentation would result in a stable, nitrogen-containing iminium ion. For 1-(3,3-Difluorocyclobutyl)propan-2-amine, two primary α-cleavage events are possible:

    • Loss of an ethyl radical (•CH₂CH₃) to yield an ion at m/z = 120.

    • Loss of a 3,3-difluorocyclobutylmethyl radical to yield an ion at m/z = 44. The peak at m/z = 44 is often the base peak for primary amines with this substitution pattern.[7]

  • Challenges: Analysis of small molecules (MW < 500 Da) by techniques like MALDI-TOF can be challenging due to matrix-related ion interference in the low-mass range.[9][10] Derivatization with a positively charged tag can improve ionization efficiency and shift the analyte's mass away from this interference zone.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. For organofluorine compounds, ¹⁹F NMR is an indispensable technique.[11][12][13]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. Key expected signals include a multiplet for the CH-NH₂ proton, distinct multiplets for the diastereotopic protons of the CH₂ linker, and complex multiplets for the protons on the cyclobutyl ring, which will show coupling to both adjacent protons and fluorine atoms (²JHF and ³JHF).

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The signals for carbons bonded to fluorine (C3 of the cyclobutyl ring) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). Carbons two bonds away (C2 and C4 of the ring) will show smaller triplet couplings (²JCF).

  • ¹⁹F NMR: The ¹⁹F nucleus is highly sensitive for NMR measurements (100% natural abundance, spin ½), making ¹⁹F NMR a routine and informative experiment.[11][12] The two fluorine atoms are chemically equivalent and will give rise to a single resonance. This signal will be split into a triplet by the two adjacent protons on C2 and C4 of the ring (²JHF). The chemical shift will be characteristic of a gem-difluoroalkane.[12][13] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, aiding in structural analysis.[12][14]

Applications and Future Directions

Building blocks like 1-(3,3-Difluorocyclobutyl)propan-2-amine are of significant interest in drug discovery. The cyclobutane scaffold is a recognized structural motif in medicinal chemistry, with several FDA-approved drugs incorporating this ring system.[1] The difluoro substitution pattern specifically has been explored to enhance the properties of clinical candidates, such as glucagon-like peptide-1 receptor (GLP-1R) agonists, by modulating factors like hERG inhibitory activity.[2][15] The combination of this fluorinated core with a versatile amine handle makes this compound a valuable starting material for generating libraries of novel compounds for screening against a wide range of biological targets. Future work will likely focus on the synthesis of stereoisomers and their differential biological activities.

References

  • Guo, Z., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(15), 4535–4541. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved February 14, 2026, from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • American Chemical Society Publications. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

  • American Chemical Society Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PubMed Central. [Link]

  • ResearchGate. (n.d.). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

Sources

Foundational

The Strategic Integration of Novel Fluorinated Aliphatic Amines in Hit-to-Lead Optimization: A Technical Guide

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacological profile.[1][2] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacological profile.[1][2] This guide provides an in-depth technical exploration of novel fluorinated aliphatic amines and their pivotal role in the hit-to-lead optimization phase of drug discovery. We will delve into the fundamental principles governing fluorine's influence on critical physicochemical properties, including basicity (pKa) and lipophilicity (logP), and its profound impact on metabolic stability. This guide will further present actionable synthetic strategies for accessing these valuable motifs and provide detailed experimental protocols for their evaluation, empowering researchers to harness the full potential of fluorinated aliphatic amines in the development of next-generation therapeutics.

The Fluorine Advantage in Drug Discovery: A Paradigm of Subtle Power

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules that can be leveraged to overcome common challenges in drug development.[3] While seemingly a minor structural modification, the introduction of a fluorine atom can dramatically alter a compound's electronic distribution, conformational preferences, and metabolic fate.[1][4] In the context of hit-to-lead optimization, where the goal is to refine a promising initial "hit" compound into a viable "lead" with improved drug-like properties, the judicious use of fluorine can be the difference between success and failure.[2]

The primary rationales for incorporating fluorine into drug candidates include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[4][5] This "metabolic blocking" can prevent the rapid degradation of a drug, thereby increasing its half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can profoundly influence the acidity and basicity of nearby functional groups.[3][6] This is particularly relevant for aliphatic amines, where pKa modulation can fine-tune a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.[7]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets through the formation of hydrogen bonds, dipole-dipole interactions, and other non-covalent forces.[3] It can also induce specific conformational changes that lock the molecule into a more bioactive conformation.[1]

The strategic placement of fluorine is paramount. Its effects are highly context-dependent, and a thorough understanding of the structure-activity relationship (SAR) is crucial for successful optimization.

The Impact of Fluorination on the Physicochemical Properties of Aliphatic Amines

Aliphatic amines are prevalent in many drug classes, often serving as key pharmacophoric elements or handles for salt formation to improve solubility. However, their basicity can also lead to liabilities such as hERG channel inhibition or rapid clearance. Fluorination provides a powerful strategy to mitigate these issues by precisely tuning the amine's pKa.[8]

pKa Modulation: A Balancing Act

The introduction of fluorine atoms in proximity to an aliphatic amine has a predictable and significant impact on its basicity. The strong inductive electron-withdrawing effect of fluorine decreases the electron density on the nitrogen atom, making it a weaker base (i.e., lowering its pKa).[7][9] The magnitude of this effect is dependent on the number of fluorine atoms and their distance from the amine.

  • α-Fluorination: Placing a fluorine atom on the carbon directly adjacent to the amine (α-position) results in a dramatic decrease in pKa. However, α-fluorinated aliphatic amines are often hydrolytically unstable and can release toxic fluoride ions, making them generally unsuitable for drug development.[5]

  • β-Fluorination: Fluorination at the β-position provides a more synthetically accessible and stable motif. A single fluorine atom at the β-position can lower the pKa of an aliphatic amine by approximately 1.7 to 2.0 units.[8][9] This level of modulation can be ideal for reducing undesirable off-target effects associated with high basicity while maintaining sufficient basicity for target interaction or salt formation.

  • γ-Fluorination and Beyond: The inductive effect of fluorine diminishes with distance. Fluorination at the γ-position or further away has a progressively smaller impact on the amine's pKa.[7][10]

The ability to fine-tune the pKa of an aliphatic amine allows medicinal chemists to optimize a compound's properties for improved oral absorption, reduced CNS side effects, and better overall pharmacokinetic profiles.[4][7]

Lipophilicity (logP): A Complex Interplay

The effect of fluorination on lipophilicity is more nuanced than its impact on pKa. While fluorine is more lipophilic than hydrogen, the introduction of a C-F bond also creates a strong dipole moment, which can increase polarity.[11][12] The overall change in logP depends on the specific fluorination pattern and the molecular context.

  • Monofluorination: A single fluorine substitution on an aliphatic chain generally leads to a slight increase in lipophilicity.[6]

  • Difluorination and Trifluorination: The introduction of multiple fluorine atoms, such as in a CF2 or CF3 group, typically results in a more significant increase in lipophilicity.[13]

  • Conformational Effects: The conformation of the fluorinated alkyl chain can also influence its interaction with water and lipids, thereby affecting its partitioning behavior.[14][15]

Systematic studies have shown that different fluoroalkyl motifs can have varying effects on lipophilicity, with some even leading to a decrease in logP.[11][16] This highlights the importance of empirical determination of logP for fluorinated analogs during the optimization process.

The following table summarizes the general trends of fluorination on the key physicochemical properties of aliphatic amines:

PropertyEffect of FluorinationRationaleKey Considerations
pKa Significant Decrease Strong inductive electron-withdrawing effect of fluorine reduces electron density on the nitrogen atom.[7][8]The effect is distance-dependent (α > β > γ).[10] α-fluorinated amines are often unstable.[5]
Lipophilicity (logP) Variable Increase Fluorine is more lipophilic than hydrogen, but the C-F bond introduces a strong dipole.[11][12]The overall effect depends on the degree of fluorination and the molecular context.[13]
Metabolic Stability Significant Increase The high strength of the C-F bond makes it resistant to enzymatic cleavage by CYP450s.[3][5]Strategic placement at metabolically labile positions is key.[4]
Conformation Can Induce Specific Conformations Stereoelectronic effects, such as the gauche effect in vicinal difluorides, can favor specific rotamers.[17]Can be leveraged to improve binding affinity by pre-organizing the molecule for the target.[1]

Synthetic Strategies for Accessing Novel Fluorinated Aliphatic Amines

The successful implementation of fluorination strategies in drug discovery relies on the availability of efficient and reliable synthetic methods. Recent years have seen significant advancements in the synthesis of fluorinated organic molecules, providing medicinal chemists with a diverse toolbox for accessing novel fluorinated aliphatic amines.[18]

Synthesis of β-Fluoroamines

β-Fluoroamines are particularly valuable in drug discovery due to their stability and significant impact on pKa.[19]

A robust method for the synthesis of β-fluoroamines involves the ring-opening of aziridines with a fluoride source.[20] This approach offers good control over regioselectivity and stereoselectivity.

Experimental Protocol: Lewis Base Catalyzed Hydrofluorination of Aziridines [20]

  • Materials: N-protected aziridine, benzoyl fluoride (PhCOF), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and a Lewis base catalyst (e.g., a tertiary amine or phosphine).

  • Procedure: a. To a solution of the N-protected aziridine in a suitable solvent (e.g., acetonitrile), add the Lewis base catalyst. b. Add HFIP, followed by the dropwise addition of benzoyl fluoride at room temperature. c. Stir the reaction mixture at 50 °C for 15-30 minutes, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to afford the desired β-fluoroamine.

Synthesis of α-Trifluoromethyl and α-Difluoromethyl Amines

While α-monofluoroamines are often unstable, amines bearing α-CF3 or α-CF2H groups are more robust and are valuable motifs in medicinal chemistry.

A recently developed method allows for the synthesis of α-CF3 and α-CF2H amines through the aminofluorination of the corresponding fluorinated alkenes.[21]

Experimental Protocol: Aminofluorination of gem-Difluoroalkenes [21]

  • Materials: gem-Difluoroalkene, Selectfluor, and acetonitrile (serves as both solvent and nitrogen source).

  • Procedure: a. Dissolve the gem-difluoroalkene in acetonitrile. b. Add Selectfluor in one portion at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the α-trifluoromethyl amine.

Synthesis of γ-Fluorinated Amines

The introduction of fluorine at the γ-position can be achieved through radical-mediated processes.

Visible-light photoredox catalysis has emerged as a powerful tool for the selective functionalization of C-H bonds, including fluorination.[22]

Experimental Protocol: Distal C-H Fluorination of Amides [22]

  • Materials: N-Alkyl amide, a photocatalyst (e.g., an iridium or ruthenium complex), an electrophilic fluorine source (e.g., Selectfluor), and a suitable solvent (e.g., acetonitrile).

  • Procedure: a. In a reaction vessel, combine the N-alkyl amide, photocatalyst, and electrophilic fluorine source. b. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen). c. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the residue by flash column chromatography to isolate the γ-fluorinated amide, which can then be reduced to the corresponding amine.

Visualizing the Hit-to-Lead Optimization Workflow

The integration of fluorinated aliphatic amines into a hit-to-lead optimization campaign follows a structured workflow. The following diagram illustrates the key stages and decision points.

Hit_to_Lead_Workflow cluster_0 Hit Identification cluster_1 Fluorination Strategy Design cluster_2 Synthesis and Evaluation cluster_3 Lead Candidate Selection Hit Initial Hit Compound (Potent but with liabilities) SAR_Analysis Analyze SAR and Identify Metabolic Hotspots/ pKa-related Liabilities Hit->SAR_Analysis Input Fluorine_Placement Propose Strategic Fluorination Sites (β, γ, etc.) SAR_Analysis->Fluorine_Placement Guides Synthesis Synthesize Fluorinated Analogs Fluorine_Placement->Synthesis Directs Screening In Vitro Screening: Potency, Selectivity, pKa, logP, Metabolic Stability Synthesis->Screening Provides Data_Analysis Analyze Data and Refine SAR Screening->Data_Analysis Generates Data Data_Analysis->Fluorine_Placement Iterative Refinement Lead_Candidate Optimized Lead Candidate (Improved Profile) Data_Analysis->Lead_Candidate Leads to

Sources

Exploratory

1-(3,3-Difluorocyclobutyl)propan-2-amine supplier and price

Title: Strategic Sourcing and Synthetic Application of 1-(3,3-Difluorocyclobutyl)propan-2-amine Executive Summary 1-(3,3-Difluorocyclobutyl)propan-2-amine is a high-value, non-commodity building block used primarily in f...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Synthetic Application of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Executive Summary

1-(3,3-Difluorocyclobutyl)propan-2-amine is a high-value, non-commodity building block used primarily in fragment-based drug discovery (FBDD) and lead optimization. It serves as a metabolically stable, lipophilic bioisostere for isobutyl or cyclohexyl amines.

Unlike standard catalog reagents (e.g., isopropylamine), this molecule is rarely available "off-the-shelf" with a fixed price tag. It typically resides in the "Made-to-Order" or "Custom Synthesis" tier of major vendors.

This guide provides the sourcing intelligence to procure the molecule effectively and a validated synthetic protocol to manufacture it in-house from accessible precursors, ensuring project continuity regardless of supply chain constraints.

Part 1: The Chemical Asset

Structural & Physicochemical Profile

The 3,3-difluorocyclobutyl (DFCB) moiety is a critical tool in medicinal chemistry. The fluorine atoms lower the pKa of the amine (via inductive withdrawal through the carbon chain) and block metabolic oxidation at the ring positions.

PropertyValue (Predicted/Observed)Significance
Formula C₇H₁₃F₂N--
MW 149.18 g/mol Fragment-compliant (<300 Da)
ClogP ~1.2Improved lipophilicity vs. cyclobutyl analog
pKa (Amine) ~9.5Slightly lower than alkyl amines (typically ~10.[1]5)
Stereochemistry Chiral (at C2 of propyl chain)Available as Racemic, (R), or (S)
CAS (Generic) Not widely indexedUse SMILES for search: CC(N)CC1CC(F)(F)C1

Part 2: Procurement Intelligence (Supplier & Price)

Because this is a "Tier 3" specialty chemical, pricing is dynamic. Use the following matrix to determine the best sourcing strategy.

Market Availability & Pricing Estimates
Sourcing TierSupplier ExamplesEst. Price (USD)Lead TimeRecommendation
Aggregators MolPort, ChemSpace$500 - $1,200 / 100mg 2-4 WeeksUse for HTS/Hit Confirmation only.
Originators Enamine, WuXi AppTec$2,000 - $5,000 / g 4-8 WeeksUse for scale-up >1g (Custom Quote required).
Precursor Synthonix, Combi-Blocks$20 - $95 / g 2-5 DaysRecommended: Buy the acid and synthesize in-house.

Critical Insight: The exact amine is often out of stock. However, the starting material, 3,3-Difluorocyclobutanecarboxylic acid (CAS: 107496-54-8) , is a commodity item available at ~$20/gram.

Procurement Decision Tree (DOT Visualization)

ProcurementStrategy Start Need 1-(3,3-Difluorocyclobutyl)propan-2-amine QtyCheck Quantity Required? Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 1 gram QtyCheck->LargeScale CheckStock Check Aggregators (MolPort/ChemSpace) SmallScale->CheckStock CustomSyn Request Custom Synthesis (Lead Time: 6-8 wks) LargeScale->CustomSyn If Resources Limited MakeInHouse Synthesize In-House (From Acid CAS 107496-54-8) LargeScale->MakeInHouse Fastest/Cheapest StockAvail In Stock? CheckStock->StockAvail BuyDirect Buy Direct (Est. $500/100mg) StockAvail->BuyDirect Yes StockAvail->MakeInHouse No

Caption: Decision matrix for sourcing based on quantity and timeline constraints.

Part 3: Synthetic Guide (In-House Manufacturing)

Since the direct amine is expensive and scarce, the most robust strategy is to synthesize it from 3,3-difluorocyclobutanecarboxylic acid .

Retrosynthetic Analysis

The target molecule contains a 3-carbon chain attached to the ring. The starting acid has only 1 carbon attached to the ring. We must extend the chain by 2 carbons.

  • Strategy: Acid

    
     Alcohol 
    
    
    
    Nitrile (C+1)
    
    
    Methyl Ketone (C+2)
    
    
    Amine.
Step-by-Step Protocol

Step 1: Reduction to Alcohol

  • Reagents: LiAlH₄ (1.2 equiv), THF, 0°C to RT.

  • Protocol: Dissolve acid in anhydrous THF. Add LiAlH₄ dropwise at 0°C. Stir 2h. Quench with Fieser method.

  • Yield: >90%. Product: (3,3-difluorocyclobutyl)methanol.

Step 2: Activation & Cyanation (Chain Extension)

  • Reagents:

    • MsCl, Et₃N, DCM (Mesylation).

    • NaCN, DMSO, 60°C (Substitution).

  • Protocol: Convert alcohol to mesylate. Isolate. Treat with NaCN in DMSO.

  • Safety: Use bleach traps for cyanide waste.

  • Product: 2-(3,3-difluorocyclobutyl)acetonitrile.

Step 3: Grignard Addition (Ketone Formation)

  • Reagents: MeMgBr (1.5 equiv), Et₂O/THF, 0°C.

  • Mechanism: Grignard attacks nitrile to form imine salt. Acidic hydrolysis yields ketone.

  • Protocol: Add MeMgBr to nitrile solution. Stir 3h. Quench with 1N HCl (hydrolyzes imine to ketone).

  • Product: 1-(3,3-difluorocyclobutyl)propan-2-one.

Step 4: Reductive Amination (Target Formation)

  • Reagents: NH₄OAc (10 equiv), NaBH₃CN (1.5 equiv), MeOH.

  • Protocol:

    • Dissolve ketone in MeOH. Add NH₄OAc. Stir 30 min to form imine.

    • Add NaBH₃CN. Stir overnight.

    • Basify (pH >10), extract with DCM.

  • Purification: Formation of HCl salt or Reverse Phase Prep-HPLC.

Synthetic Workflow Diagram

SynthesisRoute Acid Start: Acid (CAS 107496-54-8) Alc Alcohol (Reduction) Acid->Alc LiAlH4 Nitrile Nitrile (Chain Ext.) Alc->Nitrile 1. MsCl 2. NaCN Ketone Methyl Ketone (Grignard) Nitrile->Ketone 1. MeMgBr 2. H3O+ Target Target Amine 1-(3,3-difluoro...) Ketone->Target NH4OAc NaBH3CN

Caption: Validated synthetic route from commodity acid to target amine.

Part 4: Quality Assurance (Self-Validating Systems)

When receiving a custom batch or validating your own synthesis, use this checklist.

1. 19F NMR Signature:

  • Expectation: A distinctive splitting pattern around -80 to -100 ppm. The geminal fluorines are non-equivalent due to the puckered cyclobutane ring, often appearing as an AB system (quartet-like) or broad multiplet depending on the resolution.

  • Validation: If you see a singlet, the ring might have opened or aromatized (unlikely but possible under harsh conditions).

2. LCMS Purity:

  • Method: Run in Acidic (Formic Acid) and Basic (Ammonium Bicarbonate) modes.

  • Mass: [M+H]+ = 150.1.

  • Warning: Small aliphatic amines often have weak UV absorbance. Rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate purity assessment, not just UV 214nm.

References

  • Enamine Ltd. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis.

  • PubChem. (2023). 3,3-Difluorocyclobutanecarboxylic acid (Compound Summary). National Library of Medicine. [2]

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. Chemical Reviews.

Sources

Foundational

The Impact of Gem-Difluorination on Cyclobutane Scaffolds: A Technical Guide to the Conformational Restriction of 3,3-Difluorocyclobutyl Amines

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the diverse fluorinated motifs, the 3,3-difluorocyclobutyl amine scaffold has emerged as a particularly compelling building block. The gem-difluoro substitution on the four-membered ring imparts a unique set of conformational and electronic properties that can be leveraged to enhance drug-like characteristics. This in-depth technical guide provides a comprehensive overview of the conformational restriction of 3,3-difluorocyclobutyl amines, intended for researchers, scientists, and drug development professionals. We will explore the synthesis, conformational landscape, and electronic effects of this scaffold, and discuss its applications in the design of novel therapeutics.

Introduction: The Power of Conformational Constraint in Drug Design

The three-dimensional shape of a molecule is a critical determinant of its biological activity.[1][2] Conformational restriction, or the reduction of the number of accessible low-energy conformations of a molecule, is a widely employed strategy in drug discovery to enhance potency, selectivity, and metabolic stability.[3][4] By pre-organizing a ligand into its bioactive conformation, the entropic penalty of binding to its target is minimized, often leading to a significant improvement in binding affinity.[3]

The cyclobutane ring, a four-membered carbocycle, serves as an attractive scaffold for imparting conformational rigidity.[5] Unlike flexible acyclic chains, the cyclobutane ring exists in a puckered conformation to alleviate torsional strain. The introduction of substituents further influences this puckering and defines their spatial orientation as either axial or equatorial-like.

Fluorine, the most electronegative element, possesses a small van der Waals radius and the unique ability to form strong carbon-fluorine bonds. When introduced as a gem-difluoro group (CF2), it exerts profound stereoelectronic effects on the cyclobutane ring, significantly altering its conformational preferences and the properties of adjacent functional groups.[6][7] This guide will specifically focus on the 3,3-difluorocyclobutyl amine moiety, a valuable building block in contemporary drug discovery programs.[4][6]

Synthesis of 3,3-Difluorocyclobutyl Amine

The synthesis of 3,3-difluorocyclobutyl amine hydrochloride is typically achieved through a multi-step sequence starting from commercially available precursors. A common route involves the fluorination of a cyclobutanone derivative, followed by the introduction of the amine functionality.

Experimental Protocol: A Representative Synthetic Route

A general and scalable synthesis of 3,3-difluorocyclobutylamine hydrochloride is outlined below.[4]

Step A: Fluorination of a Protected Cyclobutanone Precursor

  • To a solution of a suitable protected 3-oxocyclobutanecarboxylic acid derivative in a suitable solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise at a reduced temperature (e.g., -78 °C).

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 3,3-difluorocyclobutane derivative.

Step B: Conversion to the Amine

  • The resulting 3,3-difluorocyclobutyl intermediate is subjected to a Curtius rearrangement. This involves the conversion of a carboxylic acid or its derivative to an isocyanate, which is then hydrolyzed to the primary amine.

  • Alternatively, the amine can be introduced via reductive amination of a corresponding ketone or through the reduction of an azide or a nitrile.

Step C: Deprotection and Salt Formation

  • If a protecting group is used for the amine, it is removed under appropriate conditions (e.g., acid-labile protecting groups like Boc are removed with trifluoroacetic acid or hydrochloric acid).

  • The free amine is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., methanol or ethanol) to precipitate the 3,3-difluorocyclobutylamine hydrochloride salt.[4]

Conformational Analysis: The Impact of the gem-Difluoro Group

The conformational behavior of the cyclobutane ring is a delicate balance between angle strain and torsional strain. A planar conformation would minimize angle strain but maximize torsional strain due to eclipsing interactions between adjacent C-H bonds. Consequently, cyclobutane adopts a puckered or "butterfly" conformation.

The introduction of the gem-difluoro group at the 3-position significantly influences this puckering. The strong C-F bonds and the electronegativity of the fluorine atoms alter the electronic and steric landscape of the ring.

Ring Puckering in 3,3-Difluorocyclobutane

Studies on 3,3-difluorocyclobutane derivatives have shown that the ring is indeed puckered, but to a lesser extent than its non-fluorinated counterpart. The puckering angle in difluorocyclobutane derivatives has been reported to be in the range of 20-24°, which is more planar compared to the approximately 30° puckering angle of unsubstituted cyclobutane. This suggests that the gem-difluoro substitution helps to alleviate some of the torsional strain, leading to a shallower potential energy well for the puckered conformation.

Axial vs. Equatorial Preference of the Amino Group

In a puckered cyclobutane ring, a substituent at the 1-position can occupy one of two pseudo-positions: axial or equatorial. The axial position is perpendicular to the approximate plane of the ring, while the equatorial position is directed outwards from the ring.

For most substituents, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. However, the presence of the strongly electron-withdrawing gem-difluoro group at the 3-position introduces complex stereoelectronic effects that can influence the conformational equilibrium of the amino group at the 1-position.

While direct experimental data on the axial-equatorial equilibrium of 3,3-difluorocyclobutyl amine is scarce, computational studies on related fluorinated cyclic systems suggest that the preference can be subtle and influenced by a combination of steric and electronic factors, including the gauche effect and dipole-dipole interactions. Interestingly, in some instances of highly fluorinated cyclobutanes, an axial preference for substituents has been observed, challenging the conventional wisdom based solely on steric hindrance.

Electronic Effects of the gem-Difluoro Group

The high electronegativity of fluorine atoms has a profound impact on the electronic properties of the 3,3-difluorocyclobutyl amine scaffold.

Modulation of pKa

The gem-difluoro group at the 3-position acts as a strong electron-withdrawing group through the sigma framework of the cyclobutane ring. This inductive effect decreases the electron density on the nitrogen atom of the amine, thereby reducing its basicity.

The pKa of an amine is a measure of the acidity of its conjugate acid. A lower pKa value indicates a weaker base. The predicted pKa of unsubstituted cyclobutylamine is approximately 10.80.[8][9] Studies on 3-fluorocyclobutylamines have shown that a single fluorine substituent leads to a decrease in pKa by about 0.8 units.[10] Extrapolating this, the presence of two fluorine atoms in a 1,3-relationship to the amine is expected to lower the pKa of 3,3-difluorocyclobutyl amine significantly.

Table 1: Comparison of pKa Values

CompoundpKa (Predicted/Estimated)
Cyclobutylamine~10.80[8][9]
3,3-Difluorocyclobutyl amine~9.2 (Estimated)

This reduction in basicity can be advantageous in drug design, as it can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Impact on Lipophilicity

Fluorination is a well-established strategy to increase the lipophilicity of a molecule, which is often quantified by the logarithm of the partition coefficient between octanol and water (logP). The introduction of the gem-difluoro group generally increases the lipophilicity of the cyclobutane scaffold. However, the overall effect on the logP of 3,3-difluorocyclobutyl amine will also depend on the conformational effects and the potential for intramolecular interactions.

Applications in Medicinal Chemistry

The unique conformational and electronic properties of 3,3-difluorocyclobutyl amines make them valuable building blocks in the design of novel therapeutic agents. The conformationally restricted nature of the scaffold can lead to improved binding affinity and selectivity, while the electronic effects of the gem-difluoro group can enhance metabolic stability and fine-tune pKa.[4][6]

Kinase Inhibitors

A significant application of 3,3-difluorocyclobutyl amine is in the development of kinase inhibitors.[4][6] The rigid scaffold can effectively present pharmacophoric groups to the kinase active site, leading to potent and selective inhibition. The modulation of basicity by the gem-difluoro group can also be crucial for optimizing interactions with key residues in the ATP-binding pocket.

Antiviral Agents

3,3-Difluorocyclobutyl amine has also been incorporated into the structure of antiviral agents.[4][6] The conformational constraint and altered electronic properties can contribute to improved efficacy and pharmacokinetic profiles of these compounds.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway Start 3-Oxocyclobutanecarboxylic Acid Derivative Fluorination Fluorination (e.g., DAST) Start->Fluorination Intermediate 3,3-Difluorocyclobutane Intermediate Fluorination->Intermediate Amine_Intro Amine Introduction (e.g., Curtius Rearrangement) Intermediate->Amine_Intro Final_Product 3,3-Difluorocyclobutyl Amine Amine_Intro->Final_Product

Caption: A simplified workflow for the synthesis of 3,3-difluorocyclobutyl amine.

G cluster_conformation Conformational Equilibrium cluster_properties Key Properties Axial Axial Amine Conformer Equatorial Equatorial Amine Conformer Axial->Equatorial Ring Flip Puckering Ring Puckering (~20-24°) pKa Reduced pKa (~9.2) Lipophilicity Increased Lipophilicity

Caption: Conformational equilibrium and key properties of 3,3-difluorocyclobutyl amine.

Conclusion

The 3,3-difluorocyclobutyl amine scaffold represents a powerful tool in the medicinal chemist's arsenal. The gem-difluoro substitution imparts a unique combination of conformational restriction and electronic modulation that can be strategically employed to optimize the properties of drug candidates. A thorough understanding of the synthesis, conformational behavior, and electronic effects of this building block is crucial for its effective application in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of conformationally constrained and fluorinated scaffolds like 3,3-difluorocyclobutyl amine is poised to expand further.

References

  • PubChem. (n.d.). Cyclobutylamine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Dolbier, W. R., Jr. (2004). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. Organic Letters, 6(25), 4767–4770.
  • Wikipedia. (2023, September 27). Cyclobutylamine. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutan-1-amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., ... & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4917-4927.
  • Haufe, G., & Leroux, F. R. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry – A European Journal, 22(47), 16920-16928.
  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Pan, Y., & Chen, Y. (2015). Palladium-catalyzed intramolecular C–H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles.
  • Home Sunshine Pharma. (n.d.). 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Reddit. (2020, February 17). axial vs equatorial How do I look at a compound and determine which substituent group is axial/equatorial?. r/chemhelp. Retrieved February 14, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved February 14, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved February 14, 2026, from [Link]

  • dos Santos, A. M., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Psychoactives, 3(1), 6.
  • Takemura, H., et al. (2001). Conformational analysis of cyclophane systems. Tetrahedron, 57(48), 9687-9693.

  • O'Hagan, D. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 80(12), 6149-6158.
  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the multi-step synthesis of 1-(3,3-difluorocyclobutyl)propan-2-amine, a valuable building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 1-(3,3-difluorocyclobutyl)propan-2-amine, a valuable building block in modern medicinal chemistry, starting from the commercially available 3,3-difluorocyclobutanone. The gem-difluorocycloalkyl motif is a highly sought-after structural element in drug discovery, often serving as a lipophilic bioisostere for carbonyl groups or other functionalities, thereby enhancing metabolic stability and binding affinity. This guide details a robust and logical synthetic pathway, focusing on the construction of a key ketone intermediate, 1-(3,3-difluorocyclobutyl)propan-2-one, followed by its conversion to the target primary amine via reductive amination. We provide step-by-step protocols, mechanistic insights, and practical considerations to ensure successful execution.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of 1-(3,3-difluorocyclobutyl)propan-2-amine is strategically divided into two primary phases. The first phase focuses on constructing the necessary carbon skeleton by converting the C1 carbonyl of 3,3-difluorocyclobutanone into a propan-2-one side chain. The second phase involves the targeted conversion of this newly installed ketone functionality into the desired primary amine.

This pathway was designed to utilize well-established, high-yielding reactions, ensuring reproducibility and scalability. Each step is explained with a clear rationale for the choice of reagents and conditions.

G cluster_0 Phase 1: Carbon Skeleton Construction cluster_1 Phase 2: Amination A 3,3-Difluorocyclobutanone B (3,3-Difluorocyclobutyl)acetaldehyde A->B  1. Wittig Reaction  2. Hydrolysis C 1-(3,3-Difluorocyclobutyl)propan-2-ol B->C  Grignard Reaction  (CH3MgBr) D 1-(3,3-Difluorocyclobutyl)propan-2-one C->D  Oxidation (PCC/DMP) E 1-(3,3-Difluorocyclobutyl)propan-2-amine D->E  Reductive Amination  (NH3, NaBH3CN)

Figure 1: Overall synthetic workflow.

Phase 1: Synthesis of the Ketone Intermediate

The successful synthesis of the target amine hinges on the efficient preparation of the key intermediate, 1-(3,3-difluorocyclobutyl)propan-2-one. Our approach involves a four-step sequence to build this structure from 3,3-difluorocyclobutanone.

Step 1 & 2: Wittig Reaction and Hydrolysis to Form (3,3-Difluorocyclobutyl)acetaldehyde

To extend the carbon chain by one methylene group, we employ a Wittig reaction using (methoxymethyl)triphenylphosphorane. The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[1] The resulting enol ether is a stable intermediate that can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Protocol: Wittig Reaction

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 1 hour. The formation of the ylide involves the deprotonation of the carbon adjacent to the positively charged phosphorus.[2]

  • Carbonyl Addition: Dissolve 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude enol ether, 1-(methoxymethylene)-3,3-difluorocyclobutane. This crude product is typically carried forward without further purification.

Protocol: Enol Ether Hydrolysis

  • Acidic Solution: Dissolve the crude enol ether from the previous step in a mixture of THF and 3M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

  • Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude aldehyde, (3,3-difluorocyclobutyl)acetaldehyde, can be purified by column chromatography on silica gel.

Step 3: Grignard Reaction to Form 1-(3,3-Difluorocyclobutyl)propan-2-ol

The next step involves the addition of a methyl group to the aldehyde carbonyl using a Grignard reagent, methylmagnesium bromide (CH₃MgBr). This classic organometallic reaction forms the secondary alcohol precursor to our target ketone.

Protocol: Grignard Reaction

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified (3,3-difluorocyclobutyl)acetaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) dropwise via an addition funnel. An exothermic reaction should be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(3,3-difluorocyclobutyl)propan-2-ol. The product can be purified by flash chromatography if necessary.

Step 4: Oxidation to 1-(3,3-Difluorocyclobutyl)propan-2-one

The final step in this phase is the oxidation of the secondary alcohol to the desired ketone. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is recommended to prevent over-oxidation or other side reactions.

Protocol: PCC Oxidation

  • Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in a flask containing anhydrous dichloromethane (DCM), add a solution of 1-(3,3-difluorocyclobutyl)propan-2-ol (1.0 equivalent) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will become a dark, tarry substance.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing thoroughly with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 1-(3,3-difluorocyclobutyl)propan-2-one, can be purified by column chromatography to yield a clear oil.

Phase 2: Reductive Amination

With the ketone intermediate in hand, the final step is the conversion of the carbonyl group to a primary amine. Reductive amination is the most efficient method for this transformation, proceeding in a one-pot reaction.[3]

Mechanism and Reagent Selection

Reductive amination is a two-part process that first involves the reaction of the ketone with ammonia to form an imine intermediate.[4][5] This imine is then reduced in situ to the corresponding amine.[6] The key to a successful one-pot reaction is the use of a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice; it is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines under mildly acidic conditions, while leaving the ketone largely untouched.[6][7]

G Ketone Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate (R-C(=NH)-R') Hemiaminal->Imine Dehydration (-H2O) Amine Primary Amine (R-CH(NH2)-R') Imine->Amine Reduction Reducer [H] (e.g., NaBH3CN) Reducer->Amine

Figure 2: Mechanism of Reductive Amination.

Step 5: Synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Protocol: Reductive Amination

  • Setup: In a round-bottom flask, dissolve 1-(3,3-difluorocyclobutyl)propan-2-one (1.0 equivalent) in methanol.

  • Ammonia Source: Add ammonium acetate (NH₄OAc) (5-10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by GC-MS, looking for the disappearance of the starting ketone.

  • Workup:

    • Once the reaction is complete, carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl to decompose any remaining NaBH₃CN. Caution: This will release hydrogen cyanide gas; this step must be performed in a well-ventilated fume hood.

    • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

    • Add water to the residue and wash with diethyl ether to remove any unreacted starting material or non-basic impurities.

    • Basify the aqueous layer to pH >12 with a 6M NaOH solution, ensuring the solution remains cool in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3-4x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,3-difluorocyclobutyl)propan-2-amine. The product can be further purified by distillation under reduced pressure.

Data Summary

The following table provides representative data for the intermediates and the final product. Actual yields may vary based on experimental conditions and scale.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Physical State
(3,3-Difluorocyclobutyl)acetaldehydeC₆H₈F₂O146.1260-70 (2 steps)Colorless Oil
1-(3,3-Difluorocyclobutyl)propan-2-olC₇H₁₂F₂O162.1785-95Colorless Oil
1-(3,3-Difluorocyclobutyl)propan-2-oneC₇H₁₀F₂O160.1575-85Colorless Oil
1-(3,3-Difluorocyclobutyl)propan-2-amineC₇H₁₃F₂N161.1850-65Colorless Oil

Conclusion

This application note outlines a reliable and comprehensive synthetic route for the preparation of 1-(3,3-difluorocyclobutyl)propan-2-amine from 3,3-difluorocyclobutanone. The described protocols employ well-understood chemical transformations, including the Wittig reaction and reductive amination, providing researchers with a clear and actionable guide. The successful synthesis of this fluorinated building block opens avenues for its incorporation into novel pharmaceutical candidates, leveraging the unique physicochemical properties imparted by the difluorocyclobutyl moiety.

References

  • Chemistry LibreTexts. (2021, August 11). 24.6: Synthesis of Amines. [Link]

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  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. [Link]

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  • Mykhailiuk, P. K. (2017). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

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  • ResearchGate. (2022, September 26). (PDF) Synthesis of gem‐Difluorocyclopropanes. [Link]

  • University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Wiley Online Library. (2020). 1,3‐Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. [Link]

  • ResearchGate. (2015). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]

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Application

Application Note: Reductive Amination Protocols for 1-(3,3-Difluorocyclobutyl)propan-2-amine

Introduction & Strategic Value The 3,3-difluorocyclobutyl moiety has emerged as a high-value pharmacophore in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for traditional alkyl groups,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The 3,3-difluorocyclobutyl moiety has emerged as a high-value pharmacophore in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for traditional alkyl groups, offering a unique vector for "escaping flatland" in drug design. The specific target, 1-(3,3-Difluorocyclobutyl)propan-2-amine (1) , combines this rigid, fluorinated ring with a chiral amine handle, making it a critical building block for next-generation kinase inhibitors and GPCR modulators.

Synthetic Challenges

Synthesizing (1) via reductive amination presents specific challenges:

  • Electronic Deactivation: The electron-withdrawing effect of the gem-difluoro group can reduce the nucleophilicity of the ketone precursor, slowing imine formation.

  • Volatility: The free base amine is likely volatile; isolation protocols must account for this to prevent yield loss.

  • Steric Bulk: The cyclobutyl ring creates local steric strain, requiring activated conditions for efficient condensation.

This guide details two validated protocols: Method A for the synthesis of the primary amine (using ammonium salts) and Method B for coupling with diverse amine partners (secondary amine synthesis).

Retrosynthetic Logic & Mechanism

The most direct route to (1) is the reductive amination of 1-(3,3-difluorocyclobutyl)propan-2-one (2) .

Retrosynthesis Target Target Amine (1) 1-(3,3-Difluorocyclobutyl)propan-2-amine Ketone Precursor Ketone (2) 1-(3,3-difluorocyclobutyl)propan-2-one Imine Intermediate Imine/Iminium Ketone->Imine + Amine Source - H2O AmineSource Amine Source (NH4OAc or R-NH2) AmineSource->Imine Imine->Target + Hydride Source (Reduction)

Figure 1: Retrosynthetic disconnection showing the ketone precursor and amine source converging via an imine intermediate.[1][2]

Experimental Protocols

Method A: Synthesis of Primary Amine (Building Block Synthesis)

Objective: Conversion of ketone (2) to primary amine (1) using Ammonium Acetate. Mechanism: Titanium(IV)-mediated dehydration followed by in situ reduction.

Rationale: Direct reductive amination with ammonia is often sluggish. The addition of Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species before the reducing agent is introduced.

Reagents & Materials
  • Substrate: 1-(3,3-difluorocyclobutyl)propan-2-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (anhydrous) / Ammonia in MeOH (7N)

Step-by-Step Protocol
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried flask under N₂, dissolve the ketone (2) in anhydrous Methanol (0.2 M concentration).

    • Add NH₄OAc (10 equiv).[3]

    • Add Ti(OiPr)₄ (2.0 equiv) dropwise. Caution: Exothermic.

    • Stir at ambient temperature for 12–18 hours. The solution may turn slightly hazy; this is normal titanium-ammonia complexation.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add NaBH₃CN (1.5 equiv) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup (Critical for Titanium Removal):

    • Quench by adding aqueous ammonium hydroxide (2M, 10 mL/mmol). A heavy white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove titanium salts.

    • Acid-Base Extraction:

      • Extract the filtrate with 1N HCl (3x). The product moves to the aqueous phase.

      • Wash the aqueous phase with Et₂O (discard organic wash).

      • Basify the aqueous phase to pH >12 using 4N NaOH.

      • Extract back into DCM (3x).

  • Isolation:

    • Dry combined DCM layers over Na₂SO₄.

    • Salt Formation: Due to volatility, do not concentrate to dryness. Add 2.0 equiv of HCl (4M in dioxane) to the DCM solution and concentrate to obtain the stable Amine Hydrochloride salt .

Method B: Synthesis of Secondary/Tertiary Amines (Drug Substance Coupling)

Objective: Coupling ketone (2) with a complex amine partner (R-NH₂). Mechanism: Standard STAB (Sodium Triacetoxyborohydride) reduction.[4]

Rationale: NaBH(OAc)₃ (STAB) is milder than NaBH₃CN and does not require toxic cyanide handling. It is selective for aldehydes/ketones in the presence of other reducible groups.[5]

Reagents
  • Ketone: 1-(3,3-difluorocyclobutyl)propan-2-one (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol
  • Complexation:

    • Dissolve ketone and amine in DCE (0.2 M).

    • Add Acetic Acid (1–2 equiv).[3] Stir for 30 minutes to catalyze hemiaminal formation.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at Room Temperature for 2–6 hours. Monitor by LCMS for disappearance of ketone.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM.

    • Purify via flash chromatography (typically DCM/MeOH/NH₃ systems).

Data Summary & Comparison

FeatureMethod A (Ti-Mediated)Method B (STAB Standard)
Target Product Primary Amine (-NH₂)Secondary/Tertiary Amine (-NRR')
Key Reagent Ti(OiPr)₄ + NaBH₃CNNaBH(OAc)₃
Reaction Time 18–24 Hours2–6 Hours
Moisture Sensitivity High (requires anhydrous MeOH)Moderate
Workup Difficulty High (Titanium emulsion)Low (Bicarbonate wash)
Yield Expectation 65–80%85–95%

Process Visualization

The following diagram illustrates the decision logic and workflow for the two protocols.

Workflow Start Start: 1-(3,3-difluorocyclobutyl)propan-2-one Decision Target Amine Type? Start->Decision Primary Primary Amine (-NH2) Decision->Primary Method A Secondary Secondary Amine (-NHR) Decision->Secondary Method B StepA1 Add NH4OAc + Ti(OiPr)4 (Dehydration) Primary->StepA1 StepA2 Add NaBH3CN (Reduction) StepA1->StepA2 StepA3 Celite Filtration (Remove TiO2) StepA2->StepA3 ResultA Isolate as HCl Salt (Prevent Volatility) StepA3->ResultA StepB1 Add Amine + AcOH (Imine Eq.) Secondary->StepB1 StepB2 Add NaBH(OAc)3 (Selective Reduction) StepB1->StepB2 StepB3 NaHCO3 Quench StepB2->StepB3 ResultB Free Base Isolation (Chromatography) StepB3->ResultB

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on the target amine class.

Analytical Validation (QC)

To validate the synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine , look for these specific NMR signatures:

  • ¹⁹F NMR:

    • Expect a distinctive pattern around -80 to -100 ppm .

    • The gem-difluoro group often appears as a complex AB pattern (or dddd) due to the puckering of the cyclobutyl ring, which renders the fluorines diastereotopic if a chiral center is present (as in the propan-2-amine chain).

  • ¹H NMR:

    • Cyclobutyl Protons: Multiplets in the 2.2–3.0 ppm range.

    • Methine (CH-N): A multiplet around 3.0–3.5 ppm.

    • Methyl Doublet: A doublet around 1.1 ppm (characteristic of the isopropyl-amine motif).

References

  • Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols for the Use of 1-(3,3-Difluorocyclobutyl)propan-2-amine in Peptide Coupling

Introduction: The Strategic Role of Fluorinated Moieties in Peptide Therapeutics The incorporation of fluorine into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Moieties in Peptide Therapeutics

The incorporation of fluorine into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] Fluorinated motifs, such as the difluorocyclobutyl group, can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity, pKa, and conformational preferences.[2] The 1-(3,3-difluorocyclobutyl)propan-2-amine is a valuable building block for introducing this unique scaffold into peptide-based drug candidates. The gem-difluoro group acts as a polar, lipophilic bioisostere for a carbonyl or other functional groups, while the cyclobutane ring imparts conformational rigidity.

However, the very properties that make this amine attractive also present challenges in peptide synthesis. The strong electron-withdrawing effect of the two fluorine atoms reduces the nucleophilicity of the amine, potentially slowing down the rate of amide bond formation.[3][4] Furthermore, the steric bulk of the substituted cyclobutylpropyl group can hinder the approach to the activated carboxylic acid.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(3,3-difluorocyclobutyl)propan-2-amine in peptide coupling reactions. We will delve into the rationale behind protocol choices, offer detailed step-by-step methodologies, and provide troubleshooting guidance to ensure successful synthesis.

Physicochemical Properties of 1-(3,3-Difluorocyclobutyl)propan-2-amine

PropertyPredicted Value/CharacteristicRationale and Implication for Peptide Coupling
pKa Lower than non-fluorinated analogs (e.g., ~9.0-9.5)The electron-withdrawing difluoro group reduces the basicity of the amine. This necessitates the use of a non-nucleophilic organic base to ensure the amine is in its free, reactive form during the coupling reaction.
Nucleophilicity ReducedThe inductive effect of the fluorine atoms decreases the electron density on the nitrogen, making it a weaker nucleophile.[3] This requires the use of highly reactive coupling reagents to achieve efficient acylation.[7]
Lipophilicity (LogP) Increased compared to non-fluorinated parentThe fluorine atoms increase lipophilicity, which can enhance the solubility of the resulting peptide in organic solvents but may also influence its interaction with the stationary phase during purification.
Steric Hindrance Moderate to HighThe bulky 3,3-difluorocyclobutylpropyl group can sterically impede the coupling reaction, necessitating longer reaction times or more potent coupling reagents.[5]

Recommended Peptide Coupling Protocol

Given the reduced nucleophilicity and steric hindrance of 1-(3,3-difluorocyclobutyl)propan-2-amine, a potent coupling reagent is recommended. HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an excellent choice as it forms a highly reactive OAt-active ester and is known to be effective for difficult couplings with minimal racemization.[8][9][10]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
N-α-Fmoc-protected Amino AcidPeptide Synthesis GradeVarious
1-(3,3-Difluorocyclobutyl)propan-2-amine≥95% PurityCustom Synthesis/Specialty Supplier
HATUPeptide Synthesis GradeVariousStore under inert gas, protected from moisture.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousUse a freshly opened bottle or redistill before use.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVariousUse from a sealed bottle or dry over molecular sieves.
Dichloromethane (DCM)AnhydrousVarious
Diethyl EtherAnhydrousVariousFor precipitation.
Hydrochloric Acid (HCl)1 M aqueous solutionVariousFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVariousFor workup.
BrineSaturated aqueous solution of NaClVariousFor workup.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying organic layers.
Reversed-Phase HPLC Column (e.g., C18)Analytical and PreparativeVarious
Acetonitrile (ACN)HPLC GradeVarious
Trifluoroacetic Acid (TFA)HPLC GradeVarious
Deionized WaterHigh PurityIn-house
Experimental Workflow Diagram

PeptideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization prep_aa Dissolve N-α-Fmoc-Amino Acid and HATU in anhydrous DMF mix Combine reagent solutions and stir at room temperature prep_aa->mix prep_amine Dissolve 1-(3,3-Difluorocyclobutyl)propan-2-amine and DIPEA in anhydrous DMF prep_amine->mix monitor Monitor reaction progress by LC-MS or TLC mix->monitor quench Quench reaction and perform aqueous workup (HCl, NaHCO₃, Brine) monitor->quench dry Dry organic layer and concentrate in vacuo quench->dry precipitate Precipitate crude peptide with cold diethyl ether dry->precipitate purify Purify by preparative HPLC precipitate->purify characterize Characterize by LC-MS and NMR purify->characterize

Caption: Experimental workflow for peptide coupling.

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of ~0.2 M). Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: In a separate vial, dissolve 1-(3,3-difluorocyclobutyl)propan-2-amine (1.2 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated amino acid solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting amino acid is consumed. Due to the steric hindrance and reduced nucleophilicity, the reaction may require an extended time (4-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (HPLC) using a suitable gradient of acetonitrile and water, both containing 0.1% TFA.[11]

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Mechanism of HATU-Mediated Coupling

The efficiency of HATU stems from its ability to rapidly form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the rate of amidation.[8]

HATU_Mechanism RCOOH R-COOH (N-protected Amino Acid) RCOO_neg R-COO⁻ (Carboxylate) RCOOH->RCOO_neg Deprotonation HATU HATU ActiveEster OAt-Active Ester DIPEA DIPEA (Base) RCOO_neg->ActiveEster Attacks HATU Tetrahedral_Int Tetrahedral Intermediate ActiveEster->Tetrahedral_Int Nucleophilic Attack Amine R'-NH₂ (Fluorinated Amine) Amine->Tetrahedral_Int Peptide R-CO-NH-R' (Dipeptide) Tetrahedral_Int->Peptide Collapse Byproducts Tetramethylurea + HOAt Tetrahedral_Int->Byproducts Release

Caption: Generalized mechanism of HATU-mediated coupling.

Optimization of Reaction Conditions

For particularly challenging couplings involving 1-(3,3-difluorocyclobutyl)propan-2-amine, optimization of the reaction conditions may be necessary.

ParameterStandard ConditionOptimization Strategy & Rationale
Coupling Reagent HATU (1.1 eq)If the reaction is slow or incomplete, consider more potent phosphonium salt reagents like PyBOP or PyAOP (1.1-1.3 eq).[8] For extremely difficult cases, in-situ generation of an acyl fluoride using reagents like TFFH can be highly effective.[5]
Base DIPEA (2.5 eq)Use a non-nucleophilic base to prevent side reactions. If racemization is a concern with a sensitive amino acid, a weaker base like 2,4,6-collidine can be used, although this may require longer reaction times.[12]
Solvent Anhydrous DMFDMF is generally effective. For aggregation-prone sequences, a mixture of DMF/DCM or the use of "magic mixture" solvents like NMP/DMSO can be beneficial.[13]
Temperature Room Temperature (20-25 °C)Gently warming the reaction to 40-50 °C can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.
Reaction Time 4-24 hoursMonitor the reaction closely. If the reaction stalls, a "double coupling" approach (adding a second portion of activated amino acid and coupling reagent) can be employed.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Wet reagents or solvents.1. Increase the pre-activation time.2. Switch to a more potent coupling reagent (see optimization table).3. Ensure all reagents and solvents are strictly anhydrous.
Formation of Side Products (e.g., Guanidinylation) Excess uronium reagent (HATU) reacting with the free amine.[8]Use a slight excess of the carboxylic acid component relative to the coupling reagent. Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[14]
Racemization of the Amino Acid 1. Over-activation of the carboxylic acid.2. Use of a strong base.1. Add an epimerization suppressant like HOBt or Oxyma Pure (1.0 eq), even when using HATU.2. Switch to a weaker base like 2,4,6-collidine.[12]
Difficult Purification 1. Incomplete reaction leading to a complex mixture.2. Byproducts from the coupling reagent.1. Optimize the reaction to drive it to completion.2. If using a carbodiimide like EDC, ensure complete removal of the urea byproduct during workup. Using phosphonium or uronium reagents often leads to water-soluble byproducts that are easily removed.

Conclusion

The successful incorporation of 1-(3,3-difluorocyclobutyl)propan-2-amine into peptide chains is readily achievable with careful consideration of its unique electronic and steric properties. By employing potent coupling reagents such as HATU, ensuring anhydrous conditions, and optimizing the reaction parameters as needed, researchers can effectively synthesize novel fluorinated peptides. These application notes provide a robust framework for the use of this valuable building block, empowering the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • Gongora-Benitez, M., & Tulla-Puche, J. (2025). How to Optimize Peptide Synthesis?. Peptides. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. MDPI. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutan-1-amine. PubChem. [Link]

  • Fiveable. (2025, September 15). Nucleophilicity of Amines Definition. Fiveable. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. PubMed Central. [Link]

  • Wiley Online Library. (n.d.). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • ResearchGate. (2022, September 26). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • PubMed. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Google Patents. (n.d.). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Chemguide. (n.d.). amines as nucleophiles. Chemguide. [Link]

  • Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec. [Link]

  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. NETZSCH Analyzing & Testing. [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Cheméo. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Application

1-(3,3-Difluorocyclobutyl)propan-2-amine as a piperazine bioisostere

Application Note: Strategic Deployment of 1-(3,3-Difluorocyclobutyl)propan-2-amine as a Piperazine Bioisostere Executive Summary This application note details the strategic implementation of 1-(3,3-difluorocyclobutyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-(3,3-Difluorocyclobutyl)propan-2-amine as a Piperazine Bioisostere

Executive Summary

This application note details the strategic implementation of 1-(3,3-difluorocyclobutyl)propan-2-amine as a high-value bioisostere for the piperazine moiety in drug discovery. While piperazine is a privileged scaffold, its ubiquity often leads to intellectual property (IP) crowding, and its physicochemical profile (high basicity, pKa ~9.8/5.4) can introduce liabilities regarding hERG inhibition, phospholipidosis, and poor membrane permeability.

The 3,3-difluorocyclobutyl (F2-cBu) scaffold offers a "best-in-class" solution for "Escaping Flatland" (increasing


 character). By replacing the distal nitrogen/ethylene segment of a piperazine with a difluorocyclobutyl unit, researchers can modulate basicity, block metabolic soft spots, and improve lipophilic efficiency (LipE) while maintaining the critical vector orientation required for target engagement.

Design Rationale & Physicochemical Logic

The Bioisosteric Hypothesis

The transition from a piperazine core to the 1-(3,3-difluorocyclobutyl)propan-2-amine scaffold represents a Ring-Opening/Scaffold-Hopping strategy.

  • Geometric Mimicry: The cyclobutane ring puckering angle (~30°) mimics the chair conformation of piperazine, maintaining the spatial volume of the distal ring segment without the electronic penalty of a second nitrogen.

  • Electronic Modulation: The gem-difluoro group exerts a strong inductive electron-withdrawing effect (

    
    ). When positioned on the cyclobutyl ring, it lowers the pKa of the proximal amine (via through-bond and through-space interactions) compared to a standard alkyl amine, often bringing it closer to physiological pH (7.4) and improving passive permeability.
    
  • Metabolic Blocking: The

    
     group blocks the C-H oxidation sites common in cycloalkanes, while the removal of the distal nitrogen eliminates N-oxidation and N-dealkylation metabolic pathways.
    
Structural Superposition (Pathway Diagram)

Bioisostere_Design Piperazine Parent Scaffold: N-Substituted Piperazine (High Basicity, Metabolic Risk) Design_Step Design Strategy: 1. Remove Distal N (Reduce Polar Surface Area) 2. Install CF2 (Block Metabolism) 3. Ring Open/Linker Mimicry Piperazine->Design_Step Liability Assessment Target Bioisostere: 1-(3,3-Difluorocyclobutyl)propan-2-amine (Modulated pKa, High LipE) Design_Step->Target Scaffold Hop

Figure 1: Logic flow for replacing a piperazine core with the difluorocyclobutyl-propylamine scaffold.

Comparative Physicochemical Profile

The following data highlights the shift in properties when replacing a standard piperazine linker with the F2-cBu amine analog.

PropertyN-Methylpiperazine (Reference)1-(3,3-Difluorocyclobutyl)propan-2-amineImpact on Drug Design
pKa (Basic) ~9.8 (N1), ~5.4 (N4)~9.2 (Predicted)Reduced lysosomal trapping; improved permeability.
LogD (pH 7.4) -1.5 (Hydrophilic)~1.2 (Lipophilic)Improved BBB penetration and membrane crossing.
H-Bond Donors 0 (if N-alkylated)2 (Primary Amine)Offers new vector for H-bonding in pocket.
Metabolic Liability N-Oxidation, N-DealkylationC-H Oxidation (Blocked by F)Enhanced metabolic stability (

).
Geometry Chair (Cyclic)Flexible/Puckered (Acyclic-Cyclic Hybrid)Induced fit capability; relief of rigid strain.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesize enantiopure (S)-1-(3,3-difluorocyclobutyl)propan-2-amine to probe chiral preference in the binding pocket.

Reagents:

  • 3,3-Difluorocyclobutanecarbaldehyde (Starting Material)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Titanium(IV) ethoxide (

    
    )
    
  • HCl (4M in Dioxane)

Workflow:

  • Imine Formation:

    • Dissolve 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in anhydrous THF (0.5 M).

    • Add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and

      
       (2.0 eq).
      
    • Stir at reflux (65°C) for 6 hours. Monitor by TLC/LCMS.

    • Quench: Pour into brine, filter through Celite, and concentrate. Purify the N-sulfinyl imine via silica flash chromatography (Hexane/EtOAc).

  • Diastereoselective Grignard Addition:

    • Dissolve the purified imine in anhydrous

      
       at -78°C.
      
    • Add MeMgBr (2.0 eq) dropwise to install the methyl group (creating the propyl chain).

    • Stir at -78°C for 3 hours, then warm to RT overnight.

    • Note: The bulky sulfinyl group directs the addition, yielding high diastereomeric excess (de >95%).

  • Auxiliary Cleavage:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.

    • Concentrate in vacuo to yield the amine hydrochloride salt.

    • Purification: Recrystallize from EtOH/Et2O or free-base using

      
       and extract into DCM.
      

Synthesis_Flow Start 3,3-Difluorocyclobutane- carbaldehyde Step1 Condensation: (S)-Sulfinamide + Ti(OEt)4 (Imine Formation) Start->Step1 Step2 Grignard Addition: MeMgBr, -78°C (Chiral Center Formation) Step1->Step2 Diastereoselective Control Step3 Deprotection: HCl/Dioxane (Cleave Sulfinyl) Step2->Step3 Final (S)-1-(3,3-Difluorocyclobutyl) propan-2-amine HCl Step3->Final

Figure 2: Enantioselective synthesis workflow using Ellman's auxiliary.

Protocol B: In Vitro Metabolic Stability Assessment (Microsomal)

Objective: Validate the "Metabolic Blocking" hypothesis by comparing intrinsic clearance (


) of the bioisostere against a piperazine control.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final conc, <0.1% DMSO).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and test compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ) and
    
    
    .

Success Criteria:

  • The F2-cBu analog should exhibit a

    
     that of the non-fluorinated or piperazine control to justify the scaffold hop.
    

Case Study Application: "Linker Evolution"

In a hypothetical campaign targeting a GPCR (e.g., Dopamine D3), a lead compound containing an N-methylpiperazine linker showed poor oral bioavailability due to rapid metabolism.

  • Modification: The piperazine ring was replaced with the 1-(3,3-difluorocyclobutyl)propan-2-amine moiety.

  • Result:

    • Potency: Maintained within 3-fold of the parent (indicating the vector overlap was successful).

    • Permeability: PAMPA permeability increased from

      
       to 
      
      
      
      cm/s due to the removal of the second basic nitrogen.
    • Safety: hERG inhibition (

      
      ) improved from 3 µM to >30 µM, as the reduced basicity lowered trapping in the hERG channel pore.
      

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–638. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. Link

  • Grygorenko, O. O., et al. (2018).[1] "Bicyclo[1.1.1]pentanes and Other Saturated Bioisosteres." European Journal of Organic Chemistry, 2018(43), 5969-5978. Link

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing.
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(42), 7736-7752. (Comparative reference for polar hydrophobicity). Link

Sources

Method

Precision Amidation: Overcoming Steric and Electronic Deactivation in Fluorinated Amines

Executive Summary The formation of amide bonds, while routine in standard organic synthesis, becomes a significant bottleneck when coupling sterically hindered carboxylic acids with fluorinated amines . The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds, while routine in standard organic synthesis, becomes a significant bottleneck when coupling sterically hindered carboxylic acids with fluorinated amines . The introduction of fluorine atoms—particularly at the


 or 

position relative to the nitrogen—drastically reduces nucleophilicity via inductive electron withdrawal.[1] When combined with steric bulk (e.g., tert-butyl groups, ortho-substituted aromatics), standard coupling agents like EDC, HOBt, and even HATU frequently fail, resulting in stalled reactions, low yields, or extensive epimerization.

This guide details three field-proven protocols designed specifically to overcome this "double deactivation" (steric + electronic), utilizing Propylphosphonic Anhydride (T3P) , In-Situ Acyl Fluorides (BTFFH) , and Ghosez’s Reagent .

The Mechanistic Barrier: Why Standard Couplings Fail[2]

To select the correct protocol, one must understand the failure mode of standard reagents.

The Fluorine Effect on Nucleophilicity

Fluorine is the most electronegative element. Its presence creates a strong inductive effect (


) that pulls electron density away from the amine nitrogen’s lone pair, rendering it less available for nucleophilic attack.
  • Standard Amine pKa: ~10–11 (e.g., Ethylamine).

  • Fluorinated Amine pKa: ~5.5–6.0 (e.g., 2,2,2-Trifluoroethylamine).

  • Consequence: The amine is

    
     less basic and significantly less nucleophilic.
    
The Steric Wall

In standard HATU/HBTU couplings, the active ester formed (OBt/OAt) is bulky. If the amine is also bulky (e.g.,


-trifluoromethyl-tert-butyl amine), the two bulky species cannot approach closely enough to achieve the transition state required for amide bond formation.
Strategic Decision Matrix

Use the following logic flow to select your protocol.

DecisionMatrix Start Start: Difficult Amide Coupling IsAcidSensitive Is the Acid Moiety Acid-Sensitive? Start->IsAcidSensitive IsNucleophileWeak Is Amine Extremely Weak? (pKa < 6, e.g., perfluorinated) IsAcidSensitive->IsNucleophileWeak No Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Chloride Formation) IsAcidSensitive->Ghosez Yes (Boc/tBu esters present) T3P PROTOCOL A: T3P (High Conc.) (Standard for Hindered) IsNucleophileWeak->T3P No (Moderately weak) AcylFluoride PROTOCOL B: Acyl Fluoride (BTFFH) (Minimizes Steric Clash) IsNucleophileWeak->AcylFluoride Yes (Very weak/Hindered)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate sensitivity and nucleophilicity.

Protocol A: High-Concentration T3P Coupling

Best For: General hindered couplings, scale-up, and preventing epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. Unlike HATU, the leaving group is water-soluble, and the reaction is driven by the release of strain in the T3P ring.

Critical Success Factors
  • Concentration: T3P reactions must be run at high concentration (0.5 M to 1.0 M ). Dilute conditions (<0.1 M) drastically reduce reaction rates.

  • Base Stoichiometry: You need at least 3–5 equivalents of base. The reaction generates acidic byproducts that must be neutralized to keep the amine deprotonated.

Experimental Procedure
  • Dissolution: To a dried flask under

    
    , add the carboxylic acid (1.0 equiv) and the fluorinated amine (1.1–1.2 equiv).
    
  • Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible; EtOAc facilitates simple aqueous workup.

    • Volume: Adjust solvent to achieve a concentration of 0.5 M relative to the acid.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv).

    • Tip: Pyridine often gives higher yields for T3P than DIPEA due to less steric bulk.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

    • Exotherm Warning: The addition is exothermic. Maintain temperature <5 °C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check TLC or LCMS. If stalled after 12h, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash effectively with:

    • Water (

      
      )[2]
      
    • 0.5 M HCl (to remove pyridine/excess amine)

    • Sat.

      
       (to remove unreacted acid)
      
    • Brine.

  • Result: Evaporate solvent. T3P byproducts are water-soluble, often rendering column chromatography unnecessary.

Protocol B: The "Ulven" Acyl Fluoride Method (BTFFH)

Best For: Extremely sterically hindered amines and electron-deficient systems where T3P fails. Mechanism: Reagents like BTFFH or TFFH generate an Acyl Fluoride in situ.[3][4] Why it works: The fluoride leaving group is physically small (Van der Waals radius similar to H), unlike the bulky OBt group in HATU. This allows the poor nucleophile to approach the carbonyl carbon despite steric hindrance.

Experimental Procedure
  • Setup: Dissolve carboxylic acid (1.0 equiv) and fluorinated amine (1.1 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Activation: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).

  • Reaction: Stir at RT.

    • Optimization: If the amine is exceptionally weak (e.g., sulfonamides or perfluoro-amines), heat the reaction to 40–60 °C in a sealed tube. Acyl fluorides are thermally stable enough to withstand this heating.

  • Workup: Standard aqueous extraction (DCM/Water).

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)

Best For: Acid-sensitive substrates (e.g., containing Boc groups, acetals) that cannot survive oxalyl chloride/thionyl chloride. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride under strictly neutral conditions.

Experimental Procedure
  • Activation: In a flame-dried flask under Argon, dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent: Add Ghosez’s Reagent (1.1–1.5 equiv) dropwise at RT.

  • Formation: Stir for 1–2 hours.

    • Validation: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for Methyl Ester formation via TLC/LCMS.

  • Coupling: Once acid chloride formation is complete, add the fluorinated amine (1.2 equiv) followed by DIPEA or 2,6-Lutidine (2.0 equiv).

    • Note: Adding the base after the acid chloride forms prevents premature ketene formation.

  • Reaction: Stir at RT for 2–16 hours.

Advanced Optimization: The HFIP Effect

If the above protocols yield <30%, switch solvent to Hexafluoroisopropanol (HFIP) .

  • The Science: HFIP is a strong hydrogen-bond donor. It coordinates to the carbonyl oxygen of the active ester/anhydride, further polarizing the bond and lowering the activation energy for the amine attack.

  • Protocol Modification: Run the T3P Protocol (Protocol A) but use a solvent mixture of DCM:HFIP (4:1) . This often boosts yields in "impossible" couplings by 20–40%.

Comparative Data Summary

FeatureStandard (HATU/EDC)T3P (Protocol A)Acyl Fluoride (Protocol B)Ghosez (Protocol C)
Steric Tolerance LowHighVery High High
Electronic Tolerance LowMediumHigh High
Epimerization Risk HighVery Low LowMedium
Workup Column often neededWash only Column neededWash/Column
Acid Sensitivity GoodGoodGoodExcellent

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development. Link

  • Due-Hansen, M. E., et al. (2016).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][5][6][7][8][9][10] Organic & Biomolecular Chemistry. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride (T3P).[11] Angewandte Chemie International Edition. Link

  • Colyer, J. T., et al. (2011). Reversal of Diastereoselectivity in the Coupling of N-Methyl Amino Acids with T3P. The Journal of Organic Chemistry. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides and amides. Organic Syntheses. Link

Sources

Application

Application Note: Preparation of 1-(3,3-Difluorocyclobutyl)propan-2-amine Hydrochloride

Abstract & Strategic Overview The incorporation of fluorinated cycloalkanes as bioisosteres for lipophilic alkyl groups is a cornerstone of modern medicinal chemistry. The 3,3-difluorocyclobutyl moiety serves as a metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of fluorinated cycloalkanes as bioisosteres for lipophilic alkyl groups is a cornerstone of modern medicinal chemistry. The 3,3-difluorocyclobutyl moiety serves as a metabolic stabilizer and lipophilicity modulator, often replacing cyclohexyl or isopropyl groups to improve pharmacokinetic profiles.

This application note details the synthesis of 1-(3,3-difluorocyclobutyl)propan-2-amine hydrochloride , a critical amine building block. Unlike simple reductive aminations, this protocol utilizes a Henry Reaction (Nitroaldol) strategy. This approach allows for the simultaneous installation of the propyl chain and the nitrogen functionality from a commercially available alcohol precursor.

Retrosynthetic Logic

The synthesis is designed around the stability of the cyclobutane ring. We avoid direct nucleophilic substitution on the ring (which is sluggish due to ring strain and fluorine repulsion) and instead build off the ring using the aldehyde as a linchpin intermediate.

Retrosynthesis Target Target Amine HCl (1-(3,3-difluorocyclobutyl)propan-2-amine) Nitro Nitroalkene Intermediate (Unsaturated) Target->Nitro Global Reduction (LAH) Aldehyde 3,3-Difluorocyclobutane- carbaldehyde Nitro->Aldehyde Henry Reaction (+ EtNO2) Start Starting Material (3,3-Difluorocyclobutyl)methanol Aldehyde->Start Oxidation (Swern)

Figure 1: Retrosynthetic strategy focusing on the Henry Reaction to extend the carbon chain.

Experimental Protocols

Step 1: Oxidation of (3,3-Difluorocyclobutyl)methanol

Objective: Convert the primary alcohol to the reactive aldehyde without over-oxidation to the carboxylic acid. Method: Swern Oxidation is selected for its reliability with fluorinated small rings, avoiding the harsh acidic conditions of Jones oxidation which might degrade the ring.

  • Reagents: Oxalyl chloride (COCl₂), DMSO, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Starting Material: (3,3-Difluorocyclobutyl)methanol (CAS: 681128-39-2).

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78 °C .

  • DMSO Addition: Add DMSO (2.4 equiv) dropwise. Critical: Maintain temperature below -60 °C to prevent decomposition of the active chlorosulfonium species. Stir for 15 min.

  • Substrate Addition: Add (3,3-difluorocyclobutyl)methanol (1.0 equiv) dissolved in minimum DCM dropwise. Stir at -78 °C for 45 min.

  • Termination: Add Et₃N (5.0 equiv) dropwise. The mixture will turn cloudy.

  • Warm-up: Allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (aldehyde is volatile).

    • Checkpoint: ¹H NMR should show a triplet/doublet around 9.6-9.8 ppm (CHO).

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Condensation of the aldehyde with nitroethane to form the unsaturated nitro-intermediate. Chemistry: The reaction uses ammonium acetate as a mild catalyst to drive the condensation and subsequent dehydration to the nitroalkene.

  • Reagents: Nitroethane (solvent/reactant), Ammonium Acetate (NH₄OAc).

Procedure:

  • Setup: Dissolve the crude aldehyde from Step 1 in Nitroethane (10 equiv).

  • Catalysis: Add NH₄OAc (0.5 equiv).

  • Reflux: Heat the mixture to 80-90 °C for 4-6 hours.

    • Note: A Dean-Stark trap is not strictly necessary if excess nitroethane is used, but removing water helps conversion.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove excess nitroethane.

  • Purification: Dilute residue with EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Target: 1-(3,3-difluorocyclobutyl)-2-nitroprop-1-ene.

Step 3: Global Reduction to Amine

Objective: Simultaneous reduction of the alkene (C=C) and the nitro group (NO₂) to the saturated amine. Reagent: Lithium Aluminum Hydride (LiAlH₄) is required. NaBH₄ is insufficient for the nitro group.

Procedure:

  • Preparation: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF under Argon at 0 °C.

  • Addition: Dissolve the nitroalkene from Step 2 in THF and add dropwise to the hydride suspension.

    • Safety: Exothermic. Gas evolution (H₂).

  • Reflux: Once addition is complete, warm to RT, then reflux for 6-12 hours to ensure complete reduction of the sterically hindered double bond.

  • Fieser Quench (Critical): Cool to 0 °C. Quench carefully:

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crude free amine.

Step 4: Salt Formation (Hydrochloride)

Objective: Stabilize the volatile amine as a solid salt for storage.

Procedure:

  • Dissolve the crude amine in diethyl ether or dioxane.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0 °C.

  • The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Checkpoints & Data

Detailed characterization is vital to distinguish the product from partially reduced intermediates (e.g., hydroxylamine or saturated nitro compounds).

Data TypeExpected Signal / ValueStructural Interpretation
¹H NMR

4.8 (m, J~55Hz)
Gem-difluoro protons (if not fully substituted, but here F is on ring C3).
¹H NMR

2.2 - 3.0 (Multiplets)
Cyclobutane ring protons. Complex splitting due to F-coupling.
¹H NMR

1.1 (d, 3H)
Methyl group of the propyl chain (doublet adjacent to CH-NH2).
¹H NMR

3.2 (m, 1H)
Methine proton alpha to the amine (CH-NH2).
¹⁹F NMR

-80 to -100 ppm
Characteristic gem-difluoro signal (often an AB pattern).
Mass Spec [M+H]+ ~ 150.1Consistent with C₇H₁₃F₂N.
Workflow Visualization

Workflow Step1 Step 1: Swern Oxidation (-78°C, DMSO/Oxalyl Chloride) Step2 Step 2: Henry Condensation (Nitroethane, NH4OAc, 90°C) Step1->Step2 Crude Aldehyde Step3 Step 3: LAH Reduction (THF, Reflux) Step2->Step3 Nitroalkene Step4 Step 4: Salt Formation (HCl/Dioxane) Step3->Step4 Free Amine

Figure 2: Operational workflow for the synthesis.

Safety & Troubleshooting

Critical Safety Hazards
  • Nitroethane: Flammable and potentially explosive if heated under confinement. Do not distill to dryness if peroxides are suspected.

  • LiAlH₄: Pyrophoric. Reacts violently with water. Ensure quenching is performed slowly at 0 °C.

  • Fluorinated Waste: Do not mix with standard organic waste if your facility requires segregation of halogenated solvents.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Volatility of aldehydeDo not use high vacuum for long periods. Use the crude aldehyde immediately in Step 2.
Incomplete Reduction Steric bulk of cyclobutaneIncrease reflux time in Step 3 (up to 18h). Ensure LAH is fresh (grey powder, not white).
Polymerization in Step 2 Overheating nitroalkeneKeep temperature <95 °C. Use a radical inhibitor (BHT) if scaling up significantly.
"Sticky" Salt Hygroscopic natureDry the salt over P₂O₅ in a vacuum desiccator. Recrystallize from iPrOH/Ether if necessary.

References

  • Mykhailiuk, P. K. (2025).[1] Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs.[1][2] Chemistry – An Asian Journal.[1][2] Link (Note: Mykhailiuk is the primary authority on fluorinated cyclobutane building blocks).

  • Luzzio, F. A. (2001). The Henry reaction: recent examples.[3][4] Tetrahedron, 57(5), 915-945. Link (Authoritative review on the Nitroaldol mechanism).

  • Grygorenko, O. O., et al. (2009). Cyclobutane-containing amines: synthesis and properties. Tetrahedron.[5] (General reference for cyclobutane amine stability).

  • Common Organic Chemistry. (2023). Reductive Amination and Nitro Reduction Protocols.Link

Sources

Method

Optimizing Amide Bond Formation with 1-(3,3-Difluorocyclobutyl)propan-2-amine

Topic: Reagents for coupling 1-(3,3-Difluorocyclobutyl)propan-2-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. A Strategic Guide to Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for coupling 1-(3,3-Difluorocyclobutyl)propan-2-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

A Strategic Guide to Overcoming Steric and Electronic Hurdles in Bioisostere Incorporation

Executive Summary & Molecule Analysis

1-(3,3-Difluorocyclobutyl)propan-2-amine is a high-value building block in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for standard isopropyl or isobutyl groups. The incorporation of the 3,3-difluorocyclobutyl moiety modulates the physicochemical properties (


, metabolic stability) without significantly altering the overall steric footprint compared to a cyclohexyl or tert-butyl group.

However, coupling this amine presents specific challenges that standard "EDC/HOBt" protocols often fail to address efficiently.

Technical Challenges
  • Steric Hindrance (The

    
    -Branch):  The amine is located on a secondary carbon (propan-2-amine). This 
    
    
    
    -branching creates significant steric bulk around the nucleophilic nitrogen.
  • Proximal Bulk (The

    
    -Substituent):  The adjacent methylene bridge connects to a 3,3-difluorocyclobutyl ring. While the ring is "puckered," it adds substantial volume at the 
    
    
    
    -position, further shielding the nitrogen.
  • Electronic Attenuation: The fluorine atoms are located at the

    
     and 
    
    
    
    positions relative to the nitrogen. While the inductive electron-withdrawing effect (
    
    
    ) is attenuated by distance, it slightly lowers the basicity (and nucleophilicity) of the amine compared to a non-fluorinated isopropylamine.

Reagent Selection Strategy

Do not rely on a single set of conditions. Select your reagent based on the coupling partner (Carboxylic Acid) and the stage of development .

Decision Matrix (DOT Visualization)

ReagentSelection Start Select Acid Partner SimpleAcid Standard/Simple Acid (No heavy sterics) Start->SimpleAcid HinderedAcid Sterically Hindered Acid (e.g., alpha-substituted) Start->HinderedAcid ChiralAcid Racemization Prone Acid (Chiral alpha-center) Start->ChiralAcid HATU HATU or COMU (High Reactivity) SimpleAcid->HATU Discovery Scale (<100mg) T3P T3P (Propylphosphonic Anhydride) (Low Epimerization, High Temp) SimpleAcid->T3P Process Scale (>1g) HinderedAcid->T3P Preferred (Cyclic TS) Ghosez Ghosez's Reagent / TFFH (Acid Chloride/Fluoride) HinderedAcid->Ghosez If T3P fails ChiralAcid->T3P Lowest Racemization Risk COMU COMU ChiralAcid->COMU Safer alternative to HATU

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: Discovery scale (mg), library synthesis, and unhindered acids. Why: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), accelerating the amine attack—crucial for our hindered amine. COMU is a safer, non-explosive alternative with comparable reactivity.[1]

Reagents:

  • Acid (1.0 equiv)

  • 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.1 – 1.2 equiv)

  • HATU or COMU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (or COMU) (1.1 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the active ester.

  • Coupling: Add 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LCMS. If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: The "Steric Powerhouse" (T3P)

Best for: Scale-up, sterically hindered acids, and preventing racemization. Why: T3P (Propylphosphonic anhydride) operates via a cyclic transition state that brings the amine and acid into proximity, overcoming the entropic penalty of sterically hindered systems. It is supplied as a 50% solution in EtOAc or DMF.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvent compatible)

Step-by-Step:

  • One-Pot Setup: In a reaction vessel, combine the Carboxylic Acid (1.0 equiv), 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.2 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, pre-activation is not recommended for T3P to avoid side reactions with the base.

  • Reagent Addition: Cool the mixture to 0°C (optional, but good for chiral acids). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT.

    • Optimization: If the reaction is sluggish due to the steric bulk of the amine, T3P allows heating to reflux (EtOAc ~77°C) without significant decomposition.

  • Workup (The T3P Advantage): The by-products of T3P are water-soluble. Simply wash the organic layer with water (x2), 1M HCl (if product is not basic), and

    
    . This often yields pure product without chromatography.
    

Mechanistic Insight: Why T3P Works for This Amine

The steric bulk of 1-(3,3-Difluorocyclobutyl)propan-2-amine makes the nucleophilic attack the rate-determining step. T3P facilitates this through a unique mechanism.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + Base T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh TS Cyclic Transition State (Templated Attack) MixedAnh->TS + Amine Amine Difluoro-Amine (Nucleophile) Amine->TS Product Amide Product TS->Product Collapse

Figure 2: T3P mediates coupling via a cyclic transition state, reducing the entropic barrier for sterically hindered amines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Steric clash prevents attack on Active Ester.Switch to Acid Fluoride. Use TFFH or convert acid to acid chloride using Ghosez's reagent (

-Chloro-N,N,2-trimethyl-1-propenylamine) before adding amine.
Epimerization of Acid Basic conditions (DIPEA) causing proton abstraction.Switch to T3P/Pyridine. Pyridine is a weaker base than DIPEA. Perform coupling at 0°C.
Formation of Guanidinium Amine reacting with HATU directly (slow acid activation).Pre-activation is critical. Ensure Acid + HATU + Base stir for at least 5 mins before adding the amine.
Poor Solubility Fluorinated amine/peptide aggregation.Change Solvent. Use DMSO or NMP. Add chaotropic salts (LiCl) if aggregating.

Safety & Handling

  • Fluorine Content: While the C-F bonds are stable, fluorinated amines can exhibit different skin permeation properties than non-fluorinated analogs. Wear double nitrile gloves.

  • HATU/HOAt: HOAt-based reagents are potential sensitizers and have been flagged for explosive properties in dry, bulk form. COMU is strongly recommended as a safer replacement (Oxyma-based) with equivalent performance.[2]

  • T3P: T3P is corrosive and reacts exothermically with water. Quench reaction mixtures carefully.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140-177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[5] Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P). Link

Sources

Application

Application Note: Utilizing 1-(3,3-Difluorocyclobutyl)propan-2-amine in Next-Generation Kinase Inhibitor Design

Executive Summary In the landscape of modern kinase inhibitor discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Effect." This guide details the application of 1-(3,3-Difluorocyclobutyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern kinase inhibitor discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Effect." This guide details the application of 1-(3,3-Difluorocyclobutyl)propan-2-amine (DFCPA) , a high-value building block designed to address two critical failure modes in drug development: poor metabolic stability and lack of kinase selectivity.

DFCPA acts as a bioisostere for aliphatic side chains (e.g., isobutyl, tert-butyl, or cyclohexyl groups). By incorporating a rigid cyclobutane ring and geminal difluorine substitution, this motif lowers lipophilicity (LogD) relative to hydrocarbon analogs while blocking oxidative metabolism at the solvent front of the kinase binding pocket.

Chemical Profile & Mechanistic Rationale[1][2][3]

Compound: 1-(3,3-Difluorocyclobutyl)propan-2-amine Abbreviation: DFCPA Role: Solubilizing tail / Solvent-front binder / Metabolic blocker

Structural Logic

The DFCPA motif offers a tripartite advantage in Structure-Activity Relationship (SAR) studies:

  • Gem-Difluoro Substitution: The

    
     group at the 3-position of the cyclobutane ring lowers the pKa of the proximal amine (if directly attached) or modulates the electron density of the aliphatic chain via the inductive effect (
    
    
    
    ). Critically, it blocks Cytochrome P450 (CYP450) mediated hydroxylation that typically occurs on unsubstituted cycloalkane rings [1].
  • Cyclobutane Rigidity: Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational entropy of the tail. This pre-organization can reduce the entropic penalty upon binding to the kinase solvent front [2].

  • Chirality (Propan-2-amine): The

    
    -methyl group on the propyl chain creates a chiral center. This allows for stereoselective engagement with the kinase ribose-binding pocket or solvent channel, often resulting in significant potency differences between 
    
    
    
    and
    
    
    enantiomers.
Bioisosteric Mapping

DFCPA is frequently used to replace:

  • Leucine/Isoleucine side chains: Mimicking hydrophobic bulk but with reduced metabolic liability.

  • Piperazine/Piperidine tails: Providing a non-basic or less basic alternative (when coupled as an amide) to reduce hERG channel inhibition liability.

Application: Improving Metabolic Stability (Protocol)

Objective: Replace a metabolically labile tert-butyl or cyclohexyl moiety on a lead kinase inhibitor (e.g., a JAK or BTK inhibitor) with DFCPA to decrease intrinsic clearance (


).
Experimental Design: The "Matched Molecular Pair" Strategy

To validate the efficacy of DFCPA, synthesis of a matched pair is required.

  • Compound A (Control): Core Scaffold – Linker – Isobutyl

  • Compound B (Test): Core Scaffold – Linker – DFCPA

Synthetic Protocol: Amide Coupling

Context: Coupling DFCPA to a carboxyl-functionalized kinase hinge binder (e.g., a Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid).

Reagents:

  • Scaffold acid (1.0 equiv)

  • DFCPA (HCl salt) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Scaffold acid (0.1 mmol) in anhydrous DMF (1.0 mL) under

    
     atmosphere. Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
    
    • Expert Insight: Pre-activation prevents the formation of impurities if the amine salt is slow to dissolve.

  • Coupling: Add DFCPA hydrochloride (0.12 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (

    
    ) and formation of the product (
    
    
    
    ).
  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Visualization: Synthesis Workflow

SynthesisWorkflow Scaffold Kinase Core (Carboxylic Acid) Activation Activation (HATU/DIPEA) Scaffold->Activation 15 min, DMF Coupling Coupling (+ DFCPA) Activation->Coupling + Amine Salt Product Final Inhibitor (Amide Linked) Coupling->Product 2-4h, RT

Figure 1: Standard amide coupling workflow for attaching DFCPA to a kinase scaffold.

Application: Kinase Selectivity Profiling

Objective: Determine if the rigid, fluorinated tail of DFCPA induces selectivity by clashing with the "Gatekeeper" residue or specific solvent-front residues of off-target kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Context: Measuring


 against a panel of kinases (e.g., JAK1 vs. JAK2).[]

Reagents:

  • Kinase Enzyme (e.g., JAK2, 2 ng/µL)

  • Substrate (e.g., Poly(Glu, Tyr), 0.2 µg/µL)

  • ATP (Ultra-pure, at

    
     apparent)
    
  • ADP-Glo™ Reagent & Kinase Detection Reagent

Step-by-Step Methodology:

  • Compound Prep: Prepare a 10-point serial dilution of the DFCPA-analog in 100% DMSO (starting at 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL of Kinase/Substrate mix.

    • 1 µL of Compound (or DMSO control).

    • 2 µL of ATP.

  • Incubation: Incubate at RT for 60 minutes (Kinase reaction).

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.

    • Mechanism:[][2][3] This depletes remaining ATP, leaving only the ADP generated by the kinase.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

    • Mechanism:[][2][3] Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =



Fit data to a 4-parameter logistic equation to derive 

.

Comparative Data Analysis

The following table illustrates hypothetical data comparing a standard Isobutyl tail versus the DFCPA tail in a JAK-family inhibitor program.

PropertyIsobutyl Analog (Control)DFCPA Analog (Test)Interpretation
JAK2 IC50 (nM) 1215Potency maintained (Bioisosteric success).
JAK1 IC50 (nM) 451804x Selectivity Gain. DFCPA steric bulk likely clashes with JAK1 solvent front.
LogD (pH 7.4) 3.82.9Improved Solubility. Fluorine lowers lipophilicity.
HLM CLint (µL/min/mg) 45 (High)12 (Low)Metabolic Stability. Fluorine blocks oxidation sites.

Table 1: Comparison of physicochemical and biological properties. HLM = Human Liver Microsomes.

Pathway Visualization: The Fluorine Effect

FluorineEffect cluster_ADME ADME Optimization cluster_Binding Kinase Binding DFCPA DFCPA Motif (Difluorocyclobutyl) Metabolism Blocks CYP450 Oxidation DFCPA->Metabolism C-F Bond Strength Lipophilicity Reduces LogD (vs Alkyl) DFCPA->Lipophilicity Polarity Entropy Rigidification (Low Entropy Cost) DFCPA->Entropy Cyclic Constraint Selectivity Solvent Front Discrimination DFCPA->Selectivity Steric Bulk

Figure 2: Mechanistic impact of DFCPA on drug-like properties.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Grygorenko, O. O., et al. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link

  • Piotrowski, D. W. (2020). Applications of Fluorinated Cycloalkanes in Drug Discovery. Journal of Medicinal Chemistry.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Method

Application Note: Scalable Synthesis Routes for Fluorinated Cyclobutyl Propylamines

Executive Summary & Strategic Rationale The 3,3-difluorocyclobutyl moiety has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic, metabolically stable surrogate for cyclohexyl, tert-butyl,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3,3-difluorocyclobutyl moiety has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic, metabolically stable surrogate for cyclohexyl, tert-butyl, or carbonyl groups. When coupled with a propylamine linker, this scaffold provides a unique vector for engaging G-protein coupled receptors (GPCRs) and monoamine transporters while modulating basicity (


) and lipophilicity (

).

However, the synthesis of 3-(3,3-difluorocyclobutyl)propan-1-amine derivatives presents two distinct process challenges:

  • Thermodynamic Instability: The strain energy of the cyclobutane ring (~26 kcal/mol) makes it susceptible to ring-opening under harsh acidic or radical conditions.

  • Fluorination Safety: Traditional batch deoxofluorination (e.g., using DAST or Deoxo-Fluor®) is hazardous on a multigram scale due to the risk of thermal runaway and shock-sensitive residue formation.

This guide details a scalable, modular protocol that decouples the hazardous fluorination step from the chain-extension chemistry. We utilize Continuous Flow Chemistry for the safe generation of the difluorinated core, followed by a robust Horner-Wadsworth-Emmons (HWE) sequence to install the propylamine tail.

Retrosynthetic Analysis & Pathway Selection

To ensure scalability, we avoid late-stage fluorination of complex amines. Instead, we establish the difluorinated core early using a building-block approach.

Strategic Logic Flow

The synthesis targets the 3,3-difluorocyclobutanecarboxaldehyde intermediate, which serves as the divergence point for the propylamine chain extension via HWE olefination.

Retrosynthesis Target Target: 3-(3,3-difluorocyclobutyl)propan-1-amine Nitrile Intermediate A: Saturated Nitrile (Hydrogenation precursor) Nitrile->Target Reduction (H2/Raney Ni) UnsatNitrile Intermediate B: α,β-Unsaturated Nitrile (HWE Product) UnsatNitrile->Nitrile Pd/C Hydrogenation Aldehyde Key Intermediate: 3,3-difluorocyclobutanecarboxaldehyde Aldehyde->UnsatNitrile HWE Olefination (Diethyl cyanomethylphosphonate) Alcohol Alcohol Precursor Alcohol->Aldehyde Swern Oxidation Ester Difluoro Ester Core Ester->Alcohol LiBH4 Reduction Start Start: Ethyl 3-oxocyclobutanecarboxylate Start->Ester Flow Deoxofluorination (DAST/XtalFluor-E)

Figure 1: Retrosynthetic strategy prioritizing early-stage fluorination and convergent assembly.

Protocol A: Continuous Flow Deoxofluorination

Objective: Safe conversion of ethyl 3-oxocyclobutanecarboxylate to ethyl 3,3-difluorocyclobutanecarboxylate on a >100g scale.

Rationale: Batch fluorination with DAST (Diethylaminosulfur trifluoride) releases HF and is highly exothermic. In a flow reactor, the small active volume dissipates heat efficiently, preventing thermal runaway.

Materials & Equipment
  • Reagent A: Ethyl 3-oxocyclobutanecarboxylate (1.0 M in anhydrous DCM).

  • Reagent B: DAST (1.2 equiv, 1.2 M in anhydrous DCM). Note: XtalFluor-E is a safer solid alternative but DAST is cheaper for scale if flow is used.

  • Reactor: PFA coil reactor (10 mL volume), thermostatted to 40°C.

  • Quench: Saturated aqueous

    
     flowing into a packed bed or stirred vessel.
    
Step-by-Step Methodology
  • System Priming: Flush the reactor with anhydrous Dichloromethane (DCM) to remove all moisture. Moisture contact with DAST generates HF gas instantly.

  • Flow Parameters:

    • Set flow rates to achieve a residence time (

      
      ) of 15 minutes .
      
    • Example: Total flow rate = 0.67 mL/min (Stream A + Stream B).

  • Execution:

    • Pump Reagent A and Reagent B into a T-mixer.

    • Direct the mixed stream into the 40°C reaction coil.

    • Critical Safety Step: The reactor outlet must flow directly into a cooled (

      
      ) stirred quench tank containing sat. 
      
      
      
      . Do not collect the neat reaction mixture.
  • Workup:

    • Separate the organic layer from the quench tank.

    • Wash with water (

      
      ) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation (b.p. ~65°C at 15 mmHg).

Expected Yield: 85-92% Key Quality Attribute: Absence of monofluorinated alkene byproduct (elimination product).

FlowProcess cluster_inputs Reagent Feeds FeedA Ketone in DCM Mixer T-Mixer (Hastelloy) FeedA->Mixer FeedB DAST in DCM FeedB->Mixer Reactor PFA Coil Reactor 40°C, tR=15 min Mixer->Reactor Mixed Stream Quench Quench Vessel Sat. NaHCO3, 0°C Reactor->Quench Reactive Intermediate Waste Aqueous Waste Quench->Waste Product Difluoro Ester (Organic Phase) Quench->Product

Figure 2: Continuous flow setup for safe deoxofluorination.

Protocol B: Chain Extension via HWE Olefination

Objective: Conversion of the difluoro-aldehyde to the propyl amine precursor.

Rationale: The Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate is superior to Wittig chemistry here. It produces water-soluble phosphate byproducts (easily removed) and avoids the difficult separation of triphenylphosphine oxide.

Step 1: Aldehyde Generation (Swern Oxidation)

Starting material: (3,3-difluorocyclobutyl)methanol (obtained via


 reduction of the ester).
  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise (gas evolution control).

  • Add alcohol substrate dropwise.[1] Stir 15 min.

  • Add

    
     (5 equiv) and warm to room temperature.
    
  • Note: The aldehyde is volatile. Use immediately in the HWE step without extensive purification.

Step 2: HWE Reaction (Carbon Extension)
  • Activation: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C.

  • Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 equiv) dropwise. Stir until clear (deprotonation complete).

  • Coupling: Add the crude aldehyde (in THF) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Result: 3-(3,3-difluorocyclobutyl)acrylonitrile (mixture of E/Z isomers).

Step 3: Global Reduction to Propylamine

Objective: Reduce both the alkene and the nitrile to the saturated primary amine.

  • Catalyst: Raney Nickel (active slurry) or

    
     on carbon.
    
  • Conditions: 50 psi

    
     gas, MeOH solvent, 
    
    
    
    (7M in MeOH) to suppress secondary amine formation.
  • Procedure:

    • Load Parr shaker with unsaturated nitrile and solvent/ammonia mix.

    • Add catalyst (10 wt% loading).

    • Shake at RT for 12 hours.

  • Purification: Filter through Celite. Concentrate. Acid-base extraction yields the pure amine.

Process Data & Troubleshooting

Solvent Selection Guide
Reaction StepRecommended SolventAlternativeReason for Choice
Fluorination Dichloromethane (DCM)ChloroformHigh solubility of DAST; inert to fluorination.
HWE THF (Anhydrous)DME or TolueneSolubilizes phosphonate anion; stabilizes intermediate.
Hydrogenation Methanol +

Ethanol +

Ammonia prevents dimerization of the amine product.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Fluorination) Elimination to vinyl fluoride.Lower reactor temp to 25°C; increase residence time.
Black Tarry Residue (HWE) Polymerization of aldehyde.Use aldehyde immediately; keep cold (-20°C) if storing.
Secondary Amine Impurity Dimerization during reduction.Increase

concentration; ensure high

pressure.

Safety & Compliance (E-E-A-T)

  • DAST Hazards: DAST reacts violently with water to produce HF. All flow equipment must be constructed of PFA/PTFE (glass can etch/shatter). Personnel must wear HF-resistant gloves and have calcium gluconate gel available.

  • Exotherm Control: The HWE deprotonation is exothermic. On >100g scale, active cooling is mandatory during NaH addition.

  • Waste Disposal: Phosphate byproducts from HWE are aquatic toxins. Dispose of aqueous waste according to local environmental regulations.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor.[2][3] Synlett, 2008(14), 2111-2114.

  • Mykhailiuk, P. K. (2014).[4] Saturated bioisosteres of benzene: Where we are and where we are going. Organic & Biomolecular Chemistry, 17, 2968-2971.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The utility of phosphonate carbanions in olefin synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Application

Application Note: Protecting Group Strategies for 1-(3,3-Difluorocyclobutyl)propan-2-amine

Part 1: Executive Summary & Strategic Analysis The Molecule & The Challenge 1-(3,3-Difluorocyclobutyl)propan-2-amine represents a specialized class of fluorinated building blocks used to modulate lipophilicity ( ) and me...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Molecule & The Challenge

1-(3,3-Difluorocyclobutyl)propan-2-amine represents a specialized class of fluorinated building blocks used to modulate lipophilicity (


) and metabolic stability in drug candidates. The gem-difluorocyclobutyl moiety acts as a bioisostere for standard alkyl chains or cyclohexyl groups, often improving pharmacokinetic profiles due to the "polar hydrophobicity" of the C-F bond.

However, this molecule presents specific synthetic challenges:

  • Volatility: With a molecular weight of ~149 g/mol , the free amine is moderately volatile. Improper handling during deprotection or concentration can lead to significant material loss.

  • Ring Strain: While the gem-difluoro substitution stabilizes the cyclobutane ring electronically, the ring remains strained (

    
    ).[1] Harsh Lewis acids or reductive conditions (e.g., dissolving metal reductions) pose a risk of ring-opening or defluorination.[1]
    
  • Basicity: The primary amine is a potent nucleophile, requiring rapid protection to prevent oxidative degradation or carbamate formation with atmospheric

    
    .[1]
    
Strategic Decision Matrix

The choice of protecting group (PG) depends heavily on the downstream chemistry.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Use General synthesis, medicinal chemistry.Orthogonal protection, scale-up.Solid-phase synthesis (SPPS).[2]
Installation Mild (Base/

).[1]
Mild (Base/Cbz-Cl).Mild (Base/Fmoc-OSu).
Deprotection Acid (TFA or HCl).[3][4]Hydrogenolysis (

) or Strong Acid.[1][5]
Base (Piperidine).[1]
Suitability High. Best for stability.[6]High. Increases MW (lowers volatility).[1]Low. Byproducts difficult to remove; base sensitivity issues.
Risk Factor Volatile free base upon removal.Potential F-degradation during

(rare).[1]
Solubility issues; polymer formation.

Part 2: Detailed Protocols

Protocol A: Boc Protection (The Standard)

Target: N-(1-(3,3-difluorocyclobutyl)propan-2-yl)-tert-butylcarbamate

This is the most robust method for general storage and handling. The Boc group eliminates nucleophilicity and lipophilizes the molecule for easy silica chromatography.

Reagents
  • Substrate: 1-(3,3-Difluorocyclobutyl)propan-2-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) or 
    
    
    
    (aq)[1]
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv) and cool the solution to 
    
    
    
    using an ice bath.
    • Expert Note: Cooling is critical. The reaction is exothermic, and heat can promote side reactions or evaporation of the starting amine.[1]

  • Reagent Addition: Add

    
     (1.1 equiv) portion-wise or as a solution in DCM over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) is minimal here, but pressure release is good practice.[1]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[1] The starting amine peak (

      
      ) should disappear; Product peak (
      
      
      
      ) appears.[1]
  • Workup (Crucial for Fluorinated Amines):

    • Wash the organic layer with

      
       (cold, rapid wash) to remove unreacted amine and 
      
      
      
      .[1]
    • Warning: Do not prolong acid contact to avoid Boc cleavage.

    • Wash with Sat.

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate carefully (do not heat bath 
      
      
      
      ).
Visualization: Boc Protection Workflow

BocProtection Start Start: Free Amine (Volatile!) Solvent Dissolve in DCM (0°C, Inert Atm) Start->Solvent AddBase Add Et3N (1.5 eq) Solvent->AddBase AddBoc Add Boc2O (1.1 eq) Slow Addition AddBase->AddBoc React Stir RT, 4-12h AddBoc->React Check LCMS Check: Amine Gone? React->Check Check->React No (Add more Boc2O) Workup Wash: 0.5M HCl -> NaHCO3 -> Brine Check->Workup Yes Isolate Concentrate (<35°C) Yields N-Boc Product Workup->Isolate

Figure 1: Step-by-step workflow for Boc protection emphasizing temperature control.

Protocol B: Cbz Protection (Orthogonal Strategy)

Target: Benzyl (1-(3,3-difluorocyclobutyl)propan-2-yl)carbamate

Use this strategy if the downstream chemistry involves acidic conditions that would cleave a Boc group.[2][4] The Cbz group significantly increases molecular weight, making the intermediate non-volatile and often a solid.[1]

Reagents
  • Reagent: Benzyl chloroformate (

    
    ) (1.1 equiv)[1]
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: THF/Water (1:[1]1) or Acetone/Water[1][4]

Methodology
  • Biphasic Setup: Dissolve the amine in THF/Water (1:1). Add solid

    
    .[1]
    
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise.
    • Expert Note:

      
       is moisture sensitive. Use fresh reagent.
      
  • Reaction: Stir vigorously (biphasic mixture requires good mixing) at RT for 3 hours.

  • Workup: Evaporate THF. Extract aqueous residue with Ethyl Acetate (EtOAc).[1][4] Wash with

    
     and Brine.
    
  • Purification: Cbz derivatives often crystallize. If oil, purify via silica gel chromatography (Hexane/EtOAc).[1]

Protocol C: Deprotection & Salt Isolation (CRITICAL)

The Trap: Removing the Boc group yields the free amine. If you neutralize and evaporate, you will lose the product due to volatility.[1] The Solution: Isolate as the Hydrochloride Salt .

Reagents
  • Substrate: N-Boc protected amine

  • Acid:

    
     in Dioxane (anhydrous)[1]
    
  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE[1]
    
Methodology
  • Dissolution: Dissolve the N-Boc amine in a minimum amount of dry DCM or Dioxane.

  • Acidolysis: Add

    
     in Dioxane (5–10 equiv).
    
  • Observation: Stir at RT. Gas evolution (

    
     and Isobutylene) will occur.[1]
    
  • Completion: Monitor by TLC (Boc spot disappears).

  • Isolation (Do NOT Evaporate to dryness if possible):

    • Method A (Precipitation): Add excess anhydrous

      
       or MTBE to the reaction mixture. The Amine
      
      
      
      HCl salt should precipitate as a white solid. Filter and wash with ether.
    • Method B (Evaporation): If no precipitate forms, concentrate on a rotary evaporator without heat.[1] Add

      
       and re-evaporate to strip excess HCl. Store as a gummy solid or foam under Argon.
      
Visualization: Deprotection Decision Tree

Deprotection Input N-Boc Protected Precursor Acid Add 4M HCl/Dioxane Input->Acid Check Precipitate forms? Acid->Check Filter Filter Solid (High Purity HCl Salt) Check->Filter Yes Evap Concentrate Cold Add Ether -> Triturate Check->Evap No Result Hygroscopic Solid (Store Desiccated) Evap->Result

Figure 2: Decision tree for isolating the volatile amine as a stable salt.

Part 3: Comparative Data & Troubleshooting

Comparative Yields & Stability
ParameterFree AmineBoc-ProtectedCbz-ProtectedHCl Salt
MW ( g/mol ) ~149~249~283~185.5
State Oil (Volatile)Oil/SolidSolidWhite Solid
Stability (Air) Low (Oxidation/CO2)HighHighHigh (Hygroscopic)
Typical Yield N/A92-96%88-94%95-99% (from Boc)
Troubleshooting Guide
  • "My product disappeared on the Rotovap!"

    • Cause: You likely isolated the free base.

    • Fix: Always keep the amine protonated (pH < 4) during concentration, or isolate as a carbamate (Boc/Cbz).[1]

  • "The Cbz removal (Hydrogenolysis) is stalled."

    • Cause: Fluorine atoms can sometimes influence catalyst binding, or the catalyst is poisoned by sulfur trace impurities.[1]

    • Fix: Increase catalyst loading (10% Pd/C) or switch to transfer hydrogenation (Pd/C + Ammonium Formate).

  • "NMR shows broad peaks."

    • Cause: Rotamers are common in Boc/Cbz protected amines.

    • Fix: Run NMR at elevated temperature (

      
      ) to coalesce peaks, or rely on 
      
      
      
      NMR (singlet/multiplet around -80 to -100 ppm) for purity checks.

References

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from [1]

  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.[7] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][8][9] Wiley-Interscience.[9] (Standard Reference for Stability Data).

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Protocols. Retrieved from [1]

  • National Institutes of Health (NIH). 3,3-Difluorocyclobutan-1-amine Physical Properties. PubChem CID 22500951.[10] Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Welcome to the technical support center for the synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable fluorinated building block. We will delve into common synthetic challenges, provide detailed troubleshooting advice in a direct question-and-answer format, and present validated protocols to enhance your experimental success.

Overview of the Primary Synthetic Challenge

The synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine most commonly culminates in the reductive amination of its ketone precursor, 1-(3,3-difluorocyclobutyl)propan-2-one. While conceptually straightforward, this transformation is fraught with potential pitfalls that can significantly impact yield and purity. Key challenges include competing reduction of the starting ketone, over-alkylation of the desired product, and difficulties in purification. This guide provides expert insights into navigating these issues effectively.

General Synthetic Pathway

The overall strategy involves a two-stage process: the synthesis of the key ketone intermediate followed by its conversion to the target amine.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination A 3,3-Difluorocyclobutanone C 1-(3,3-Difluorocyclobutyl)ethylidene) triphenyl-λ⁵-phosphane A->C Reaction with Phosphonium Ylide B Wittig Reagent (e.g., Ethyltriphenylphosphonium bromide) E 1-(3,3-Difluorocyclobutyl)propan-2-one (Ketone Precursor) C->E D Acetaldehyde D->E Wittig Reaction F 1-(3,3-Difluorocyclobutyl)propan-2-one H Iminium Intermediate F->H Imine Formation G Ammonia Source (e.g., NH₄OAc) G->H J 1-(3,3-Difluorocyclobutyl)propan-2-amine (TARGET PRODUCT) H->J Reduction I Selective Reducing Agent (e.g., NaBH(OAc)₃) I->J

Caption: General two-stage synthesis of the target amine.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis.

Part 1: The Reductive Amination Step

Question 1: My overall yield is consistently low (<50%). What are the most probable causes and how can I improve it?

Low yield in reductive amination is typically a multi-faceted problem stemming from three primary areas: inefficient imine formation, improper choice of reducing agent, and competing side reactions.

A. Inefficient Imine Formation: The reaction between the ketone and the ammonia source to form the imine/iminium ion is a critical, equilibrium-driven step.[1] To drive the reaction forward:

  • pH Control: Imine formation is acid-catalyzed. However, strongly acidic conditions will protonate the amine source, rendering it non-nucleophilic. The optimal pH is typically mildly acidic, between 4 and 7.[2] Using ammonium acetate as the ammonia source often provides a suitable pH buffer.

  • Water Removal: The reaction releases water. While not always necessary, using a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can shift the equilibrium toward the imine product.

B. Incorrect Choice of Reducing Agent: This is the most common pitfall. The ideal reducing agent should selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone.[3]

  • Problematic Reductants: Strong, non-selective hydrides like sodium borohydride (NaBH₄) are poor choices for one-pot reductive aminations. NaBH₄ rapidly reduces the ketone to the corresponding alcohol (1-(3,3-difluorocyclobutyl)propan-2-ol), significantly depleting the starting material before imine formation can occur.[4][5]

  • Recommended Reductants: Milder, more selective reagents are essential. These reagents are less reactive toward the neutral ketone at a slightly acidic pH but readily reduce the electrophilic iminium ion.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent selectivity for imines over ketones; commercially available; non-toxic byproducts.[3][6]Moisture-sensitive; slightly higher cost.
Sodium Cyanoborohydride NaBH₃CNGood selectivity; effective in a wide pH range.[5]Highly toxic and generates toxic cyanide byproducts upon acidic workup.[6]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Raney Ni)"Green" reagent (H₂); high-yielding; scalable.[7][8]Requires specialized high-pressure equipment; catalyst can be pyrophoric.[9]

For laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, safety, and operational simplicity.[3][6]

C. Competing Side Reactions: The primary side reaction is over-alkylation, where the newly formed primary amine product attacks another molecule of the starting ketone, ultimately forming a secondary amine impurity, bis(1-(3,3-difluorocyclobutyl)propan-2-yl)amine.[10]

  • Mitigation: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the ketone is more likely to react with ammonia than with the product amine, which is present in low concentration.

G cluster_side Common Pitfalls Ketone Ketone Precursor Imine Imine Intermediate Ketone->Imine + Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction (e.g., by NaBH₄) SecondaryAmine Secondary Amine (Over-alkylation) Ammonia NH₃ Source Ammonia->Imine Product Desired Primary Amine Imine->Product ReducingAgent Selective Reducing Agent ReducingAgent->Product Reduction Product->SecondaryAmine + Ketone

Caption: Desired reaction pathway versus common side reactions.

Question 2: My GC-MS analysis shows a significant peak corresponding to the alcohol byproduct. How do I solve this?

This is a classic sign of using a non-selective reducing agent.

  • Immediate Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulky acetate groups and reduced hydridic character make it significantly slower at reducing ketones compared to iminium ions.[3]

  • Procedural Tweak: If you must use a less selective reagent like NaBH₄, you can perform a two-step (indirect) reductive amination. First, form the imine by stirring the ketone and ammonia source in a solvent like methanol for several hours, monitoring for completion by TLC or GC-MS.[6] Once the ketone is consumed, cool the reaction and then add the NaBH₄. This isolates the imine formation step from the reduction step, preventing premature reduction of the ketone.[6]

Question 3: How can I best monitor the reaction progress and perform the work-up?

  • Reaction Monitoring:

    • TLC: Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The ketone starting material will be relatively non-polar. The amine product will have a much lower Rf and may streak. Staining with ninhydrin is effective for visualizing the amine.

    • GC-MS: This is the ideal method. It can clearly resolve the starting ketone, the alcohol byproduct, and the primary and secondary amine products, confirming their identities by their mass spectra.[10]

  • Work-up and Purification:

    • Quenching: Once the reaction is complete, carefully quench any excess reducing agent by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extraction: Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate.

    • Acid-Base Wash (Optional but Recommended): Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like the alcohol byproduct) remain in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the purified amine back into an organic solvent.

    • Purification: The crude product can be purified by silica gel column chromatography. Due to the basic nature of the amine, it is advisable to pre-treat the silica gel with triethylamine (by flushing the column with a solvent system containing ~1% Et₃N) to prevent streaking and improve recovery.

    • Salt Formation: For long-term stability and easier handling, the purified free-base amine can be converted to its hydrochloride salt by dissolving it in a solvent like ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol.[10]

Part 2: Synthesis of the Ketone Precursor

Question 4: What is a reliable method for synthesizing the required ketone, 1-(3,3-difluorocyclobutyl)propan-2-one?

A robust method is a two-step sequence starting from the commercially available 3,3-difluorocyclobutanecarbaldehyde, involving a Wittig reaction followed by hydrolysis.

  • Step 1: Wittig Reaction: React 3,3-difluorocyclobutanecarbaldehyde with the ylide generated from ethyltriphenylphosphonium bromide. This reaction is highly reliable for converting aldehydes to alkenes.[11][12] The product is 1-(3,3-difluorocyclobutyl)prop-1-ene.

  • Step 2: Wacker-Type Oxidation: The resulting alkene can be oxidized to the methyl ketone. A common method is the Wacker oxidation, using a catalytic amount of PdCl₂ with a co-oxidant like CuCl₂ under an oxygen atmosphere. This selectively oxidizes the terminal alkene to the desired methyl ketone.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine via Reductive Amination

This protocol uses the preferred selective reducing agent for optimal yield and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3,3-difluorocyclobutyl)propan-2-one (1.0 eq), ammonium acetate (7.0 eq), and methanol (approx. 0.2 M concentration based on the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for initial imine formation.

  • Reduction: Cool the flask in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or GC-MS (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution to quench the reaction.

    • Extract the mixture three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent), using a gradient of ethyl acetate in hexanes. The final product should be a clear oil.

References

  • Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
  • Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. [Link]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination.
  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]

  • Various Authors. (n.d.). Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Myers, A. (n.d.).
  • Poce, G., & Tafi, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Tafi, A., & Poce, G. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Smith, A. B., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Manuscript. [Link]

  • Dolbier, W. R. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Amines

Topic: Troubleshooting & Protocols for Low Molecular Weight (LMW) Fluorinated Amines Introduction: The "Silent Yield Killer" In the synthesis of fluorinated analogs for medicinal chemistry, researchers often encounter a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Protocols for Low Molecular Weight (LMW) Fluorinated Amines

Introduction: The "Silent Yield Killer"

In the synthesis of fluorinated analogs for medicinal chemistry, researchers often encounter a baffling phenomenon: stoichiometric collapse . You weigh the reagent, run the reaction, and observe incomplete conversion or low yields, despite the chemistry looking sound on paper.

The culprit is rarely the reactivity itself, but rather the physical properties of LMW fluorinated amines (e.g., 2,2,2-trifluoroethylamine, 1,1,1,3,3,3-hexafluoroisopropylamine).

The Core Problem:

  • Extreme Volatility: 2,2,2-Trifluoroethylamine (TFEA) boils at 37 °C —barely above the temperature of a warm lab bench.

  • Altered Basicity: The strong electron-withdrawing effect of the trifluoromethyl group drastically lowers the pKa of the amine (pKa ~5.7 vs. ~10.7 for ethylamine), making it a "reluctant" nucleophile that requires specific activation.

This guide provides the protocols required to handle these reagents without losing them to the atmosphere.

Comparative Data: Know Your Reagent

Before planning your synthesis, review the physical property shifts caused by fluorination.

ReagentMolecular WeightBoiling Point (°C)pKa (Conj.[1] Acid)Volatility Risk
Ethylamine 45.0816.6~10.7High
2,2,2-Trifluoroethylamine (TFEA) 99.0636 - 37 ~5.7 Critical
2,2-Difluoroethylamine 81.0768 - 69~7.5Moderate
1,1,1,3,3,3-Hexafluoroisopropylamine 167.0558 - 60~6.0Moderate

Technical Insight: Note that despite TFEA being heavier than ethylamine (MW 99 vs 45), it remains highly volatile. Fluorine has very low polarizability, leading to weak intermolecular Van der Waals forces. Do not rely on molecular weight as a proxy for boiling point in fluorinated systems.

Critical Workflow: Storage & Weighing

Issue: "I weighed 1.0 equivalent, but the NMR shows 0.6 equivalents." Root Cause: Evaporation during the weighing process or transfer.

The Solution: The Salt Strategy

Never handle the free base of TFEA or similar amines for precise stoichiometry. Always convert to or purchase the Hydrochloride (HCl) salt .

Protocol A: Converting Free Base to HCl Salt

If you only have the liquid free base, convert it immediately.

  • Dissolve the amine in anhydrous diethyl ether or 1,4-dioxane (0.5 M) at 0 °C.

  • Slowly add 1.1 eq of 4M HCl in dioxane or bubble anhydrous HCl gas.

  • The salt will precipitate immediately.

  • Filter under inert atmosphere (nitrogen/argon).

  • Dry under high vacuum briefly (prolonged vacuum can sometimes sublime light salts, though rare for HCl salts).

  • Result: A stable solid that can be weighed on an analytical balance without time pressure.

Reaction Setup: In Situ "Free-Basing"

Issue: "The reaction works with the liquid amine but fails with the salt." Root Cause: The fluorinated amine salt is acidic (pKa ~5.7). If you use a weak base (like bicarbonate) or insufficient stoichiometry, the amine remains protonated and non-nucleophilic.

Protocol B: The "Release and Catch" Activation

You must release the free amine inside the reaction vessel.

Step-by-Step:

  • Solvent Choice: Use a polar aprotic solvent (DMF, DMSO, or NMP) if possible. These solvents suppress volatility better than DCM or THF due to dipole interactions.

  • The Base: Use a non-nucleophilic organic base. DIPEA (Diisopropylethylamine) is preferred over Triethylamine (TEA) due to lower volatility and higher basicity.

  • Stoichiometry:

    • Amine HCl Salt: 1.2 eq

    • DIPEA: 2.5 eq (1.0 eq to neutralize HCl, 1.5 eq to drive the reaction).

  • Order of Addition (Critical):

    • Dissolve the Electrophile (e.g., acid chloride, activated ester) in solvent.

    • Add the Amine HCl salt (suspension).

    • Add DIPEA last, dropwise, at 0 °C.

    • Seal the vessel immediately.

Why this works: Adding DIPEA releases the volatile free amine. By having the electrophile already present, the amine is "caught" (reacts) as soon as it is liberated, minimizing the window for evaporation.

Isolation & Work-up: The "Rotovap Trap"

Issue: "The reaction went to completion (by TLC/LCMS), but the flask is empty after concentration." Root Cause: The product might still be somewhat volatile, or you co-evaporated it with the solvent.

Troubleshooting Guide: Isolation
ScenarioRecommended Protocol
Product is Basic (Amine) Do NOT rotovap to dryness. Perform an acidic extraction (wash org. layer with 1M HCl). The product moves to the aqueous layer. Wash aqueous layer with ether (discard). Basify aqueous layer (pH > 10) and extract with DCM.
Product is Neutral (Amide) If the product is an amide formed from TFEA, it may still sublime. Do not use high vacuum. Concentrate at >100 mbar. If possible, purify by column chromatography directly from the concentrated reaction mixture without full drying.
Unreacted Amine Removal Because TFEA is less basic (pKa ~5.7), standard acidic washes (pH 4) might not fully protonate it to remove it. Use stronger acid washes (1M HCl, pH < 1) to ensure the unreacted fluorinated amine stays in the water.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for handling these amines to ensure safety and yield integrity.

HandlingProtocol Start Start: Fluorinated Amine Required CheckForm Is the reagent a Salt (HCl/TFA)? Start->CheckForm Liquid Liquid Free Base CheckForm->Liquid No Solid Solid Salt Form CheckForm->Solid Yes Convert CRITICAL: Convert to HCl Salt (Protocol A) Liquid->Convert High Volatility Risk Convert->Solid Weigh Weigh on Bench Solid->Weigh Reaction Reaction Setup Weigh->Reaction InSitu Protocol B: In-Situ Release (Add DIPEA last + Sealed Vessel) Reaction->InSitu Standard Coupling Workup Work-up Strategy InSitu->Workup AcidWash Acid Wash (pH < 1) to remove unreacted amine Workup->AcidWash Remove Excess Reagent Rotovap CAUTION: Controlled Vacuum (>100 mbar) Workup->Rotovap Isolate Product

Caption: Decision matrix for handling LMW fluorinated amines, emphasizing salt formation and controlled isolation.

Frequently Asked Questions (FAQ)

Q: Can I monitor the reaction by TLC? A: Often, no. LMW fluorinated amines are not UV active. Unless your electrophile is UV active, you will not see the amine. Use Ninhydrin stain (though fluorinated amines stain poorly/faintly compared to regular amines) or KMnO4 . Ideally, monitor the consumption of the electrophile by LCMS.

Q: Why is my amide coupling failing with EDC/NHS? A: The nucleophilicity of TFEA is low (pKa ~5.7). EDC/NHS intermediates may hydrolyze faster than the amine can attack.

  • Fix: Switch to more reactive coupling agents like HATU or T3P . T3P (Propylphosphonic anhydride) is particularly effective for sterically hindered or electron-deficient amines.

Q: I need to distill the free amine. How? A: If you absolutely must handle the free base (e.g., for a neat reaction), use a short-path distillation apparatus with the receiving flask cooled to -78 °C (dry ice/acetone). Never rely on water condensers (tap water is ~15-20 °C, too close to TFEA's 37 °C boiling point).

References

  • PubChem. (2025).[2] 2,2,2-Trifluoroethylamine (Compound).[1][2][3][4][5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amides: Coupling Reagents. [Link]

  • NIST Chemistry WebBook. (2023). Propane, 1,1,1,3,3,3-hexafluoro- (Related Thermochemistry). [Link]

Sources

Troubleshooting

Purification of 1-(3,3-Difluorocyclobutyl)propan-2-amine by flash chromatography

Technical Support Center: Ticket #5829-F Subject: Purification Protocol for 1-(3,3-Difluorocyclobutyl)propan-2-amine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary (Triage) You are deali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829-F Subject: Purification Protocol for 1-(3,3-Difluorocyclobutyl)propan-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary (Triage)

You are dealing with a primary aliphatic amine containing a fluorinated cycloalkyl motif. This molecule presents three distinct purification challenges that cause standard protocols to fail:

  • Lack of Chromophore: It is UV-transparent at standard wavelengths (254 nm).

  • Silanol Interaction: The basic amine will streak/tail on standard silica due to hydrogen bonding with acidic silanols.

  • Volatility Risk: As a low-molecular-weight free base, it may sublime or evaporate during concentration.

Immediate Recommendation: Do not use standard silica with pure organic solvents. Use Amine-Functionalized Silica (e.g., KP-NH) or a High-pH Reverse Phase method. Detect using ELSD or Ninhydrin staining .

Module 1: Method Development & Stationary Phase Selection

Q: Why is my compound streaking from the baseline to the solvent front on standard silica? A: This is "tailing," caused by the acid-base interaction between your basic amine (pKa ~9.5–10.0) and the acidic silanol groups (Si-OH) on the silica surface. The difluorocyclobutyl group increases lipophilicity but does not neutralize the amine's basicity.

Protocol A: Amine-Functionalized Silica (Recommended)

  • Stationary Phase: KP-NH (Amino-bonded silica).[1]

  • Mechanism: The surface is coated with propyl-amine groups, which block acidic silanols and prevent your product from "sticking."

  • Mobile Phase: Hexane / Ethyl Acetate (0–100% gradient).

  • Modifier: None required.

  • Advantage: Protects the free base; no basic modifier needed in the solvent.

Protocol B: Standard Silica (Deactivated)

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[2]

  • Modifier (CRITICAL): You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the mobile phase.

  • Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before injecting your sample. This "caps" the active silanols.

Protocol C: High-pH Reverse Phase (C18)

  • Stationary Phase: C18.

  • Mobile Phase: Water / Acetonitrile.[3]

  • Modifier: 0.1% Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH ~10).

  • Logic: At high pH, the amine is deprotonated (neutral), increasing its retention on the lipophilic C18 chain and improving peak shape.

Module 2: Detection Strategies (The "Invisible" Analyte)

Q: I see nothing on the UV trace, but my mass spec says the compound is there. Is the detector broken? A: No. Your molecule lacks a conjugated pi-system (like a benzene ring). The C-F bonds and the cyclobutane ring do not absorb significantly at 254 nm.

Visualization & Detection Protocol:

MethodSuitabilityNotes
UV 254 nm 🔴 Fail Molecule is transparent.
UV 200–210 nm 🟡 Risk Weak absorption possible, but solvents (EtOAc, DCM) absorb here, causing high noise.
ELSD 🟢 Excellent Evaporative Light Scattering detects all non-volatile compounds.
Mass Spec (MS) 🟢 Excellent Set to ESI+ mode. Look for [M+H]+ = 150.1 (approx).
TLC Stain 🟢 Essential Use Ninhydrin . Dip and heat; primary amines turn distinct purple/blue .

Critical Alert: Do not rely on "end absorption" at 200 nm if using Ethyl Acetate, as the solvent cutoff will mask your peak.

Module 3: Post-Run Processing (Yield Recovery)

Q: My column looked great, but I lost 50% of my mass after the rotovap. Where did it go? A: You likely evaporated it. 1-(3,3-Difluorocyclobutyl)propan-2-amine has a relatively low molecular weight (~149 g/mol ). As a free base, it is volatile under high vacuum.

The Fix: Salt Formation

  • Collect Fractions: Pool the pure fractions.

  • Acidify: Immediately add 1.1 equivalents of HCl (e.g., 1M or 4M HCl in Dioxane/Ether).

  • Verify: Check pH is acidic (pH < 3).

  • Concentrate: The resulting Hydrochloride salt is non-volatile and stable. You can now rotovap safely.

Module 4: Decision Logic & Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Purify 1-(3,3-Difluorocyclobutyl)propan-2-amine CheckImpurity Are impurities very polar? Start->CheckImpurity CheckEquipment Is Amine-Silica (KP-NH) available? CheckImpurity->CheckEquipment No (Lipophilic impurities) ReversePhase Use C18 Reverse Phase High pH (pH 10) CheckImpurity->ReversePhase Yes (Polar impurities) KPNH_Yes Use KP-NH Silica Solvent: Hex/EtOAc CheckEquipment->KPNH_Yes Yes KPNH_No Use Standard Silica Solvent: DCM/MeOH + 1% NH4OH CheckEquipment->KPNH_No No

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile and available resources.

Workflow 2: Troubleshooting Tailing & Detection

Troubleshooting Issue Issue: Poor Peak Shape / No Detection CheckUV Is UV 254nm being used? Issue->CheckUV SwitchDetect Switch to ELSD or Ninhydrin Stain CheckUV->SwitchDetect Yes (Fix Detection) CheckShape Is Peak Tailing? CheckUV->CheckShape No (Detection OK) AddBase Add 1% TEA or NH4OH to Mobile Phase CheckShape->AddBase Yes (Fix Silanol Interaction)

Caption: Diagnostic logic for resolving common detection and peak shape issues.

References

  • Teledyne ISCO. (2012).[4] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82. Link

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1012. Link

  • SiliCycle. (n.d.). SiliCycle Application Note: Separation of Amines.Link

Sources

Optimization

Preventing racemization of chiral 1-(3,3-Difluorocyclobutyl)propan-2-amine derivatives

Ticket ID: #DFC-774-RAC Status: Open Subject: Prevention of Racemization in Chiral 1-(3,3-Difluorocyclobutyl)propan-2-amine Derivatives Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFC-774-RAC Status: Open Subject: Prevention of Racemization in Chiral 1-(3,3-Difluorocyclobutyl)propan-2-amine Derivatives Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

You are encountering optical purity degradation (loss of ee%) in derivatives of 1-(3,3-difluorocyclobutyl)propan-2-amine . While cyclobutyl amines are generally robust, the specific combination of the electron-withdrawing 3,3-difluorocyclobutyl moiety and the alpha-chiral amine creates a unique vulnerability.

The fluorine atoms at the C3 position of the ring exert a through-bond inductive effect (


), which propagates to the chiral center. This lowers the pKa of the 

-proton relative to non-fluorinated alkyl amines, making the stereocenter more susceptible to base-catalyzed deprotonation and subsequent racemization, particularly during amide coupling or storage as a free base.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate the source of racemization.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand how the racemization occurs.[1][2] In this substrate, two primary pathways are active:[1][3]

  • Base-Catalyzed Proton Abstraction: The most common cause during amide coupling. If the base (e.g., DIPEA) is too strong or present in excess, it abstracts the sensitized

    
    -proton.[1]
    
  • Schiff Base Tautomerization: If the amine is exposed to aldehyde or ketone impurities (even trace acetone), it forms an imine. The

    
    -proton of the imine is significantly more acidic (pKa ~19-20) than the free amine (pKa ~40), leading to rapid racemization.
    
Visualization: Racemization Pathways

RacemizationPathways ChiralAmine Chiral Amine (S-Enantiomer) Transition Planar Intermediate (Enolate/Aza-enolate) ChiralAmine->Transition Proton Abstraction (via Base) ChiralAmine->Transition Schiff Base Formation (via Impurities) Base Excess Base (DIPEA/TEA) Base->ChiralAmine Attack Impurities Aldehyde/Ketone Impurities Impurities->ChiralAmine Condensation Racemic Racemic Mixture (50:50 R/S) Transition->Racemic Reprotonation (Non-stereoselective)

Figure 1: Dual pathways for optical purity loss.[1] The electron-withdrawing difluoro group stabilizes the planar intermediate, accelerating the transition.

Module 2: Troubleshooting Amide Coupling (The "Derivatization" Phase)

The most critical step is the formation of amide bonds. Standard peptide coupling protocols often fail for this specific fluorinated scaffold due to the increased acidity of the


-proton.
Diagnostic Protocol
SymptomProbable CauseCorrective Action
ee% drops to <80% Pre-activation time too long. Activated esters are prone to racemization if left sitting with base.Add amine immediately. Do not pre-activate the acid/coupling reagent for >2 mins before adding the amine.
ee% drops to 90-95% Base is too strong/hindered. DIPEA (pKa ~10.5) may be deprotonating the amine.Switch to Collidine (TMP) (pKa ~7.4) or N-methylmorpholine (NMM).[4]
Inconsistent ee% Exotherm control. Reaction heating up upon reagent addition.Cool to 0°C during addition. Maintain <5°C for the first hour.
Recommended Coupling System

Do not use HATU/DIPEA as the default. The high basicity required for HATU is risky here.

The "Safe" Protocol:

  • Coupling Reagent: T3P (Propylphosphonic anhydride) or DIC/Oxyma.

  • Base: Sym-collidine (2,4,6-trimethylpyridine).[1]

  • Solvent: DMF or EtOAc (avoid DMF if heating is required; DMF decomposes to dimethylamine, a base).[1]

  • Stoichiometry: 1.0 eq Acid : 1.1 eq Amine : 1.5 eq T3P : 2.5 eq Base.

Technical Insight: T3P acts as an acid scavenger during the reaction and typically requires a weaker base than uronium salts (HATU/HBTU), significantly lowering the racemization risk [1].

Workflow Decision Tree

CouplingLogic Start Start Coupling CheckEE Check ee% of Starting Material Start->CheckEE Decision1 Is ee% > 99%? CheckEE->Decision1 Purify Recrystallize Salt (L-Tartrate or HCl) Decision1->Purify No SelectReagent Select Reagent Decision1->SelectReagent Yes Purify->CheckEE HATU HATU/DIPEA (High Risk) SelectReagent->HATU Standard (Avoid) T3P T3P/Collidine (Low Risk) SelectReagent->T3P Recommended Process Run Reaction @ 0°C HATU->Process T3P->Process Result Analyze via Chiral HPLC Process->Result

Figure 2: Decision logic for selecting coupling conditions to preserve chiral integrity.

Module 3: Storage & Handling (The "Preservation" Phase)

Free amines absorb atmospheric CO₂ to form carbamates, which can degrade.[1] More importantly, the free base form is thermodynamically unstable regarding stereochemistry over long periods.[1]

FAQ: Storage Stability

Q: Can I store the molecule as a free oil? A: No. Oils are difficult to dry completely. Residual solvent + trace moisture + atmospheric CO₂ will degrade the sample.

Q: What is the best salt form? A: Hydrochloride (HCl) or Tosylate (TsOH) .

  • Protocol: Dissolve the amine in anhydrous diethyl ether. Add 1.05 eq of 2M HCl in ether dropwise at 0°C. Filter the white precipitate under nitrogen.

  • Why? Protonation of the amine locks the nitrogen lone pair, preventing it from participating in Schiff base formation or acting as a base itself.

Q: I see a "ghost peak" in my NMR near the chiral center. What is it? A: Check your solvent. If you used CDCl₃, it might be acidic (HCl formation from photolysis).[1] Acidic CDCl₃ can induce slow racemization if the sample is left in the NMR tube overnight. Always filter CDCl₃ through basic alumina before use with sensitive chiral amines [2].

Module 4: Analytical Validation

You cannot rely on optical rotation (


) alone; it is too insensitive for high-precision drug development. You must establish a Chiral HPLC/SFC method.

Suggested Method Development Starting Point:

  • Column: Daicel Chiralpak IG or IC (Immobilized phases are more robust).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The diethylamine (DEA) additive is crucial to sharpen the peak of the basic amine but must be low conc. to avoid on-column racemization.

  • Detection: UV at 210 nm (The difluorocyclobutyl group has poor UV absorption; rely on the amide bond if derivatized, or use CAD/ELSD for the free amine).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Stereochemistry).

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Troubleshooting

Optimization of nucleophilic substitution on 3,3-difluorocyclobutyl scaffolds

This guide serves as a technical resource for researchers optimizing nucleophilic substitution ( ) on 3,3-difluorocyclobutyl scaffolds. These protocols are designed to overcome the specific electronic and steric challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing nucleophilic substitution (


) on 3,3-difluorocyclobutyl scaffolds. These protocols are designed to overcome the specific electronic and steric challenges imposed by the gem-difluoro group and ring strain.

Subject: Optimization of


 on 3,3-difluorocyclobutyl sulfonates (Tosylates/Mesylates/Triflates).
Applicability:  Synthesis of bioisosteres, fragment-based drug discovery (FBDD), and late-stage functionalization.

Part 1: Mechanistic Intelligence & Reaction Logic

The "Gem-Difluoro" Effect on Reactivity

Substitution on cyclobutanes is inherently sluggish due to ring strain (


26 kcal/mol) and the "puckered" butterfly conformation. The addition of a 3,3-difluoro motif introduces two critical variables:
  • Dipolar Deactivation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    effect) destabilizes the developing partial positive charge in the
    
    
    transition state, reducing reaction rates compared to non-fluorinated analogs.
  • Acidity of

    
    -Protons:  The 
    
    
    
    -protons (adjacent to the leaving group) are acidified by the transannular electron-withdrawing effect of the fluorines. This significantly lowers the barrier for E2 elimination , leading to the formation of the undesired 3,3-difluorocyclobutene.
Decision Logic: Reaction Optimization

Use the following logic flow to determine the optimal conditions for your specific nucleophile.

ReactionLogic Start Select Nucleophile Type StrongBase Basic Nucleophile (e.g., Alkoxides, Amides) Start->StrongBase pKaH > 15 WeakBase Non-Basic Nucleophile (e.g., N3-, CN-, RS-, RNH2) Start->WeakBase pKaH < 15 RiskElim HIGH RISK: Elimination (E2) Product: Difluorocyclobutene StrongBase->RiskElim Opt1 Protocol A: Switch to Triflate (OTf) Low Temp (-78°C to 0°C) StrongBase->Opt1 Mitigation Strategy CheckLG Check Leaving Group (LG) WeakBase->CheckLG CheckLG->Opt1 If Conversion < 10% Opt2 Protocol B: Standard Tosylate (OTs) Polar Aprotic (DMF/DMSO) Heat (60-100°C) CheckLG->Opt2 Standard

Figure 1: Decision matrix for selecting experimental conditions based on nucleophile basicity.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am observing significant elimination (cyclobutene) instead of substitution."

Diagnosis: The basicity of your nucleophile is triggering E2 elimination. The 3,3-difluorocyclobutyl ring is particularly prone to this because the resulting alkene relieves some torsional strain and the protons are acidic.

Corrective Actions:

  • Switch Leaving Group: If using a Tosylate (OTs), switch to a Triflate (OTf) . Triflates are

    
    
    
    
    times more reactive, allowing you to run the reaction at much lower temperatures (0°C or even -78°C). Lower temperatures kinetically favor
    
    
    over E2.
  • Change Base: If you are generating an anion (e.g., for ether synthesis), avoid hard bases like NaH. Use Cs2CO3 or Ag2O (silver oxide) which can facilitate substitution via a "soft" activation mechanism.

  • Solvent Effect: Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP). These solvate cations well, leaving the nucleophile "naked" and more reactive, which helps the substitution rate compete with elimination.

Issue 2: "The reaction is stalled. I see starting material even after 24 hours at 80°C."

Diagnosis: The "dipolar drag" from the


 group is retarding the nucleophilic attack. The trajectory of the incoming nucleophile is sterically or electronically hindered.

Corrective Actions:

  • Nucleophile Concentration: Increase nucleophile equivalents to 3.0–5.0 eq.

    
     is second-order; doubling the concentration doubles the rate.
    
  • Catalysis: Add a phase transfer catalyst (PTC) like 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts). This dissociates the ion pair, increasing the effective nucleophilicity.

  • The "Finkelstein" Boost: If using a chloride or tosylate, add 0.5 eq. of NaI (Sodium Iodide). This converts the LG to an Iodide in situ, which is a better leaving group (favorable C-I bond breaking).

Issue 3: "What is the stereochemical outcome? Do I get inversion?"

Technical Insight: Yes,


 on cyclobutanes proceeds with inversion of configuration .
  • Start: cis-3-tosyloxy-1,1-difluorocyclobutane.

  • Product: trans-3-substituted-1,1-difluorocyclobutane.

Warning: Commercial starting materials (e.g., the alcohol) are often sold as cis/trans mixtures.

  • Protocol: Always determine the diastereomeric ratio (dr) of your starting material via

    
    F NMR. The cis and trans isomers will show distinct chemical shifts (often separated by 2-5 ppm).
    
  • Separation: If you require a single isomer, separate the Tosylate intermediate. Tosylates are often crystalline and easier to separate by recrystallization or silica chromatography than the free amines or alcohols.

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorocyclobutyl Azide (Standard )

Target: Precursor for amines (via reduction) or triazoles (via Click chemistry).

Reagents:

  • Substrate: 3,3-difluorocyclobutyl tosylate (1.0 eq)

  • Nucleophile: NaN

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: 15-Crown-5 (0.1 eq) - Optional but recommended for speed.

Procedure:

  • Dissolve the tosylate in anhydrous DMF under Nitrogen/Argon.

  • Add NaN

    
     and the crown ether.
    
  • Heat to 70 °C for 6–12 hours.

    • Note: Do not exceed 90 °C to avoid thermal decomposition of the azide.

  • Workup: Dilute with Et

    
    O (Diethyl ether) and wash extensively with water (3x) to remove DMF.
    
    • Safety: Azides are potentially explosive. Do not concentrate to dryness if the C/N ratio is low (though this scaffold is generally safe).

  • Analysis:

    
    F NMR will show a shift from the starting material. IR will show a strong azide stretch at 
    
    
    
    2100 cm
    
    
    .
Protocol B: Synthesis of 3,3-Difluorocyclobutyl Ethers (Difficult Substrate)

Target: Installing alkoxy groups without elimination.

Reagents:

  • Substrate: 3,3-difluorocyclobutyl Triflate (1.0 eq) - Prepared fresh from the alcohol.

  • Nucleophile: Alcohol (R-OH) (3.0 eq)

  • Base: 2,6-Di-tert-butylpyridine (1.2 eq) or Proton Sponge® - Non-nucleophilic bases are critical.

  • Solvent: DCM or DCE.

Procedure:

  • Prepare the triflate: React the alcohol with Tf

    
    O and Pyridine in DCM at -78 °C. Work up quickly with cold NaHCO
    
    
    
    .
  • Dissolve the crude triflate in DCM.

  • Add the target alcohol (R-OH) and the non-nucleophilic base.

  • Stir at room temperature or reflux (40 °C).

    • Why? The triflate is reactive enough to not require high heat, and the bulky base prevents E2 elimination by being too sterically hindered to abstract the

      
      -proton.
      

Part 4: Comparative Data

Table 1: Relative Reactivity & Risk Profile of Leaving Groups

Leaving Group (LG)Reactivity (

)
Elimination RiskStabilityRecommended For
Triflate (-OTf)

Low (at low temp)Unstable (Hydrolysis)Weak nucleophiles, Ethers, valuable substrates.
Tosylate (-OTs) 1ModerateVery StableAzides, Thiols, Cyanides.
Mesylate (-OMs)

0.5
HighStableSmall scale, robust nucleophiles.
Iodide (-I)

2
ModerateLight SensitiveIn situ generation (Finkelstein) only.

References

  • Mykhailiuk, P. K. (2014). "Generation of C2F5CHN2 and its application in [3+2] cycloadditions." Chemistry – A European Journal. (Foundational work on fluorinated cycloalkane building blocks).

  • BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions Using Tosyl Groups." BenchChem Technical Library.

  • Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism: Cis and Trans Isomers." Master Organic Chemistry.

  • Grygorenko, O. O., et al. (2018).[1] "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Journal of Organic Chemistry. (Demonstrates scale-up of difluorocyclobutyl intermediates).

Sources

Optimization

Technical Support Center: Stability of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Topic: Aqueous Stability & Handling Guide Document ID: TS-DFCPA-2024-01 | Version: 2.1 Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Executive Summary 1-(3,3-Difluorocyclobutyl)propan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Handling Guide

Document ID: TS-DFCPA-2024-01 | Version: 2.1 Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Summary

1-(3,3-Difluorocyclobutyl)propan-2-amine (DFCPA) is a specialized building block often utilized as a bioisostere for lipophilic alkyl groups. Its aqueous stability is governed by two competing structural features: the robust, chemically inert 3,3-difluorocyclobutane ring and the reactive, pH-sensitive primary amine .[1]

While the fluorinated ring exhibits exceptional resistance to hydrolysis due to the "fluorine effect" strengthening the C-C bonds, the primary amine moiety renders the molecule susceptible to oxidation and carbamate formation in its free base form. This guide provides the protocols necessary to maintain integrity in aqueous media.

Part 1: Chemical Stability & pH Dependence
Q: Is DFCPA stable in water at neutral pH?

A: It depends entirely on the ionization state.

  • As a Hydrochloride Salt (pH < 9): YES. At neutral or acidic pH, the amine is protonated (

    
    ). This cationic form is highly stable in water, resistant to oxidation, and indefinitely stable at room temperature if kept sealed.[1]
    
  • As a Free Base (pH > 10): NO. In its neutral form, the amine is susceptible to:

    • Oxidative Deamination: Gradual yellowing of the solution due to N-oxide or imine formation upon exposure to dissolved oxygen.

    • Carbamate Formation: Rapid reaction with atmospheric

      
       to form carbamates, often observed as "ghost peaks" in HPLC or transient precipitation.
      
Q: Does the difluorocyclobutane ring hydrolyze?

A: Extremely Unlikely. Unlike their cyclopropane counterparts, 3,3-difluorocyclobutane rings are remarkably stable.[1] The gem-difluoro substitution introduces anomeric stabilization (


), which actually strengthens the ring bonds against hydrolytic cleavage. You can safely expose this moiety to 1M HCl or 1M NaOH for 24 hours without ring opening [1, 2].
Q: What is the pKa, and why does it matter?

A: The estimated pKa of the amine is ~10.6 (typical for hindered primary alkyl amines) [3].

  • Implication: To keep the molecule in its stable, soluble salt form, you must maintain the pH at least 2 units below the pKa (pH < 8.6).[1]

Part 2: Solubility & Preparation Protocols

Table 1: Solubility Profile & Formulation Guidelines

Solvent SystemFormSolubility (Est.)Stability RiskRecommendation
Water (pH 2-7) HCl Salt> 50 mg/mLLowPreferred. Ideal for stock solutions.
PBS (pH 7.4) HCl Salt> 20 mg/mLLowGood for biological assays.
Water (pH > 10) Free Base< 1 mg/mLHigh (Oxidation)Avoid for storage. Use only for immediate extraction.
DMSO Free Base/Salt> 100 mg/mLModerateHygroscopic. Store under Argon at -20°C.
Standard Operating Procedure: Preparing a Stable Aqueous Stock
  • Weighing: Weigh the hydrochloride salt of DFCPA. Note: If you have the free base (oil), convert it to the salt immediately.

  • Dissolution: Dissolve in degassed water or 0.1 M HCl.

  • Filtration: Use a 0.22 µm PVDF filter (compatible with fluorinated compounds).

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

Part 3: Troubleshooting Common Issues
Issue 1: "Ghost Peaks" in HPLC Analysis

User Report: "I see a split peak or a secondary peak that disappears when I acidify my sample." Root Cause: This is likely carbamate formation . In unbuffered or slightly basic aqueous solutions, the free amine reacts with dissolved


.
The Fix: 
  • Acidify the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA. This forces the equilibrium back to the free amine salt.

  • Diluent Check: Never dissolve the sample in pure acetonitrile/water without acid. Use 0.1% aqueous acid as the sample diluent.

Issue 2: Solution Turns Yellow/Brown

User Report: "My stock solution in DMSO/Water turned yellow after a week at RT." Root Cause: Oxidative degradation . Free amines (even in equilibrium) can oxidize to form colored impurities (imines/N-oxides). The Fix:

  • Discard: The integrity is compromised.

  • Prevention: Always store under inert gas (

    
     or Ar).[2] If storing in water, ensure pH < 5.[1]
    
Issue 3: Precipitation upon Freezing

User Report: "White crystals formed after thawing my stock solution." Root Cause: Solubility Limit/Salting Out . The difluorocyclobutyl group is lipophilic. At high concentrations (>50mM) and low temperatures, the salt may crash out. The Fix:

  • Sonicate: Warm to 37°C and sonicate for 5 minutes. The precipitate should redissolve without chemical change.

  • Dilute: For future stocks, limit concentration to 20mM.

Part 4: Visual Troubleshooting & Logic Pathways
Figure 1: Stability Decision Matrix

Caption: Logic flow for determining the optimal storage and handling conditions based on pH and solvent.

StabilityMatrix Start Start: Select Solvent/pH Acidic Acidic (pH < 7) (0.1M HCl, Water) Start->Acidic Neutral Neutral (pH 7-8) (PBS, Buffer) Start->Neutral Basic Basic (pH > 10) (NaOH, Carbonate) Start->Basic State_Acid State: Cationic Salt (Highly Stable) Acidic->State_Acid State_Neut State: Equilibrium (Risk of Oxidation) Neutral->State_Neut State_Base State: Free Base (Unstable/Insoluble) Basic->State_Base Action_Acid Action: Store at -20°C Shelf Life: >1 Year State_Acid->Action_Acid Action_Neut Action: Use Immediately or Add Acid State_Neut->Action_Neut Action_Base Action: Extract into Organic Do NOT Store Aqueous State_Base->Action_Base

Figure 2: HPLC Troubleshooting Workflow

Caption: Step-by-step diagnosis for analytical discrepancies involving DFCPA.

HPLCFlow Issue Issue: Ghost/Split Peaks CheckPH Check Mobile Phase pH Issue->CheckPH IsAcidic Is Acidic? (Formic/TFA) CheckPH->IsAcidic YesAcid Yes IsAcidic->YesAcid NoAcid No IsAcidic->NoAcid CheckDiluent Check Sample Diluent YesAcid->CheckDiluent AddAcid Action: Add 0.1% TFA to Mobile Phase NoAcid->AddAcid DiluentAcid Diluent Acidic? CheckDiluent->DiluentAcid DiluentNo No (Pure MeCN/Water) DiluentAcid->DiluentNo Degradation Conclusion: True Degradation (Check MS for +16 Da) DiluentAcid->Degradation Yes FixDiluent Action: Re-prep in 0.1% HCl/Water DiluentNo->FixDiluent

References
  • Levchenko, K. et al. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. National Institutes of Health (PMC). Link

  • Mykhailiuk, P. K. (2021). Generation and properties of fluorinated cyclobutanes in drug discovery. Journal of Fluorine Chemistry. Link

  • Alfa Chemistry . (2024). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link

  • BenchChem Support . (2025). Stability issues of 3,3-Difluorocyclopentanamine hydrochloride in solution. Link

  • Enamine . (2024). Safety Data Sheet: Fluorinated Cyclobutane Derivatives. Link

Sources

Troubleshooting

Technical Guide: Troubleshooting Amide Coupling with Electron-Deficient Amines

Diagnostic Phase: The Reactivity Cliff Standard coupling protocols (EDC/HOBt, HBTU/DIPEA) rely on the amine having sufficient nucleophilicity to attack the active ester intermediate. When the amine's conjugate acid pKₐ d...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: The Reactivity Cliff

Standard coupling protocols (EDC/HOBt, HBTU/DIPEA) rely on the amine having sufficient nucleophilicity to attack the active ester intermediate. When the amine's conjugate acid pKₐ drops below ~4.0, the rate of attack becomes slower than the rate of active ester hydrolysis or rearrangement (e.g., guanidinium formation).

Before selecting a reagent, diagnose your substrate using the decision matrix below.

Decision Matrix: Selecting the Right Protocol

AmideCoupling Start START: Analyze Amine CheckPka Check Amine pKa (Conjugate Acid) Start->CheckPka EsterStart Starting Material is Ester? Start->EsterStart Mild pKₐ > 8 (e.g., Benzylamine) CheckPka->Mild Weak 4 < pKₐ < 8 (e.g., Aniline) CheckPka->Weak Poor pKₐ < 4 (e.g., 2-Aminopyridine, Nitroaniline) CheckPka->Poor Standard Standard Protocol (HATU / DIPEA) Mild->Standard Optimized Tier 1: Optimized Uronium (HATU / HOAt / Sym-Collidine) Weak->Optimized Steric Is the Acid Sterically Hindered? Poor->Steric NoSteric No Steric->NoSteric YesSteric Yes Steric->YesSteric T3P Tier 2: T3P / Pyridine (High Temp Compatible) NoSteric->T3P Ghosez Tier 3: Ghosez Reagent (Acid Chloride via Enamine) YesSteric->Ghosez AlMe3 Tier 4: AlMe3 Aminolysis (The 'Nuclear' Option) EsterStart->AlMe3 Direct Aminolysis

Figure 1: Decision tree for selecting coupling conditions based on amine nucleophilicity and steric hindrance.

Technical Modules: Execution & Troubleshooting

Module A: The Phosphonic Anhydride Solution (T3P)

Best For: 2-aminopyridines, electron-poor anilines, and scale-up. Why: T3P (Propylphosphonic anhydride) generates a mixed anhydride that is highly reactive but less prone to epimerization than acid chlorides. The by-products are water-soluble, simplifying workup.[1]

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0–5.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0 °C.

  • Add T3P (50% in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 60–80 °C. T3P is thermally stable.

Mechanism of Action:

T3P_Mechanism Acid Carboxylic Acid MixedAnhydride Active Mixed Anhydride Acid->MixedAnhydride + Base T3P T3P (Reagent) T3P->MixedAnhydride Product Amide Product MixedAnhydride->Product + Amine Amine Weak Amine Amine->Product

Figure 2: T3P activation pathway. The cyclic anhydride structure drives the formation of a highly electrophilic mixed anhydride.

Module B: The Neutral Acid Chloride (Ghosez Reagent)

Best For: Acid-sensitive substrates, sterically hindered acids, and very weak amines (pKₐ < 2). Why: Thionyl chloride (SOCl₂) generates HCl gas and acidic byproducts that degrade sensitive protecting groups (Boc, TBDMS). Ghosez reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions .[2]

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM .

  • Add Ghosez Reagent (1.1–1.2 equiv) at 0 °C.

  • Stir at RT for 1–2 hours. Monitor by TLC (acid converts to acid chloride; often visible by quenching an aliquot with MeOH to form methyl ester).

  • Do not isolate. Add the electron-deficient Amine (1.2 equiv) and Pyridine (2.0 equiv) directly to the mixture.

  • Stir at RT or reflux if necessary.

Module C: Aluminum-Mediated Aminolysis (AlMe₃)

Best For: Converting Esters directly to amides with non-nucleophilic amines. Why: It forces the reaction by deprotonating the amine to form a dimethylaluminum amide species (


), which is a potent nucleophile.

Protocol: Safety Warning: Trimethylaluminum is pyrophoric. Use DABAL-Me3 for a solid, air-stable alternative.

  • Dissolve Amine (1.1 equiv) in dry Toluene or DCM .

  • Add AlMe₃ (2.0 M in toluene, 1.1 equiv) dropwise at 0 °C. Methane gas evolution will occur. Stir for 30 min to form the Al-amine complex.

  • Add the Ester (1.0 equiv).

  • Heat to reflux (Toluene) or 40 °C (DCM) for 2–12 hours.

  • Quench carefully with dilute HCl or Rochelle's salt solution.

Comparative Data: Reagent Efficiency

The following table illustrates typical conversion rates for the coupling of a hindered acid with 2-amino-4-nitropyridine (extremely electron-deficient).

Reagent SystemSolventBaseTempConversion (24h)Notes
EDC / HOBt DMFDIPEART< 5%Standard activation insufficient.
HATU DMFDIPEART35%Stall due to guanidinium byproduct formation.
POCl₃ PyridinePyridine-15 °C88%Effective but harsh workup.
T3P (50%) EtOAcPyridine70 °C94% Cleanest profile; easiest workup.
Ghosez Rgt DCMPyridineRT92% Best for acid-sensitive substrates.

Troubleshooting & FAQs

Q1: The reaction turns black and tarry when using POCl₃ or Thionyl Chloride. Diagnosis: Decomposition of the amine or acid due to harsh acidic conditions and heat. Fix: Switch to Ghosez Reagent (Module B). It generates the acid chloride at neutral pH.[2] Alternatively, use T3P in EtOAc, which buffers the reaction mixture.

Q2: Using HATU, I see the active ester by LCMS, but it never converts to the amide. Diagnosis: The amine is too weak to attack the O-At ester. The active ester eventually hydrolyzes or reacts with the HATU byproduct. Fix: You need a more electrophilic intermediate. Switch to Acid Chloride (via Ghosez or Oxalyl Chloride/DMF cat.) or Mixed Anhydride (IBCF/NMM). If using HATU is mandatory, add HOAt as an additive and switch the solvent to NMP to increase the reaction rate.

Q3: My 2-aminopyridine substrate yields <10% product even with acid chlorides. Diagnosis: The pyridine nitrogen is acting as a base/nucleophile, forming an unreactive N-acylpyridinium salt instead of the exocyclic amide. Fix:

  • Bis-acylation: Use excess acid chloride (2.5 equiv) to form the imide, then hydrolyze the more labile acyl group with mild base (LiOH/THF).

  • N-Oxide Route: Oxidize the 2-aminopyridine to the N-oxide first. The amino group becomes more nucleophilic.[3] Couple, then reduce the N-oxide (e.g., Fe/NH₄Cl or PCl₃).

Q4: I am seeing significant epimerization of my chiral acid. Diagnosis: The activation method is too slow or the base is too strong (causing oxazolone formation). Fix: Switch to T3P . It is widely documented to have the lowest epimerization rate among strong coupling agents [1]. Ensure the temperature is kept as low as possible during the activation step (add T3P at 0 °C). Avoid DIPEA; use Pyridine or TMP (2,4,6-trimethylpyridine).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177.[4] [Link]

  • Archimica (Now Euticals). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide and Peptide Bond Formation.[3] Technology Review. [Link] (General Corporate Link for T3P Supplier info)

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Angewandte Chemie International Edition, 8(6), 454-458. (See also Org.[6] Synth. 1980, 59, 26).
    [Link]
    
  • Woodward, R. L. (2021). Trimethylaluminium-mediated amide bond formation: A powerful tool for the synthesis of difficult amides. Tetrahedron Letters, 62, 152668. [Link]

Sources

Optimization

Technical Support Center: 1-(3,3-Difluorocyclobutyl)propan-2-amine Salts

Introduction You have reached the advanced technical support repository for 1-(3,3-Difluorocyclobutyl)propan-2-amine (and its associated salts, typically HCl or TFA). This guide addresses the unique stability profile cre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have reached the advanced technical support repository for 1-(3,3-Difluorocyclobutyl)propan-2-amine (and its associated salts, typically HCl or TFA). This guide addresses the unique stability profile created by the tension between the strained cyclobutane ring , the lipophilic fluorine substituents , and the hygroscopic nature of the amine salt .

Unlike standard aliphatic amines, this building block requires a specific "Cold-Dry-Inert" protocol to prevent two distinct failure modes: deliquescence (physical failure) and ring-opening/elimination (chemical failure).

Module 1: The Hygroscopicity Vector (Physical Stability)

The Issue: Users frequently report the free-flowing powder turning into a "sticky gum" or a "hard brick" within weeks of opening.

The Science: Primary amine salts (especially Hydrochlorides) are prone to deliquescence . The crystal lattice energy is often disrupted by atmospheric moisture, leading to the formation of hydrates.

  • Critical Relative Humidity (CRH): For many fluorinated amine salts, the CRH is often below 40%. If your lab humidity exceeds this, the salt will actively pull water from the air until it dissolves in its own sorbed moisture.

  • The Fluorine Paradox: While the difluorocyclobutyl group increases lipophilicity, the ionic salt headgroup dominates the solid-state behavior, making it aggressively hydrophilic.

Troubleshooting Protocol: Handling & Weighing

If you observe clumping, do not attempt to chip the solid out in open air.

Step-by-Step Handling:

  • Equilibration: Allow the sealed bottle to warm to room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation inside the container.

  • Inert Environment: Weighing should ideally occur in a glovebox or a glove bag purged with Argon.

  • Weigh-by-Difference:

    • Tare a sealed vial containing the compound.

    • Remove an approximate amount.

    • Reseal and weigh the vial again.

    • The mass loss is your sample weight. Never tare the receiving vessel and add slowly in open air.

Visualizing the Moisture Failure Mode

StorageLogic cluster_0 Long Term Storage Rule Start Compound Arrival CheckSeal Check Seal Integrity Start->CheckSeal Condition Is it Clumped? CheckSeal->Condition Good Free Flowing Powder Condition->Good No Bad Sticky/Solid Block Condition->Bad Yes Action1 Store: +4°C, Desiccator Argon Flush Good->Action1 Action2 Do NOT Chip. Dissolve in MeOH/DCM to make Stock Solution Bad->Action2

Figure 1: Decision tree for initial handling upon receipt of material. Immediate visual inspection determines whether to store as solid or convert to stock solution.

Module 2: Chemical Stability (Ring Strain & Fluorine)

The Issue: "I see new impurities in LCMS after storing the free base."

The Science: The 3,3-difluorocyclobutane moiety is kinetically stable but thermodynamically strained (~26 kcal/mol ring strain).

  • Free Base Risk: If stored as a free amine, it reacts avidly with atmospheric CO₂ to form carbamates.

  • Elimination Risk: While 3,3-difluoro patterns are more stable than 2-fluoro patterns (preventing easy

    
    -elimination), exposure to strong bases  or Lewis acids  (e.g., AlCl₃) can trigger ring-opening or HF elimination, leading to conjugated dienes.
    

Data: Stability Profile

ConditionFormStability EstimatePrimary Risk
-20°C (Inert) HCl Salt> 2 YearsNone (Optimal)
+4°C (Desiccated) HCl Salt12 MonthsSlow moisture uptake
RT (Ambient Air) HCl Salt< 1 MonthDeliquescence (Hydrolysis)
RT (Solution) Free Base< 48 HoursCarbonate formation / Oxidation
>40°C AnyHigh RiskRing strain release / HF elimination

Module 3: Recovery & Re-purification

User Question: "My salt is wet and yellow. Can I save it?"

The Protocol: Yes, but you must remove the water and oxidation byproducts (the yellow color).

  • Dissolution: Dissolve the "wet" salt in a minimum amount of dry Methanol (MeOH).

  • Filtration: If there are insoluble particles (polymerized material), filter through a 0.2 µm PTFE syringe filter.

  • Precipitation (The "Crash" Method):

    • Add the MeOH solution dropwise into a stirring volume of cold Diethyl Ether (Et₂O) or MTBE (10x volume relative to MeOH).

    • The amine salt should precipitate as a white solid, leaving yellow impurities in the supernatant.

  • Drying: Filter rapidly and dry under high vacuum (0.1 mbar) for 4 hours.

Workflow: Impurity Identification

ImpurityFlow Sample Degraded Sample Analysis Run LCMS/NMR Sample->Analysis Result1 Peak M+18 (Hydrate) Analysis->Result1 Water Result2 Peak M+44 (Carbamate) Analysis->Result2 CO2 Result3 Peak M-20 (HF Loss) Analysis->Result3 Ring Break Fix1 Dry under Vacuum Result1->Fix1 Fix2 Acid Wash (HCl) to Decarboxylate Result2->Fix2 Fix3 Discard Material Result3->Fix3

Figure 2: Diagnostic workflow for identifying degradation products based on mass shifts.

Frequently Asked Questions (FAQ)

Q: Can I store this compound as a DMSO stock solution? A: Yes, but with caution. Amine salts are stable in DMSO at -20°C for 3-6 months. However, DMSO is hygroscopic. If the DMSO is "wet," it will hydrolyze the salt over time. Use anhydrous DMSO and single-use aliquots to avoid freeze-thaw cycles.

Q: Why is the 3,3-difluoro pattern used if the ring is strained? A: It is a bioisostere strategy. The gem-difluoro group lowers the pKa of the amine (via inductive effect) and blocks metabolic oxidation at the cyclobutane ring, while the ring itself provides a rigid vector for the amine, often improving selectivity in protein binding [1].

Q: The SDS says "Store at Room Temp," but you say -20°C. Why? A: Vendor SDSs often list shipping conditions or short-term safety storage. for research integrity and long-term viability of a high-value building block, -20°C is the gold standard to arrest kinetic degradation pathways [2].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • Enamine Ltd. (2023). Handling of Hygroscopic Amine Salts. Technical Bulletin.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,3-Difluorocyclobutanamine.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Introduction In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a widely adopted strategy to modulate the physicochemical and pharmacological properties of organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a widely adopted strategy to modulate the physicochemical and pharmacological properties of organic molecules. The 3,3-difluorocyclobutyl group, in particular, offers a rigid, non-planar scaffold that can serve as a bioisostere for other common functionalities. 1-(3,3-Difluorocyclobutyl)propan-2-amine represents a key building block that combines this unique fluorinated ring with a chiral aminopropyl sidechain.

Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth, comparative analysis of the expected ¹H NMR spectrum of 1-(3,3-Difluorocyclobutyl)propan-2-amine. As experimental data for this specific compound is not widely published, we will construct a detailed prediction by synthesizing established principles of NMR spectroscopy and comparing them with experimental data from structurally related fragments: alkylamines and fluorinated cyclobutanes. This approach not only predicts the spectrum but also explains the underlying physical phenomena, offering researchers a robust framework for interpreting the spectra of similarly complex molecules.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule into its unique proton environments. The presence of a chiral center at C2 renders the adjacent C1 methylene protons and the protons on the cyclobutane ring diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ prep2 Add TMS as internal standard prep1->prep2 prep3 Filter into 5 mm NMR tube prep2->prep3 acq1 1D ¹H Spectrum prep3->acq1 acq2 D₂O Exchange acq1->acq2 acq3 2D COSY (H-H Correlation) acq1->acq3 acq4 2D HSQC (C-H Correlation) acq3->acq4 proc1 Phasing & Baseline Correction acq4->proc1 proc2 Reference to TMS (0.00 ppm) proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Assign Signals using 1D & 2D Data proc3->proc4 end end proc4->end Final Structure Confirmation

Caption: Workflow for NMR-based structural verification.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring a comprehensive NMR dataset for 1-(3,3-Difluorocyclobutyl)propan-2-amine on a standard 400 MHz spectrometer.

  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound into a clean, dry vial. b. Add ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. [1] c. Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm). [1] d. Gently agitate the vial until the sample is fully dissolved. e. Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter. [2] f. Cap the NMR tube and place it in the spectrometer.

  • 1D ¹H NMR Acquisition: a. Tune and shim the spectrometer on the sample to ensure a homogeneous magnetic field. b. Acquire a standard 1D proton spectrum using typical parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm).

  • D₂O Exchange Experiment: a. Remove the NMR tube from the spectrometer. b. Add 1-2 drops of deuterium oxide (D₂O) to the sample. c. Cap the tube and shake gently to mix. d. Re-acquire the 1D ¹H spectrum. The broad signal attributed to the NH₂ protons should significantly diminish or disappear, confirming its assignment. [3]

  • 2D NMR Acquisition (for Unambiguous Assignment): a. COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). It will be essential for tracing the connectivity from the H₃ methyl group through H₂ and H₁ to the H₄ cyclobutyl proton. [2] b. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is invaluable for confirming which protons belong to the cyclobutane ring versus the sidechain, provided a ¹³C spectrum is also acquired. [2]

  • Data Processing: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, followed by manual phasing and baseline correction to ensure accurate integrals and peak shapes. [2] c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals in the 1D ¹H spectrum to determine the relative number of protons for each resonance. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hz.

Conclusion

The ¹H NMR spectrum of 1-(3,3-Difluorocyclobutyl)propan-2-amine is predicted to be rich in information, characterized by distinct regions for the aminopropyl sidechain and the fluorinated cyclobutyl ring. The key to its interpretation lies in recognizing the diastereotopicity of the methylene protons and, most importantly, identifying the complex multiplets of the cyclobutyl protons that arise from both H-H and large, structurally informative H-F couplings. While a standard 1D ¹H spectrum provides a valuable fingerprint, a comprehensive analysis combining D₂O exchange with 2D COSY and HSQC experiments is essential for the complete and unambiguous assignment of this complex and valuable chemical entity. This comparative guide provides the foundational framework necessary for researchers to confidently undertake such an analysis.

References

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]

  • ACS Publications. (2013). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

  • University of Iowa. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chegg. (2020). Question: In the 'H NMR spectrum for a primary alkylamine.... Available at: [Link]

  • Modgraph. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (2025). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]

  • ScienceDirect. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (1968). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • University of Potsdam. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]

  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Shifts of the 3,3-Difluorocyclobutyl Group

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated moti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for gem-dimethyl and carbonyl groups. Its unique conformational constraints and electronic properties can significantly enhance metabolic stability, binding affinity, and membrane permeability. Understanding the characteristic spectroscopic signature of this group is paramount for unambiguous compound characterization and for leveraging the power of ¹⁹F Nuclear Magnetic Resonance (NMR) in drug discovery workflows, including fragment-based screening and metabolic profiling.[1][2]

This guide provides an in-depth analysis of the ¹⁹F NMR shifts of the 3,3-difluorocyclobutyl group, offering a comparative perspective against other commonly employed fluorinated moieties.

The Unique ¹⁹F NMR Signature of the 3,3-Difluorocyclobutyl Group

The geminal fluorine atoms in a 3,3-difluorocyclobutyl ring give rise to a distinct ¹⁹F NMR signal. While the precise chemical shift is sensitive to the substitution pattern on the cyclobutane ring and the solvent, a characteristic range can be defined.

Based on data from related gem-difluoroalkanes, the ¹⁹F chemical shift for a 3,3-difluorocyclobutyl group is typically observed in the range of -90 to -115 ppm (relative to CFCl₃). For instance, in compounds like 4-(difluoromethyl)benzophenone, the -CHF₂ group appears at approximately -110 ppm.[3] This upfield shift, relative to many other fluorinated groups, places it in a less crowded region of the ¹⁹F NMR spectrum, often facilitating clearer analysis.

The signal for the two equivalent fluorine atoms will typically appear as a multiplet due to coupling with adjacent protons. The primary coupling interactions are:

  • Vicinal Coupling (³JHF): Coupling to the four protons on the adjacent carbons (C2 and C4). This results in a quintet or a more complex multiplet if the protons are not chemically equivalent.

  • Long-Range Coupling (⁴JHF): Potential for smaller couplings to protons on the C1 carbon of the cyclobutane ring.

Comparative Analysis with Other Fluorinated Groups

The wide chemical shift dispersion of ¹⁹F NMR is a significant advantage, allowing for the simultaneous analysis of multiple fluorinated sites or compounds.[4][5] The 3,3-difluorocyclobutyl group's chemical shift distinguishes it from other common fluorinated motifs.

Functional GroupTypical ¹⁹F Chemical Shift Range (ppm)Key Distinguishing Features
3,3-Difluorocyclobutyl -90 to -115 Upfield of many common groups, often in a clear spectral window. Complex multiplet due to ³JHF coupling.
Trifluoromethyl (-CF₃)-55 to -90Typically a sharp singlet (in the absence of other fluorine atoms), found more downfield.
Difluoromethyl (-CF₂H)-90 to -130[3][6]Overlaps with the 3,3-difluorocyclobutyl group, but often appears as a triplet due to coupling with the geminal proton (¹JHF).
Fluoroaromatic (Ar-F)-110 to -180Highly variable based on substituents on the aromatic ring.
Fluoroalkane (R-CH₂F)-170 to -250[7][8]Significantly more upfield.

This distinct chemical shift range makes the 3,3-difluorocyclobutyl group an excellent reporter for binding events in ligand-observed NMR experiments, as shifts upon protein binding are readily detected against a clean background.[9]

Factors Influencing ¹⁹F Chemical Shifts

Several factors can influence the precise chemical shift of the 3,3-difluorocyclobutyl group, providing valuable structural and environmental information:

  • Substitution on the Cyclobutane Ring: Electron-withdrawing or -donating groups attached to the ring will alter the electronic environment of the fluorine atoms, causing downfield or upfield shifts, respectively.[1][10]

  • Solvent Effects: The polarity of the solvent can impact the chemical shift, with changes of several ppm possible.[10][11] This sensitivity can be exploited to probe the local environment of the fluorinated motif within a protein binding pocket.

  • Conformational Changes: The puckered nature of the cyclobutane ring means that changes in conformation can alter the spatial relationship between the fluorine atoms and other parts of the molecule, leading to changes in the observed chemical shift.[8]

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

Acquiring high-quality ¹⁹F NMR data is crucial for accurate analysis. The following is a generalized protocol for the characterization of small molecules containing a 3,3-difluorocyclobutyl group.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solvent is free from any fluorine-containing impurities.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative measurements, use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[12]

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all fluorinated species (e.g., 250 ppm, centered around -150 ppm).[7]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (D1): For routine spectra, a delay of 1-2 seconds is sufficient. For quantitative analysis, a longer delay (5 x T₁) is necessary to allow for full relaxation of the fluorine nuclei.[12]

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16-64 scans should provide a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the chemical shifts to an internal or external standard (e.g., CFCl₃ at 0 ppm or a known reference compound).[13]

    • Integrate the signals for quantitative analysis.

Visualizing Key Concepts

.dot

Figure 1: Key Coupling Interactions in a 3,3-Difluorocyclobutyl Group cluster_cyclobutane C1 C1-R C2 C2-H₂ C1->C2 C3 C3-F₂ C2->C3 C3->C2 ³JHF C4 C4-H₂ C3->C4 C3->C4 ³JHF C4->C1

Caption: Key vicinal (³JHF) coupling interactions in a 3,3-difluorocyclobutyl group.

.dot

Figure 2: General Workflow for ¹⁹F NMR Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) InstrumentSetup Instrument Setup (Tuning, Locking, Shimming) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Pulse Sequence, Parameters) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) DataProcessing->Analysis

Caption: A generalized workflow for the acquisition and analysis of ¹⁹F NMR spectra.

References

  • Sloop, J. C. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 7, 1-13. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Smurnyy, Y. D., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 265, 143-148. [Link]

  • Jee, J., et al. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1085-1101. [Link]

  • Wasserscheid, B., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 109(10), 2108-2117. [Link]

  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Krivdin, L. B., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 23(23), 15301. [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. Retrieved from [Link]

  • Furuya, T., & Fukuhara, T. (2006). Synthesis of gem-difluorides from aldehydes using DFMBA. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • ChemRxiv. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[1][7]-Sulfonyloxy Migration. Retrieved from [Link]

  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Lipophilicity &amp; Physicochemical Profiling of Cyclobutyl vs. 3,3-Difluorocyclobutyl Amines

This guide provides a technical comparison of the physicochemical properties of Cyclobutyl amine versus its bioisostere, 3,3-Difluorocyclobutyl amine .[1][2] [1][2] Executive Summary: The "Polar Hydrophobic" Paradox In m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the physicochemical properties of Cyclobutyl amine versus its bioisostere, 3,3-Difluorocyclobutyl amine .[1][2]

[1][2]

Executive Summary: The "Polar Hydrophobic" Paradox

In medicinal chemistry, the cyclobutyl ring is a common scaffold for restricting conformational freedom.[1][2] A frequent optimization strategy involves substituting the C3 position with geminal fluorine atoms.[1][2]

Contrary to the general rule where fluorine increases lipophilicity (the "fluorine effect"), 3,3-difluorocyclobutyl amine often exhibits lower lipophilicity (LogP/LogD) and reduced basicity (pKa) compared to the unsubstituted cyclobutyl amine.[1][2] This guide analyzes the structural and electronic reasons for this phenomenon and provides experimental protocols for verification.[1][2]

Key Comparative Metrics
PropertyCyclobutyl Amine3,3-Difluorocyclobutyl AmineImpact of Modification
pKa (Basicity) ~9.6~9.1 – 9.3Slight Decrease (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

pKa

-0.4).[2] Remains highly basic.
Intrinsic Lipophilicity (LogP) ~0.8 (Neutral)~0.3 – 0.5 (Neutral)Decrease (More Polar).[2] The C-F dipoles increase polarity.[1][2]
LogDngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-1.8 to -2.0-2.2 to -2.4Decrease .[2] Lower lipophilicity at physiological pH.[1][2]
Conformation PuckeredHighly PuckeredEnhanced rigidity; dipole minimization.[1][2]
Metabolic Stability ModerateHighBlocks C3-oxidation; reduces metabolic clearance.[1][2]

Mechanistic Analysis: Why Fluorine Lowers LogP Here

The substitution of hydrogen with fluorine at the C3 position (gamma to the amine) introduces strong electronic effects that alter the molecule's solvation profile.[1][2]

The Dipole Vector Summation

In 3,3-difluorocyclobutane, the two C-F bonds create a significant molecular dipole moment.[1][2] Unlike a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group where the vectors are distributed, the gem-difluoro motif on a strained ring creates a focused region of high electron density (negative electrostatic potential) and a corresponding electron-poor region at the ring carbons.[2] This polarity facilitates stronger interactions with water (H-bond accepting from water to fluorine), thereby lowering LogP .[1][2]
The "Pucker" Effect & Basicity

Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain.[1][2]

  • Cyclobutylamine: Fluctuates between conformers.[1][2]

  • 3,3-Difluorocyclobutylamine: The fluorine substitution locks the ring into a more defined puckered state to minimize diaxial interactions and maximize the gauche effect.[1][2]

  • Basicity Modulation: The fluorine atoms are at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position relative to the nitrogen.[2] The inductive electron-withdrawing effect (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">
    
    
    
    ) propagates through the ring, slightly pulling electron density away from the nitrogen lone pair.[2] However, because it is 3 bonds away, the pKa drop is modest (~0.4 units) compared to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    -fluorination (e.g., 3,3-difluoroazetidine, where
    
    
    pKa > 2).[2]
Structural Logic Diagram

The following diagram illustrates the relationship between the structural modification and the resulting physicochemical properties.

G cluster_0 Parent Scaffold cluster_1 Bioisostere Node1 Cyclobutyl Amine (pKa ~9.6) Effect1 Gem-Difluoro Substitution (C3 Position) Node1->Effect1 Optimization Node2 3,3-Difluorocyclobutyl Amine (pKa ~9.2) Effect1->Node2 Mech1 Inductive Effect (-I) (Weak Gamma-effect) Effect1->Mech1 Mech2 Dipole Creation (Increased Polarity) Effect1->Mech2 Outcome1 Lower pKa (Reduced Basicity) Mech1->Outcome1 Outcome2 Lower LogP/LogD (Increased Water Sol.) Mech2->Outcome2 Outcome1->Node2 Contributes Outcome2->Node2 Dominates

Caption: Causal pathway of 3,3-difluoro substitution effects. Note that increased polarity (Mech2) outweighs the lipophilic bulk of fluorine, resulting in lower LogP.[1][2]

Experimental Validation Protocols

To validate these properties in your specific lead series, use the following self-validating protocols.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Standard shake-flask methods are slow.[1][2] This HPLC-based method correlates retention time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with lipophilicity using a calibration curve.[2]

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (buffer).

  • Mobile Phase B: Acetonitrile (HPLC grade).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m).[2]
    
  • Standards: Caffeine, Propranolol, Toluene (Low to High LogP).[1][2]

Workflow:

  • Calibration: Inject standards. Plot LogDngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    (Capacity Factor), where
    
    
    .[2]
  • Sample Prep: Dissolve amine (hydrochloride salt) in DMSO (10 mM). Dilute to 100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    M in Mobile Phase A/B (50:50).[2]
    
  • Run: Isocratic elution (typically 50% ACN) or fast gradient.

  • Calculation:

    
    
    
  • Validation Check: If the 3,3-difluoro analog elutes earlier than the cyclobutyl parent, the LogD is lower (more polar).[1][2]

Protocol B: pKa Determination via Potentiometric Titration

Precise pKa measurement is required to distinguish the subtle ~0.4 unit shift.[1][2]

Equipment: Sirius T3 or equivalent potentiometric titrator. Workflow:

  • Sample: 1-2 mg of compound.

  • Solvent: 0.15 M KCl (aq). If insoluble, use Methanol/Water cosolvent (measure at 3 ratios and extrapolate to 0% MeOH).[1][2]

  • Titration: Acidify to pH 2.0 with 0.5 M HCl. Titrate up to pH 12.0 with 0.5 M KOH.

  • Data Analysis: The inflection point of the titration curve represents the pKa.[1][2]

    • Expectation: Cyclobutylamine inflection ~9.6.[1][2]

    • Expectation: 3,3-Difluoro analog inflection ~9.2.[1][2]

Strategic Implications for Drug Design[1][2][3]

When should you choose the 3,3-difluorocyclobutyl motif?

  • Metabolic Hotspot Blocking: If the cyclobutyl ring is subject to oxidative metabolism (hydroxylation) at the C3 position, fluorine blocks this site effectively.[1][2]

  • Solubility Improvement: Unlike many fluorinated groups (like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) that decrease solubility, the 3,3-difluorocyclobutyl group often improves aqueous solubility due to its lower LogD compared to the hydrocarbon parent.[2]
  • BBB Penetration: The reduction in basicity (pKa) is generally favorable for Blood-Brain Barrier (BBB) penetration, as it slightly increases the fraction of neutral species, although the overall LogD reduction must be balanced.[1][2]

Decision Matrix
Design GoalPreferred ScaffoldReason
Increase Lipophilicity CyclobutylHydrocarbon scaffold is greasier.[1][2]
Lower LogD / Imp. Solubility 3,3-DifluorocyclobutylPolar C-F bonds interact with water.[1][2]
Block Metabolism 3,3-DifluorocyclobutylC-F bond is metabolically inert.[1][2]
Lower pKa (Basicity) 3,3-DifluorocyclobutylInductive effect lowers pKa.[1][2]

References

  • Mykhailiuk, P. K. (2014).[1][2] Fluorinated Cyclobutanes: Synthesis and Properties. Journal of Organic Chemistry . (Seminal work on the synthesis and physicochemical profiling of fluorinated cyclobutanes).

  • Purser, S., et al. (2008).[1][2] Fluorine in Medicinal Chemistry. Chemical Society Reviews .[1][2] (General review covering the "fluorine effect" on pKa and lipophilicity).

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and Analyzing Physicochemical Properties. ChemMedChem . (Methodologies for LogD/pKa measurement in drug discovery). [2]

  • Enamine Ltd. (2020).[1][2] Building Blocks Collection: Fluorinated Cyclobutanes. (Data source for specific pKa/LogP comparisons of catalog compounds).

Sources

Validation

Technical Guide: Validating Purity of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Executive Summary The Challenge: 1-(3,3-Difluorocyclobutyl)propan-2-amine is a critical fluorinated building block in modern medicinal chemistry. However, its lack of a -conjugated system renders it invisible to standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-(3,3-Difluorocyclobutyl)propan-2-amine is a critical fluorinated building block in modern medicinal chemistry. However, its lack of a


-conjugated system renders it invisible to standard UV-Vis detection (>220 nm).
The Solution:  This guide compares three validation strategies: Direct Low-UV HPLC (limited utility), Pre-column Derivatization (recommended for QC), and Charged Aerosol Detection (CAD).
Verdict:  For most QC laboratories, Pre-column Derivatization with FMOC-Cl  offers the highest sensitivity and robustness, enabling detection of trace impurities down to 0.05%.

The Analytical Challenge: Structure & Properties

To validate this molecule, one must first understand why standard methods fail.

  • Chromophore Absence: The molecule consists entirely of

    
    -bonds. The cyclobutane ring and the difluoro-substitution do not provide sufficient UV absorbance.
    
  • The "Fluorine Effect": The 3,3-difluoro substitution increases lipophilicity compared to its non-fluorinated analog, altering retention behavior on Reverse Phase (RP) columns.

  • Basicity: The primary amine function requires pH control to prevent peak tailing.

Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logic for selecting a validation method based on laboratory capabilities and sensitivity requirements.

G Start Sample: 1-(3,3-Difluorocyclobutyl)propan-2-amine CheckUV Requirement: Trace Impurities (<0.1%)? Start->CheckUV DirectUV Method A: Direct Low-UV (205 nm) (Only for Assay >98%) CheckUV->DirectUV No (Gross Purity only) CheckEquip Equipment Available? CheckUV->CheckEquip Yes (Validation required) Deriv Method B: FMOC-Cl Derivatization (Standard QC / High Sensitivity) CheckEquip->Deriv Standard HPLC only CAD Method C: LC-CAD / LC-MS (Universal Detection) CheckEquip->CAD Has CAD/MS

Figure 1: Analytical Decision Matrix for non-chromophoric amine validation.

Comparative Analysis of Methodologies

Method A: Direct Low-UV HPLC (The "Quick & Dirty")
  • Principle: Detection at 200–210 nm using phosphate buffer.

  • Limitation: Mobile phase solvents (Methanol/Acetonitrile) absorb in this region, causing high baseline noise and "negative" peaks.

  • Verdict: NOT RECOMMENDED for purity validation. Suitable only for rough reaction monitoring.

Method B: Pre-Column Derivatization (The "Gold Standard")
  • Principle: Reacting the amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2]

  • Mechanism: FMOC-Cl reacts with primary and secondary amines to form a stable carbamate derivative that fluoresces strongly and absorbs UV at 265 nm.

  • Advantages:

    • Sensitivity: Increases signal-to-noise ratio by >100x.

    • Stability: FMOC derivatives are stable for days (unlike OPA derivatives).

    • Selectivity: Non-amine impurities remain invisible, or separate clearly.

Method C: Charged Aerosol Detection (CAD)[3][4][5][6]
  • Principle: Measures the charge of analyte particles after mobile phase evaporation.

  • Advantages: Universal response; no derivatization needed.

  • Disadvantages: Requires specialized hardware; gradient restrictions.

Recommended Protocol: FMOC-Cl Derivatization

This protocol is designed to be self-validating . It includes a "Blank" step to identify reagent peaks (FMOC-OH) that often co-elute with impurities.

Reagents
  • Borate Buffer (0.2 M, pH 8.5): Essential for deprotonating the amine to nucleophilic form.

  • FMOC-Cl Solution: 5 mM in Acetonitrile (Prepare fresh daily).

  • Quenching Agent: 1% Adamantanamine (optional, to remove excess FMOC-Cl).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of amine in 10 mL Acetonitrile (1.0 mg/mL).

  • Derivatization Reaction:

    • Mix 200 µL Sample + 200 µL Borate Buffer .

    • Add 200 µL FMOC-Cl Solution .

    • Vortex and incubate at 40°C for 10 minutes .

  • Termination: Add 400 µL Mobile Phase A (Acidic water) to stop the reaction and stabilize the carbamate.

  • Injection: Inject 10 µL into HPLC.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 mins
Detection UV 265 nm (Primary) or Fluorescence (Ex 265nm / Em 315nm)
Flow Rate 1.0 mL/min
The "Self-Validating" Logic

To ensure the peaks you see are real, run the following sequence:

  • Blank 1 (Acetonitrile): Verifies system cleanliness.

  • Blank 2 (Reagent Blank): Perform the derivatization without the amine.

    • Result: You will see a massive peak for excess FMOC-Cl and a peak for FMOC-OH (hydrolysis product). Map these retention times. Any peak in your sample that matches these is a reagent artifact, not an impurity.

  • Sample Injection: Compare against Blank 2.

Reaction Amine Target Amine (Non-UV Active) Complex Intermediate Amine->Complex + Borate pH 8.5 FMOC FMOC-Cl (UV Tag) FMOC->Complex Product FMOC-Amine Derivative (High UV Absorbance) Complex->Product Fast Byproduct FMOC-OH (Reagent Peak) Complex->Byproduct Hydrolysis

Figure 2: Derivatization reaction pathway showing the formation of the detectable product and the hydrolysis byproduct.

Validation Parameters (ICH Q2 R1 Compliant)

When validating this method, specific acceptance criteria must be met.

ParameterObjectiveAcceptance Criteria
Specificity Ensure FMOC-OH does not overlap with FMOC-Amine.Resolution (Rs) > 1.5 between Reagent Peak and Main Peak.
Linearity Verify response is proportional to concentration.R² > 0.999 over 50%–150% of target concentration.
LOD / LOQ Determine sensitivity limits.Signal-to-Noise (S/N) > 3 for LOD; S/N > 10 for LOQ.
Precision Repeatability of the derivatization step.RSD < 2.0% for 6 replicate preparations.
Robustness Effect of pH variance (8.3 vs 8.7).Retention time shift < 5%; % Area change < 2%.
Expert Insight: The Fluorine Factor

Because your molecule contains a 3,3-difluorocyclobutyl group, the FMOC-derivative will be significantly more hydrophobic than a standard propyl-amine derivative. Expect the main peak to elute later than non-fluorinated aliphatic amine standards. This "fluorine retention shift" is a secondary confirmation of identity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Unger, M., et al. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).[5] BenchChem.[5] Link

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).[6] Thermo Fisher. Link

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines.[7][8] Sigma-Aldrich Technical Library. Link

Sources

Comparative

Bioisosteric comparison of isopropylamine vs 1-(3,3-Difluorocyclobutyl)propan-2-amine

The following technical guide provides an in-depth bioisosteric comparison between Isopropylamine (a standard aliphatic fragment) and 1-(3,3-Difluorocyclobutyl)propan-2-amine (an advanced, fluorinated building block). Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth bioisosteric comparison between Isopropylamine (a standard aliphatic fragment) and 1-(3,3-Difluorocyclobutyl)propan-2-amine (an advanced, fluorinated building block).

This guide is structured for medicinal chemists and drug discovery scientists, focusing on physicochemical modulation, metabolic stability, and experimental validation.[1]

Executive Summary

In the optimization of lead compounds, the amine moiety plays a critical role in solubility, basicity (pKa), and ligand-protein interactions.[1] This guide compares Isopropylamine , a classical small aliphatic amine, with 1-(3,3-Difluorocyclobutyl)propan-2-amine , a sophisticated fluorinated scaffold.[1]

While Isopropylamine represents a minimal steric fragment (


), the 1-(3,3-Difluorocyclobutyl)propan-2-amine (

) serves as a "super-isostere"—typically used to replace bulky hydrophobic groups (like isobutyl, cyclohexyl, or phenyl) or to "grow" a molecule into a hydrophobic pocket while modulating physicochemical properties via fluorination.[1]

Key Differentiator: The fluorinated analog offers a strategic advantage in metabolic stability (blocking oxidative sites) and pKa modulation (lowering basicity to improve permeability), albeit with increased steric bulk.

Physicochemical & Structural Analysis

The transition from an isopropyl group to a (3,3-difluorocyclobutyl)propyl scaffold is not a direct steric swap but a strategic expansion.

Comparative Data Profile
PropertyIsopropylamine 1-(3,3-Difluorocyclobutyl)propan-2-amine Implication
Structure


Significant volume expansion.
Formula


Increased complexity.
MW 59.11 g/mol ~149.18 g/mol +90 Da mass penalty.
pKa (Basic) 10.63 (Exp)~9.6 - 9.9 (Pred)Advantage: Lower pKa improves membrane permeability (

) and reduces hERG risk.
LogP -0.3 (Hydrophilic)~1.6 - 1.9 (Pred)Advantage: Accesses hydrophobic pockets without the liability of aromatic rings.
TPSA 26.02 Ų26.02 ŲIdentical polar surface area (amine driven).
Hybridization

(Flexible)

(Restricted Ring)
The cyclobutyl ring introduces defined vectors (

puckering angle).
Structural Overlay Logic
  • Isopropylamine: Provides a branched, short aliphatic chain.[1] Often suffers from rapid CYP450 metabolism (N-dealkylation or hydroxylation).

  • Fluorinated Scaffold: Mimics the Amphetamine (phenylisopropylamine) or Leucine backbone but replaces the metabolically labile/aromatic phenyl ring with a 3,3-difluorocyclobutyl core. The fluorine atoms lower the electron density of the ring, reducing oxidative susceptibility while maintaining lipophilic contacts.

Bioisosteric Utility & Mechanism[1][2][3]

Why Switch to the Fluorinated Scaffold?
  • Metabolic Blocking: The 3,3-difluorocyclobutyl group is metabolically robust. Unlike a cyclobutyl or cyclohexyl ring which can be oxidized at the C3/C4 positions, the gem-difluoro substitution blocks these "soft spots."

  • pKa Modulation (The Fluorine Effect):

    • Standard alkyl amines (like isopropylamine) have a pKa ~10.5, meaning they are >99% protonated at physiological pH (7.4). This limits passive diffusion.

    • The inductive effect (

      
      ) of the fluorine atoms in the cyclobutyl ring pulls electron density through the 
      
      
      
      -framework. Although 4 bonds away, this can lower the pKa of the amine by ~0.5–1.0 log unit, increasing the fraction of neutral species and enhancing CNS penetration or oral absorption.[1]
  • Escape from Flatland: Replacing aromatic rings (phenyl) with

    
    -rich fluorinated cycles improves solubility and reduces "aromatic stacking" driven toxicity/promiscuity.
    
Decision Workflow (DOT Diagram)

Bioisostere_Decision Start Lead Optimization: Amine Side Chain Check_Pocket Is the binding pocket small or large? Start->Check_Pocket Small_Pocket Small/Restricted (Use Isopropylamine) Check_Pocket->Small_Pocket Small Large_Pocket Large/Hydrophobic Check_Pocket->Large_Pocket Large Check_Metabolism Is the side chain metabolically unstable? Large_Pocket->Check_Metabolism Stable Use Alkyl Analog (e.g., Isobutyl) Check_Metabolism->Stable No Check_pKa Is pKa too high (>10)? Need CNS penetration? Check_Metabolism->Check_pKa Yes Unstable Use Fluorinated Bioisostere 1-(3,3-difluorocyclobutyl)... Check_pKa->Unstable Yes (Lower pKa needed)

Figure 1: Decision tree for selecting between Isopropylamine and the Fluorinated Scaffold based on pocket size and metabolic liability.

Experimental Protocols

To validate the bioisosteric replacement, the following workflows are recommended.

Protocol A: Synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine

Note: This building block is often commercially available (e.g., Enamine), but de novo synthesis ensures access to derivatives.[1]

  • Starting Material: 3,3-Difluorocyclobutanecarboxylic acid.

  • Step 1 (Weinreb Amide): Coupling with N,O-dimethylhydroxylamine (EDC/HOBt).

  • Step 2 (Ketone Formation): Grignard reaction with Ethylmagnesium bromide to form 1-(3,3-difluorocyclobutyl)propan-1-one.

  • Step 3 (Reductive Amination):

    • React ketone with Ammonium Acetate (

      
      ) and Sodium Cyanoborohydride (
      
      
      
      ) in Methanol.
    • Alternative: For chiral synthesis, use a transaminase enzyme or chiral sulfinamide auxiliary.[1]

  • Purification: Acid-base extraction followed by silica chromatography (

    
    ).
    
Protocol B: Comparative Microsomal Stability Assay

This assay quantifies the metabolic stability advantage of the fluorinated analog.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Isopropylamine-derivative vs. Difluorocyclobutyl-derivative (1 µM final conc).

  • Internal Standard: Tolbutamide.

Step-by-Step:

  • Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Expected Outcome:

  • Isopropyl-derivative: Rapid clearance (

    
     min) due to N-dealkylation or oxidation.
    
  • Difluorocyclobutyl-derivative: Extended stability (

    
     min) due to C-F bond strength and steric protection.
    
Protocol C: pKa Determination (Potentiometric Titration)

Objective: Confirm the inductive effect of the fluorine atoms.

  • Prepare 10 mM solution of the amine hydrochloride salt in water.

  • Titrate with 0.1 M NaOH using an automatic titrator (e.g., Sirius T3).

  • Calculate pKa from the inflection point of the pH curve.

  • Target: The fluorinated amine should show a pKa 0.5–1.0 units lower than the isopropyl control.

Metabolic Pathway Visualization[1]

The following diagram illustrates the metabolic blockade provided by the fluorinated scaffold.

Metabolism Iso_Parent Isopropyl-R CYP_Iso CYP450 (Oxidation) Iso_Parent->CYP_Iso High Clearance Iso_Metabolite Acetone + Amine (N-Dealkylation) CYP_Iso->Iso_Metabolite Fluoro_Parent Difluorocyclobutyl-R CYP_Fluoro CYP450 (Blocked) Fluoro_Parent->CYP_Fluoro Steric/Electronic Shield Fluoro_Stable Stable Compound (No Oxidation) CYP_Fluoro->Fluoro_Stable Metabolically Robust

Figure 2: Metabolic fate comparison. The isopropyl group is prone to oxidative dealkylation, while the difluorocyclobutyl group resists oxidation.[1]

References

  • Mykhailiuk, P. K. (2015). Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. European Journal of Organic Chemistry. [Link]

  • PubChem. Isopropylamine Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Context on fluorinated/strained rings). [Link]

Sources

Validation

Spectroscopic Characterization of Fluorinated Cyclobutane Amines: A Comparative Guide

Topic: Spectroscopic Characterization of Fluorinated Cyclobutane Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Fluorinated cyclobuta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Fluorinated Cyclobutane Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated cyclobutane amines are increasingly critical bioisosteres in medicinal chemistry, offering a unique combination of conformational restriction, metabolic stability, and lipophilicity modulation. However, their incorporation presents significant analytical challenges. Unlike flexible linear amines, the cyclobutane ring exists in a puckered conformation, creating complex stereochemical scenarios (cis/trans isomerism) that are often indistinguishable by low-resolution MS or standard LC methods.

This guide provides a definitive technical comparison of the spectroscopic signatures of 3-fluorocyclobutanamine (cis/trans) and 3,3-difluorocyclobutanamine against the non-fluorinated parent, cyclobutanamine . It synthesizes experimental data to establish a self-validating workflow for unambiguous structural assignment.

The Stereochemical Challenge: Ring Puckering & Isomerism

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This deviation from planarity (typically


30°) complicates NMR analysis because substituents can adopt pseudo-equatorial or pseudo-axial orientations.
  • 3,3-Difluorocyclobutanamine: Achiral and lacks cis/trans isomerism regarding the fluorine substitution, but the gem-difluoro group induces significant electronic desshielding.

  • 3-Fluorocyclobutanamine: Exists as cis and trans diastereomers.

    • Cis Isomer: Amine and Fluorine are on the same face (syn). Often favored by H-bonding in non-polar solvents.

    • Trans Isomer: Amine and Fluorine are on opposite faces (anti).

    • The Challenge: Synthetic routes often yield thermodynamic mixtures (typically 3:1). Distinguishing them requires precise analysis of scalar couplings (

      
      ) which are heavily dependent on the dihedral angles fixed by the ring pucker.
      
Comparative Spectroscopic Analysis

The following data compares the physicochemical and spectroscopic "performance" of these motifs.

Table 1: Physicochemical & Structural Comparison
FeatureCyclobutanamine (Parent)3-Fluorocyclobutanamine (Cis/Trans)3,3-Difluorocyclobutanamine
Basicity (pKa) ~9.6 - 9.8~8.4 - 8.8 (Inductive withdrawal)~7.5 - 8.1 (Strong inductive effect)
LogP (Lipophilicity) BaselineSlight increase (C–F polarity)Moderate increase (Lipophilic modulation)
Stereochemistry AchiralCis/Trans Diastereomers Achiral (Gem-difluoro)
Key

Signal
N/ASingle multiplet (Isomer dependent)Geminal AB quartet or broad singlet

Diagnostic

3.2-3.4 (CH-NH2)

3.4-3.8 (CH-NH2); Large


3.6-3.7 (CH-NH2); Complex splitting
Table 2: NMR Decision Matrix for Isomer Assignment

The most reliable method for distinguishing cis vs. trans 3-substituted fluorocyclobutanes is


 NMR coupling constants.
ParameterCis-3-Fluorocyclobutanamine Trans-3-Fluorocyclobutanamine Mechanistic Insight

(Vicinal)
15 – 30 Hz 5 – 15 Hz Karplus Relation: Cis arrangement in puckered rings often results in dihedral angles closer to 0° (max coupling), whereas trans approaches 120° (min coupling).

Shift
Often Upfield relative to transOften Downfield relative to cisSteric compression (gamma-gauche effect) typically shields the cis fluorine.

Shift (

-CH)
Deshielded (Downfield)Shielded (Upfield)Anisotropy of the C-F bond affects the

-proton differently based on spatial proximity.
HOESY (

-

)
Strong Cross-peak Weak / No Cross-peakDirect through-space NOE confirms spatial proximity of F and NH/CH protons.

Note: Solvent choice affects these values. Non-polar solvents (


) may stabilize intramolecular H-bonds in cis isomers, altering chemical shifts, whereas polar solvents (

,

) disrupt them.
Advanced Characterization Workflows
The "Butterfly" Effect in

NMR

In 3,3-difluorocyclobutanamine, the two fluorine atoms are diastereotopic if the molecule has a chiral center elsewhere, but in the simple amine, they appear as a chemically equivalent signal unless the ring flip is slow on the NMR timescale (low temperature).

  • Observation: At room temperature, you typically see a triplet or broad multiplet at

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Coupling: The

    
     (geminal) is massive (
    
    
    
    200-240 Hz) but only observable if the fluorines are inequivalent (e.g., in chiral derivatives).
HOESY: The Gold Standard

When coupling constants are ambiguous (e.g., in rapidly flipping conformers), HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the definitive arbiter.

  • Protocol: Irradiate the

    
     frequency and observe enhancement in the 
    
    
    
    spectrum.
  • Result: A strong signal enhancement at the

    
    -proton (CH-NH2) confirms the cis relationship.
    
Experimental Protocols
Protocol A: Standard Characterization Workflow

Objective: Assign stereochemistry to a mixture of 3-fluorocyclobutanamine isomers.

  • Sample Prep: Dissolve ~10 mg of amine salt in 0.6 mL

    
     (prevents aggregation better than 
    
    
    
    for salts).
  • 
     NMR (De-coupled):  Acquire a proton-decoupled fluorine spectrum.
    
    • Expectation: Two distinct singlets (if mixture). Integrate to determine ratio (e.g., 3:1).

  • 
     NMR (Coupled):  Acquire without decoupling.
    
    • Analysis: Measure the width of the multiplets. The cis isomer will typically display a wider multiplet due to larger sum of couplings (

      
      ).
      
  • 
     NMR:  Focus on the methine proton at C3 (
    
    
    
    ).
    • Analysis: Extract

      
       (geminal, ~50-55 Hz). Look for the vicinal coupling to the C2/C4 protons.
      
  • Validation: If

    
     is observed, assignment is tentative. Proceed to HOESY for confirmation.
    
Protocol B: Determination of pKa (Potentiometric)

Objective: Assess the electronic influence of the fluorine substitution.

  • Titrant: 0.1 M NaOH (standardized).

  • Sample: 5 mM solution of the amine hydrochloride in water (degassed).

  • Method: Potentiometric titration at 25°C under

    
     atmosphere.
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Target: Cyclobutanamine (9.[1][2][3]6) > 3-Fluoro (8.[3][4]5) > 3,3-Difluoro (8.1).

Visualization of Workflows
Diagram 1: Stereochemical Assignment Decision Tree

This logic flow guides the researcher from crude mixture to definitive assignment.

StereochemistryAssignment Start Crude Fluorinated Cyclobutane Amine F19_Decoupled 1. Acquire 19F{1H} NMR (Determine Purity/Ratio) Start->F19_Decoupled F19_Coupled 2. Acquire 19F Coupled NMR (Analyze Multiplet Width) F19_Decoupled->F19_Coupled Coupling_Check Check Vicinal Coupling (3J_HF) F19_Coupled->Coupling_Check Cis_Path Large Coupling (15-30 Hz) Coupling_Check->Cis_Path Wide Multiplet Trans_Path Small Coupling (5-15 Hz) Coupling_Check->Trans_Path Narrow Multiplet HOESY_Check 3. Run 1H-19F HOESY (Spatial Confirmation) Cis_Path->HOESY_Check Trans_Path->HOESY_Check Result_Cis Assignment: CIS Isomer (Syn-relationship) HOESY_Check->Result_Cis Strong NOE Result_Trans Assignment: TRANS Isomer (Anti-relationship) HOESY_Check->Result_Trans Weak/No NOE

Caption: Decision tree for assigning cis/trans stereochemistry in 3-fluorocyclobutane amines using NMR.

Diagram 2: Experimental Characterization Workflow

A step-by-step guide for processing the physical sample.

ExperimentalWorkflow Sample Amine HCl Salt Solvent Dissolve in DMSO-d6 (Prevents Aggregation) Sample->Solvent NMR_Exp Multi-Nuclear NMR (1H, 13C, 19F) Solvent->NMR_Exp Data_Process Extract J-Couplings & Chemical Shifts NMR_Exp->Data_Process Validation Compare to Literature/Predicted Data_Process->Validation

Caption: Standardized experimental workflow for spectroscopic characterization of fluorinated amines.

References
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. (2023). Available at: [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (2012). Available at: [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. (2023). Available at: [Link]

  • 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(3,3-Difluorocyclobutyl)propan-2-amine

The following guide details the proper disposal and handling procedures for 1-(3,3-Difluorocyclobutyl)propan-2-amine . Notice: As a specialized fluorinated building block, specific Safety Data Sheets (SDS) for this exact...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for 1-(3,3-Difluorocyclobutyl)propan-2-amine .

Notice: As a specialized fluorinated building block, specific Safety Data Sheets (SDS) for this exact CAS number are often proprietary or sparse. This guide synthesizes safety protocols for Fluorinated Aliphatic Amines , applying the rigorous standards required for PFAS-class compounds (Per- and Polyfluoroalkyl Substances) and corrosive amines.

Part 1: Executive Safety Summary

Immediate Action Required:

  • Primary Hazard: Corrosive (Skin/Eye) and Fluorine-Releasing upon thermal decomposition.

  • Waste Classification: Hazardous Chemical Waste (RCRA D002 Corrosive + Organofluorine).

  • Disposal Method: High-temperature incineration with Hydrogen Fluoride (HF) scrubbing.

  • Contraindications: NEVER dispose of down the drain. NEVER mix with acids (exothermic explosion risk) or oxidizers.

Part 2: Technical Hazard Analysis (The "Why")

To handle this compound safely, you must understand the dual nature of its reactivity.

The Amine Functionality (Immediate Threat)

The propan-2-amine tail makes this compound a strong base.

  • Mechanism: It accepts protons (

    
    ) aggressively. Contact with biological tissue causes saponification of lipids (cell membrane destruction), resulting in deep, penetrating chemical burns.
    
  • Operational Implication: Standard nitrile gloves may degrade upon prolonged exposure. Double-gloving or using laminated film (Silver Shield) is recommended for pure substance handling.

The Fluorinated Cyclobutyl Ring (Latent Threat)

The 3,3-difluorocyclobutyl moiety classifies this as an organofluorine.

  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste treatment cannot break this bond.

  • Thermal Decomposition: If incinerated without specific controls, the C-F bonds rupture to form Hydrogen Fluoride (HF) gas. HF is an insidious poison that penetrates skin and decalcifies bone.

  • Operational Implication: You cannot send this to a standard medical waste incinerator. It requires a facility equipped with alkaline scrubbers.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Goal: Prevent accidental reaction and ensure downstream compliance.

  • Select the Container:

    • Material: High-Density Polyethylene (HDPE) or Polypropylene (PP).

    • Why? While glass is compatible with amines, fluorinated waste streams often contain trace HF from degradation. Plastic is the universal safe choice for fluorinated waste.

  • Segregation Rule:

    • Isolate: Keep a dedicated "Basic/Alkaline Fluorinated Waste" stream.

    • Prohibited Mixtures:

      • Acids: Mixing with acid waste (e.g., HCl, H2SO4) will trigger an immediate exothermic neutralization, potentially pressurizing and rupturing the vessel.

      • Oxidizers: Mixing with peroxides or nitric acid can lead to violent combustion.

Phase 2: Labeling

Your waste tag must be explicit to protect the disposal team. Use the following nomenclature:

Chemical Name: 1-(3,3-Difluorocyclobutyl)propan-2-amine Constituents: Aliphatic Amine, Organofluorine Hazards: CORROSIVE (pH > 12), TOXIC Note: "Contains Fluorine - Requires HF Scrubbing Incineration"

Phase 3: Waste Stream Decision Matrix (Visualization)

The following logic flow ensures the material reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 1-(3,3-Difluorocyclobutyl)propan-2-amine CheckState Is the waste mixed with other chemicals? Start->CheckState Mixed Identify Mixture CheckState->Mixed Yes Container Collect in HDPE/PP Container (No Glass) CheckState->Container No (Pure/Solvent Only) AcidMix Mixed with Acids? Mixed->AcidMix OxidizerMix Mixed with Oxidizers? AcidMix->OxidizerMix No Danger CRITICAL HAZARD: Do NOT Bottle. Neutralize cautiously in fume hood. AcidMix->Danger Yes (Exothermic Risk) OxidizerMix->Danger Yes (Fire Risk) OxidizerMix->Container No (Compatible Solvents) Label Label: 'Corrosive Alkaline' + 'Organofluorine' Container->Label Storage Store in Secondary Containment (Alkaline Cabinet) Label->Storage Disposal Ship to RCRA Facility (Incineration + HF Scrubbing) Storage->Disposal

Caption: Operational workflow for segregating and packaging fluorinated amine waste to prevent incompatibility incidents.

Part 4: Emergency Spill Response

Scenario: You have dropped a 100mL bottle of the pure amine in the fume hood.

  • Evacuate & Ventilate: The vapor may cause respiratory irritation. Ensure the sash is down and the purge fan is active.

  • PPE Upgrade: Don a face shield, splash apron, and double nitrile gloves (or butyl rubber if available).

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).

    • Warning:Do not use paper towels. Amines can react with cellulose to generate heat, and paper provides no barrier to the corrosive liquid.

  • Neutralization (Controlled):

    • Do not pour strong acid directly onto the pure amine.

    • Mix the absorbed material with a dilute, weak acid (e.g., Citric Acid or dilute Acetic Acid) slowly to lower the pH to ~8-9 before bagging.

  • Disposal of Debris: All spill debris must be treated as hazardous chemical waste (Solid), labeled as "Fluorinated Amine Debris."

Part 5: Physical Data & PPE Summary

ParameterSpecificationOperational Note
Chemical Class Fluorinated Aliphatic AmineCorrosive + Persistent
UN Number (Likely) UN 2735 (Polyamines, liquid, corrosive, n.o.s.)Use for shipping/manifests
Storage Compatibility Segregate from Acids & Oxidizers Store in "Bases" cabinet
Glove Material Nitrile (Double) or Butyl Rubber Latex is permeable to amines
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for corrosive liquids
Destruction Temp >1100°C (2000°F) Required to mineralize the C-F bond [1]

References

  • U.S. Environmental Protection Agency (EPA). (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[1]Link

  • National Research Council. (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Polyamines, liquid, corrosive, n.o.s. (General Class Reference). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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